Technical Documentation Center

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid

Core Science & Biosynthesis

Foundational

Optimizing Bioavailability and Stability: A Technical Guide to Ethyl-Triazole Propanoic Acid Derivatives

Executive Summary This technical guide analyzes the physicochemical profile of ethyl-triazole propanoic acid derivatives , a privileged scaffold in modern medicinal chemistry.[1] Often synthesized via Copper-Catalyzed Az...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the physicochemical profile of ethyl-triazole propanoic acid derivatives , a privileged scaffold in modern medicinal chemistry.[1] Often synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), these molecules combine the bioisosteric utility of the 1,2,3-triazole ring with the solubility-enhancing properties of a propanoic acid tail. This guide details their electronic properties, solubility behaviors, and metabolic stability, providing researchers with actionable protocols for lead optimization.[1]

Structural Dynamics & Electronic Properties

The core scaffold consists of three distinct pharmacophoric zones, each contributing to the molecule's overall physicochemical behavior.

The Triazole Core (The Linker)

The 1,2,3-triazole ring acts as a non-classical bioisostere of the amide bond. Unlike amides, it is resistant to hydrolytic cleavage and oxidative metabolism.[1]

  • Dipole Moment: The triazole ring exhibits a strong dipole moment (~5.0 D), significantly higher than an amide (~3.7 D). This increases the polarity of the molecule without introducing a formal charge at physiological pH.

  • H-Bonding: The N2 and N3 atoms act as weak Hydrogen Bond Acceptors (HBA), while the C5-H (if unsubstituted) can act as a weak Hydrogen Bond Donor (HBD).

  • Aromaticity: The ring is aromatic (6

    
    -electrons), providing structural rigidity that reduces the entropic cost of binding to protein targets.
    
The Propanoic Acid Tail (The Solubilizer)

The propanoic acid moiety serves as the primary ionizable group.

  • pKa Shift: While standard propanoic acid has a pKa of ~4.87, the electron-withdrawing nature of the triazole ring (via inductive effects through the ethylene linker) typically lowers the pKa slightly to the 4.2–4.5 range.

  • Ionization: At physiological pH (7.4), the carboxylic acid is >99.9% deprotonated (anionic carboxylate), driving high aqueous solubility.[1]

The Ethyl Substituent (The Lipophilic Handle)

The ethyl group (attached to N1 or C4 depending on regiospecificity) provides a modest lipophilic adjustment, critical for balancing the hydrophilicity of the carboxylate tail to ensure membrane permeability.

Solubility & Lipophilicity Profiling[1]

Understanding the pH-dependent behavior of these derivatives is critical for predicting oral bioavailability.

LogP vs. LogD
  • LogP (Intrinsic Lipophilicity): For the neutral species (pH < 2), the LogP is generally low (0.5 – 1.5) due to the polarity of the triazole and the carboxylic acid.

  • LogD (Distribution Coefficient): At pH 7.4, the LogD drops significantly (often < -1.[1]0) due to the ionization of the carboxylic acid. This indicates excellent solubility in blood plasma but potential challenges in passive membrane diffusion unless a prodrug strategy (e.g., ethyl ester) is employed.[1]

Solubility Profile

These derivatives exhibit a "U-shaped" or asymptotic solubility curve.[1]

  • Low pH (pH 1.2): Low solubility (limited by the intrinsic solubility of the neutral acid).

  • High pH (pH > 5.0): High solubility (driven by solvation of the carboxylate anion).

Table 1: Physicochemical Summary[1]
PropertyValue / RangeMechanistic Driver
pKa (Acid) 4.2 – 4.6Inductive withdrawal by triazole ring.[1]
pKa (Base) ~1.2Protonation of Triazole N3 (negligible at phys. pH).
LogP (Neutral) 0.5 – 1.8Balanced by Ethyl (phobic) and Triazole (philic).
LogD (pH 7.4) -2.0 – 0.5Dominance of carboxylate anion.
H-Bond Acceptors 4 – 5Triazole nitrogens + Carboxylate oxygens.[1]
PSA (Polar Surface Area) ~70–80 ŲPredicts good intestinal absorption (if PSA < 140).

Visualization: Structure-Property Relationships[1]

The following diagram illustrates the synthesis via Click Chemistry and the resulting physicochemical zones.

G cluster_0 Precursors Azide Ethyl Azide (Lipophilic Handle) CuAAC CuAAC Reaction (Click Chemistry) Azide->CuAAC Alkyne 4-Pentynoic Acid (Acidic Tail) Alkyne->CuAAC Product Ethyl-Triazole Propanoic Acid CuAAC->Product Regioselective (1,4) Prop1 Bioisostere (Amide Mimic) Product->Prop1 Prop2 pH-Dependent Solubility Product->Prop2 Prop3 Metabolic Stability Product->Prop3

Figure 1: Synthesis of ethyl-triazole propanoic acid via CuAAC Click Chemistry, highlighting the convergence of lipophilic and hydrophilic precursors.

Stability & Metabolic Liability[2][3][4][5][6]

Chemical Stability[1][2]
  • Hydrolysis: The triazole ring is chemically inert to hydrolysis. However, if the derivative is an ethyl ester (prodrug form), it is susceptible to rapid hydrolysis by plasma esterases to yield the active free acid.[1]

  • Oxidation: The 1,2,3-triazole ring is generally resistant to oxidative degradation, unlike furan or thiophene rings.[1]

Metabolic Stability (CYP450)

Triazoles can interact with heme-iron in CYP450 enzymes.[1]

  • N4-Substitution: 1,4-disubstituted triazoles (typical Click products) generally show lower CYP inhibition compared to 1-substituted triazoles because the N4 lone pair is sterically hindered or involved in electronic delocalization, preventing strong coordination with the heme iron.[1]

  • Phase II Metabolism: The propanoic acid tail is a prime substrate for Glucuronidation (UGT enzymes), which facilitates renal excretion.[1]

Experimental Protocols

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of the solid compound, accounting for crystal lattice energy.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4.[1]

  • 0.1 M HCl (pH 1.2).[1]

  • Test Compound (Solid).[1][2][3][4]

Workflow:

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Shake at 25°C (or 37°C) for 24–48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF membrane (0.45 µm) to remove undissolved solid. Note: Check for adsorption to the filter.

  • Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.

  • Validation: Measure the final pH of the solution to ensure the buffer capacity was not exceeded by the compound's acidity.

Protocol: Potentiometric pKa Determination

Accurate determination of the carboxylic acid pKa.

Workflow:

  • Preparation: Dissolve the compound (approx. 0.5 mM) in a co-solvent mixture (e.g., Methanol/Water 20:80) to ensure solubility across the pH range.

  • Titration: Titrate with 0.1 M KOH using a standardized potentiometric titrator (e.g., Sirius T3).

  • Calculation: Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa by plotting pKa values obtained at different methanol percentages (e.g., 20%, 30%, 40%) and extrapolating to 0% organic solvent.[1]

Visualization: Experimental Workflow

Workflow cluster_analysis Physicochemical Profiling Start Compound Synthesis (Solid) Step1 pKa Determination (Potentiometric) Start->Step1 Step2 LogD Measurement (Shake Flask / HPLC) Step1->Step2 Step3 Thermodynamic Solubility (pH 1.2 & 7.4) Step2->Step3 Decision Is Solubility > 50 µM at pH 7.4? Step3->Decision Pass Proceed to ADME (Microsomal Stability) Decision->Pass Yes Fail Chemical Modification (Salt Formation) Decision->Fail No

Figure 2: Sequential workflow for validating the physicochemical properties of triazole derivatives.

References

  • Bonnet, D., et al. (2024).[1] Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.[1][5][6][7][8] Journal of Medicinal Chemistry.[1][5]

  • Meldal, M., & Tornøe, C. W. (2008).[1] Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][9][10][11] Chemical Reviews, 108(8), 2952–3015.[1]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Standard reference for Solubility/LogD protocols).

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1]

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Authoritative source on pKa/Solubility measurement).

Sources

Exploratory

Discovery and Development of Novel 1,2,4-Triazole-Based Carboxylic Acids: From Synthesis to Therapeutic Application

Executive Summary and Mechanistic Rationale The 1,2,4-triazole scaffold has emerged as a privileged structure in modern drug discovery. When strategically functionalized with a carboxylic acid moiety, this heterocycle tr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Mechanistic Rationale

The 1,2,4-triazole scaffold has emerged as a privileged structure in modern drug discovery. When strategically functionalized with a carboxylic acid moiety, this heterocycle transforms into a highly versatile pharmacophore capable of addressing diverse therapeutic targets, ranging from oncology to metabolic disorders.

The rationale for incorporating the 1,2,4-triazole ring lies in its unique physicochemical properties. It serves as an exceptional bioisostere for various amide bonds and heterocyclic rings due to its robust hydrogen-bond accepting capabilities, strong dipole moment, and


-electron-deficient aromaticity [1]. Furthermore, the triazole core imparts considerable stability against both chemical and metabolic degradation. When coupled with a carboxylic acid—a moiety essential for interacting with specific ion channels, transporters, and kinase ATP-binding sites—the resulting compounds exhibit superior target affinity and pharmacokinetic profiles compared to their parent templates.

G A Parent Compound (e.g., Lesinurad) B Pharmacophore Identification (Carboxylic Acid + Aromatic Core) A->B Structural Analysis C Bioisosteric Replacement (Insert 1,2,4-Triazole) B->C Scaffold Hopping D Enhanced H-Bonding & Metabolic Stability C->D Physicochemical Shift E Novel 1,2,4-Triazole Carboxylic Acid Inhibitor D->E Lead Optimization

Caption: Logical workflow for the bioisosteric design of novel 1,2,4-triazole carboxylic acid inhibitors.

Therapeutic Applications and Quantitative Efficacy

The versatility of 1,2,4-triazole-based carboxylic acids is best demonstrated through their recent successes in targeted therapies. By modulating the electronics and sterics of the substituents surrounding the triazole core, researchers have fine-tuned these molecules for highly specific biological targets.

URAT1 Inhibition for Hyperuricemia and Gout

Uric acid transporter 1 (URAT1) is a critical target for managing hyperuricemia. Traditional URAT1 inhibitors, such as Lesinurad, suffer from moderate potency and potential renal toxicity. By employing a scaffold-hopping strategy, researchers developed 1,2,4-triazole-5-substituted carboxylic acid bioisosteres [2]. The triazole ring enhances the electrostatic interaction with the URAT1 binding pocket, while the carboxylic acid mimics the endogenous substrate (urate).

Table 1: In Vitro Inhibitory Activity of URAT1 Bioisosteres [2]

CompoundTargetIC50 (μM)Fold Potency vs. Reference
Lesinurad (Reference) Human URAT17.201x
Compound 1g Human URAT10.032225x
Focal Adhesion Kinase (FAK) Inhibition in Oncology

Small molecule inhibitors of FAK are promising tools for treating hepatic cancers. Recent studies have identified 5-pyridinyl-1,2,4-triazole derivatives containing an acetamido carboxylic acid skeleton as potent FAK inhibitors [1]. The triazole core fits optimally within the ATP-binding site of the FAK kinase domain, forming critical hydrogen bonds with the hinge region, while the carboxylic acid tail enhances aqueous solubility and interacts with solvent-exposed residues.

Table 2: Antiproliferative Activity & FAK Inhibition [1]

CompoundHepG2 IC50 (μM)Hep3B IC50 (μM)FAK Kinase IC50 (nM)
GSK-2256098 (Ref) N/AN/A22.14
Compound 3c 4.833.50Potent
Compound 3d 2.884.8318.10
Peptidomimetics

In peptide drug discovery, 5-aminomethyl-1,2,4-triazole-3-carboxylic acid derivatives are utilized as non-canonical amino acid building blocks. However, a critical mechanistic challenge exists: the free 1,2,4-triazole-3-carboxylic acid undergoes rapid spontaneous decarboxylation due to the strong electron-withdrawing nature of the adjacent triazole ring, which turns the carboxylate into an excellent leaving group (CO2) [4]. To circumvent this, synthesis must be performed using the ethyl ester derivatives, which stabilize the molecule and allow for successful incorporation into peptide chains.

Synthetic Methodologies & Self-Validating Protocols

Traditional syntheses of 1,2,4-triazoles often rely on harsh, toxic reagents like phosphorus oxychloride (


) or lead tetraacetate. To improve safety and yield, modern protocols utilize Polyphosphate Ester (PPE) as a mild cyclodehydration agent.
Reaction Pathway

G Step1 Carboxylic Acid + Thiosemicarbazide Step2 Acylation (CHCl3, PPE, 64°C) Step1->Step2 Step3 Intermediate Acylthiosemicarbazide Step2->Step3 Step4 Cyclodehydration (Aqueous KOH, 90°C) Step3->Step4 Step5 Acidification (pH 6) & Precipitation Step4->Step5 Step6 1,2,4-Triazole-3-Thiol Carboxylic Acid Step5->Step6

Caption: Two-step synthetic protocol for 1,2,4-triazole-3-thiols via PPE-mediated cyclodehydration.

Step-by-Step Protocol: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives

This protocol details the direct reaction of thiosemicarbazides with carboxylic acids using PPE [3]. The methodology is self-validating: the transition from the organic phase (acylation) to the aqueous alkaline phase (cyclization) ensures that unreacted hydrophobic starting materials are naturally separated from the water-soluble intermediate salt.

Reagents Required:

  • Target Carboxylic Acid (8.2 mmol)

  • Thiosemicarbazide (8.2 mmol)

  • Polyphosphate Ester (PPE) (1.5 g)

  • Dry Chloroform (

    
    ) (10 mL)
    
  • Potassium Hydroxide (KOH) (Aqueous)

  • Hydrochloric Acid (HCl) (1M)

Phase 1: PPE-Mediated Acylation

  • Preparation: In a 10 mL hydrothermal reaction vessel, thoroughly mix the carboxylic acid (8.2 mmol) and thiosemicarbazide (8.2 mmol) using a spatula.

  • Solvation: Add 4 mL of dry

    
     and a magnetic stir bar. Stir the suspension at room temperature for 5 minutes to ensure homogenous distribution.
    
  • Activation: Add 1.5 g of PPE to the mixture. Causality Note: PPE acts as a mild dehydrating and coupling agent, facilitating the nucleophilic attack of the thiosemicarbazide on the carbonyl carbon without the need for harsh acyl chloride intermediates.

  • Heating: Seal the vessel and heat at 64 °C for 3 hours.

  • Isolation: Cool to room temperature. Precipitation of the intermediate acylthiosemicarbazide will occur within 24 hours. Filter and wash the precipitate with

    
     and a 90:10 Water/Methanol mixture.
    

Phase 2: Alkaline Cyclodehydration

  • Base-Catalyzed Ring Closure: Suspend the intermediate (approx. 0.3 g) in 15 mL of water containing 0.15 g of KOH.

  • Thermal Cyclization: Stir the mixture at 90 °C for 4 hours. Causality Note: The strongly alkaline environment deprotonates the intermediate, driving the intramolecular nucleophilic attack of the nitrogen onto the carbonyl carbon, extruding water and forming the triazole ring.

  • Controlled Precipitation (Self-Validation): Cool the reaction to room temperature. Carefully acidify the solution dropwise with 1M HCl until the pH reaches exactly ~6.0.

    • Critical Insight: Adjusting precisely to pH 6 is crucial. It ensures the protonation of the carboxylate salt to its neutral acid form, inducing crystallization, while preventing the over-protonation of the basic triazole nitrogens (which would pull the product back into the aqueous phase as a hydrochloride salt).

  • Final Recovery: Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield the pure 1,2,4-triazole-3-thiol carboxylic acid derivative (Typical yield: 70-85%).

Conclusion

The integration of the 1,2,4-triazole ring with carboxylic acid moieties represents a highly rational approach to drug design. By leveraging the bioisosteric properties of the triazole core, medicinal chemists can dramatically enhance target affinity—as seen with the 225-fold improvement in URAT1 inhibition—and improve metabolic stability. Utilizing mild, self-validating synthetic protocols like PPE-mediated cyclodehydration ensures that these complex molecular architectures can be accessed efficiently, safely, and with high purity, accelerating their journey from the bench to the clinic.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Synthesis, biological evaluation and 3D-QSAR studies of 1,2,4-triazole-5-substituted carboxylic acid bioisosteres as uric acid transporter 1 (URAT1)
  • Source: National Center for Biotechnology Information (PMC)
  • Amino Acid 1,2,4-Triazole Mimetics as Building Blocks of Peptides Source: MDPI URL
Foundational

Biological Activity Screening of 1-Ethyl-1H-1,2,4-Triazol-5-yl Compounds

Technical Guide & Whitepaper Executive Technical Summary The 1-ethyl-1H-1,2,4-triazol-5-yl moiety represents a distinct pharmacophore within the azole class, differentiated from its N-unsubstituted or 4-substituted isome...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Whitepaper

Executive Technical Summary

The 1-ethyl-1H-1,2,4-triazol-5-yl moiety represents a distinct pharmacophore within the azole class, differentiated from its N-unsubstituted or 4-substituted isomers by unique steric and lipophilic properties. While general 1,2,4-triazoles are ubiquitous in antifungal (e.g., fluconazole) and antineoplastic pharmacopoeias, the specific N1-ethyl substitution pattern serves a critical role in optimizing membrane permeability and blood-brain barrier (BBB) penetration, making it a high-value scaffold for CNS-active agents (GABA-A modulators, PDE4 activators) and systemic antimicrobials.

This guide provides a rigorous technical framework for the biological screening of this specific scaffold. It moves beyond generic assay descriptions to focus on the causality of the 1-ethyl-5-yl substitution—how it dictates target selection, assay conditions, and ADMET profiling.

Part 1: The Pharmacophore & Structural Logic

Structural Specificity

The biological activity of triazoles is strictly position-dependent. In the 1-ethyl-1H-1,2,4-triazol-5-yl scaffold:

  • N1-Ethyl Group: Caps the nitrogen, removing a hydrogen bond donor (HBD). This increases LogP (lipophilicity) compared to the parent NH-triazole, facilitating passive transport across lipid bilayers.

  • C5-Attachment: The "head" of the molecule. This position typically anchors the triazole to a larger bioactive framework (e.g., a biphenyl or heterocyclic core).

  • N2 & N4 Nitrogens: Remain available as Hydrogen Bond Acceptors (HBA), crucial for interacting with serine/histidine residues in enzyme active sites (e.g., Heme iron coordination in CYP51).

Pharmacophore Visualization

The following diagram illustrates the numbering scheme and interaction points critical for docking studies.

Pharmacophore Triazole 1,2,4-Triazole Core N1 N1 Position (Ethyl Substituted) Triazole->N1 Lipophilicity Modulator C5 C5 Position (Linker/Attachment) Triazole->C5 Scaffold Anchor N2_N4 N2/N4 Nitrogens (H-Bond Acceptors) Triazole->N2_N4 Target Binding Activity Biological Outcome: CNS Penetration & CYP51 Inhibition N1->Activity Increases LogP N2_N4->Activity Metal Coordination

Figure 1: Structural logic of the 1-ethyl-1H-1,2,4-triazol-5-yl pharmacophore.

Part 2: Synthesis & Library Access (Brief)

To screen these compounds, one must first ensure structural integrity. The 1-ethyl-5-yl isomer is thermodynamically distinct from the 3-yl isomer.

  • Primary Access Route: Lithiation of 1-ethyl-1,2,4-triazole at the C5 position followed by quenching with electrophiles (aldehydes/ketones).

  • Alternative Route: Cyclization of N-ethyl hydrazides with formamide or carbon disulfide.

  • QC Check: Use 2D NMR (NOESY) to confirm the ethyl group is on N1 adjacent to the C5-substitution, distinguishing it from the N1-ethyl-3-substituted isomer.

Part 3: Primary Screening Workflow (Antimicrobial & Antifungal)

The most well-validated target for triazoles is Lanosterol 14α-demethylase (CYP51) . The N2/N4 nitrogen of the triazole ring coordinates with the heme iron in the fungal CYP51 active site, blocking ergosterol biosynthesis.

In Vitro Antifungal Assay (CLSI M27-A3 Standard)

Objective: Determine Minimum Inhibitory Concentration (MIC) against Candida albicans and Aspergillus niger.

Protocol:

  • Preparation: Dissolve 1-ethyl-1H-1,2,4-triazol-5-yl derivatives in DMSO (Stock: 10 mg/mL).

  • Media: Use RPMI 1640 medium buffered with MOPS (pH 7.0).

  • Inoculum: Adjust fungal suspension to

    
     to 
    
    
    
    cells/mL.
  • Plate Setup:

    • 96-well microtiter plates.

    • Serial 2-fold dilutions of test compounds (Range: 64 µg/mL to 0.125 µg/mL).

    • Controls: Fluconazole (positive), DMSO only (solvent), Media only (sterility).

  • Incubation: 35°C for 24h (Candida) or 48h (Aspergillus).

  • Readout: Visual score or spectrophotometric reading at 530 nm. MIC is the lowest concentration showing 50% (IC50) or 90% (IC90) growth inhibition compared to control.

Mechanistic Validation (Self-Validating Step): If a compound shows high MIC (>64 µg/mL), perform a Sorbitol Protection Assay .

  • Logic: Sorbitol acts as an osmotic protectant. If the compound targets the cell wall (non-CYP51 mechanism), the MIC will increase significantly in the presence of sorbitol. If it targets CYP51 (membrane ergosterol), sorbitol will offer little protection.

Antibacterial Screening (ESKAPE Pathogens)

While triazoles are primarily antifungal, the 1-ethyl-5-yl moiety has shown activity against Gram-positive bacteria (S. aureus, MRSA) when linked to Schiff bases.

  • Method: Broth Microdilution (CLSI M07-A10).

  • Key Consideration: The lipophilic ethyl group aids in penetrating the thick peptidoglycan layer of Gram-positive bacteria.

Part 4: High-Value Screening (CNS & Receptor Modulation)

Recent patents indicate the 1-ethyl-1H-1,2,4-triazol-5-yl fragment is a privileged scaffold for CNS targets, specifically GABA-A receptors and Phosphodiesterase 4 (PDE4).

GABA-A Receptor Binding (Radioligand Assay)

Objective: Assess potential anxiolytic activity without sedation (a known benefit of specific triazole subclasses). Protocol:

  • Tissue Source: Rat cortical membrane homogenates.

  • Ligand: [³H]-Flumazenil (0.5 nM).

  • Displacement: Incubate membranes with [³H]-Flumazenil and varying concentrations of the test compound (1 nM - 10 µM) for 60 min at 4°C.

  • Filtration: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     values.
    
  • Success Criterion:

    
     nM suggests potent binding.
    
PDE4 Activation/Inhibition (FRET Assay)

Objective: Screen for PDE4 modulation (relevant for neuroinflammation and memory). Protocol:

  • System: Use a commercially available FRET-based cAMP detection kit (e.g., LANCE Ultra).

  • Enzyme: Recombinant human PDE4B.

  • Substrate: cAMP labeled with a fluorophore.

  • Reaction: Test compound + PDE4B + cAMP.

  • Readout: Decrease in FRET signal indicates cAMP hydrolysis (PDE activity).

    • Inhibitor: Signal remains high (cAMP preserved).

    • Activator: Signal decays faster than control.

Part 5: ADMET & Liability Profiling

The ethyl group on N1 is a metabolic "soft spot." It is susceptible to N-dealkylation by hepatic CYPs.

Microsomal Stability Assay

Objective: Determine the half-life (


) and intrinsic clearance (

). Protocol:
  • Incubation: Test compound (1 µM) + Human Liver Microsomes (0.5 mg/mL) + NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 45 min at 37°C.

  • Quench: Ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Monitor the disappearance of the parent mass and appearance of the N-dealkylated metabolite (M-28 mass shift).

Screening Decision Tree

The following diagram outlines the logical flow for screening a library of 1-ethyl-1H-1,2,4-triazol-5-yl compounds.

ScreeningWorkflow Start Library: 1-ethyl-1H-1,2,4-triazol-5-yl Derivatives Solubility Step 1: Solubility Check (DMSO/Buffer) Start->Solubility PrimaryScreen Step 2: Primary Phenotypic Screen (MIC Fungi + Bacteria) Solubility->PrimaryScreen Soluble HitSel Hit Selection (MIC < 16 µg/mL) PrimaryScreen->HitSel Mechanistic Step 3: Target Validation (CYP51 Binding / Sorbitol) HitSel->Mechanistic Antimicrobial Hits CNS_Screen Step 4: CNS Panel (Optional) (GABA-A / PDE4) HitSel->CNS_Screen Structure Matches CNS Profile ADMET Step 5: ADMET Profiling (Microsomal Stability) Mechanistic->ADMET CNS_Screen->ADMET Lead Lead Candidate ADMET->Lead Stable & Non-Toxic

Figure 2: Integrated screening decision matrix.

Part 6: Data Presentation Standards

When reporting results for this scaffold, use the following table structure to allow direct SAR comparison.

Compound IDR-Substituent (C5)MIC (C. albicans) [µg/mL]GABA-A Ki [nM]LogP (Calc)HLM t1/2 [min]
ET-001 Phenyl32.0>10,0002.145
ET-002 2,4-Difluorophenyl0.5>10,0002.455
ET-003 Pyridin-2-yl>64851.830

Note: ET-002 shows the classic antifungal profile (halogenated phenyl), while ET-003 shifts toward CNS activity (pyridine isostere).

References

  • Antimicrobial Triazole Scaffolds : Mange, Y. J., et al. (2011). "Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives." Journal of King Saud University - Science. Link

  • CYP51 Inhibition Mechanism : Sheng, C., & Zhang, W. (2011). "New Lead Structures in Antifungal Drug Discovery." Current Medicinal Chemistry. Link

  • GABA-A Receptor Modulators : Atack, J. R., et al. (2006). "TPA023 [7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine], an Agonist Selective for alpha2- and alpha3-Containing GABAA Receptors."[1] Journal of Pharmacology and Experimental Therapeutics. Link (Note: Highlights the biological relevance of ethyl-triazole moieties in CNS drugs).

  • PDE4 Activators Patent : US Patent 20210032231A1. "Compounds and Their Use as PDE4 Activators." Link

  • Standard Antifungal Protocol : CLSI. "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3. Link

Sources

Exploratory

mechanism of action of triazole-containing propanoic acids

Topic: Mechanism of Action of Triazole-Containing Propanoic Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Targeting Metabolic & Anti-Inflammatory Signa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mechanism of Action of Triazole-Containing Propanoic Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Targeting Metabolic & Anti-Inflammatory Signaling Pathways

Executive Summary

Triazole-containing propanoic acids represent a privileged scaffold in modern medicinal chemistry, primarily designed to mimic endogenous fatty acid signaling while enhancing metabolic stability and receptor selectivity. This chemical class is most authoritatively established as G-Protein Coupled Receptor 40 (GPR40/FFAR1) agonists for Type 2 Diabetes (T2D) therapy, with significant secondary utility as PPAR (Peroxisome Proliferator-Activated Receptor) modulators and Integrin antagonists .

This guide dissects the molecular mechanism of action (MoA) of these compounds, focusing on their pharmacophore architecture, receptor kinetics, and downstream signal transduction.

Structural Biology & Pharmacophore Architecture

The efficacy of triazole-containing propanoic acids relies on a bipartite pharmacophore model. The molecule functions as a "bioisostere-plus-warhead" system:

  • ** The Propanoic Acid "Warhead" (Acidic Headgroup):**

    • Function: Mimics the carboxylate head of endogenous long-chain free fatty acids (LCFAs).

    • Interaction: Forms a critical salt bridge with positively charged arginine residues deep within the receptor binding pocket.

  • The 1,2,3-Triazole Linker (Rigid Core):

    • Function: Acts as a bioisostere for unstable amide or ester linkages.

    • Benefit: The triazole ring resists hydrolytic cleavage (metabolic stability), imparts dipole-driven hydrogen bonding, and enforces a rigid geometry that positions the hydrophobic tail into the receptor's lipophilic sub-pocket.

Diagram 1: Pharmacophore & Binding Mode (GPR40 Focus)

G cluster_0 Ligand Structure cluster_1 Receptor Binding Pocket (GPR40) PropAcid Propanoic Acid (Carboxylate Head) Triazole 1,2,3-Triazole (Linker/Scaffold) PropAcid->Triazole Covalent Link Arg183 Arg183 / Arg258 (Cationic Anchor) PropAcid->Arg183 Ionic Salt Bridge (Critical Interaction) Tyr91 Tyr91 (H-Bond Donor) PropAcid->Tyr91 Hydrogen Bond Tail Hydrophobic Tail (Biaryl/Ether) Triazole->Tail Covalent Link HydroPocket Lipophilic Sub-pocket (Phe/Leu Residues) Triazole->HydroPocket Pi-Stacking / Dipole Tail->HydroPocket Hydrophobic Interaction

Caption: Bipartite pharmacophore model showing the critical salt bridge between the propanoic acid moiety and GPR40 arginine residues, stabilized by the triazole linker.

Primary Mechanism of Action: GPR40 (FFAR1) Agonism[1]

The primary therapeutic application of this class is the potentiation of Glucose-Stimulated Insulin Secretion (GSIS). Unlike sulfonylureas, which cause insulin release regardless of glucose levels (risk of hypoglycemia), triazole-propanoic acids act as glucose-dependent amplifiers .

Receptor Activation Kinetics
  • Binding: The propanoic acid moiety enters the orthosteric site of GPR40 on the pancreatic

    
    -cell membrane.
    
  • Conformational Change: The salt bridge with Arg183 and Arg258 stabilizes the receptor in an active conformation (Helix 3–Helix 6 movement).

  • Gq Coupling: The activated receptor recruits the

    
     protein.
    
Signal Transduction Pathway

Upon


 coupling, the following cascade occurs:
  • PLC Activation: Phospholipase C (PLC) hydrolyzes PIP2 into IP3 and DAG.

  • Calcium Mobilization: IP3 binds to IP3 receptors on the Endoplasmic Reticulum (ER), releasing

    
     stores.
    
  • Insulin Exocytosis: Elevated cytosolic

    
     triggers the fusion of insulin granules with the plasma membrane only if glucose metabolism has already elevated ATP levels (the glucose-dependency gate).
    
Diagram 2: GPR40 Signaling Cascade

GPR40_Pathway Ligand Triazole-Propanoic Acid GPR40 GPR40 (FFAR1) Receptor Ligand->GPR40 Activates Gq Gαq Protein GPR40->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Cytosolic Ca2+ ER->Ca Releases Insulin Insulin Secretion (Exocytosis) Ca->Insulin Triggers Glucose Glucose Metabolism (ATP Generation) Glucose->Insulin Permissive Gate (Required)

Caption: The Gq-coupled signaling cascade initiated by ligand binding, leading to calcium-dependent insulin secretion.

Secondary Mechanisms: Polypharmacology[2]

While GPR40 is the primary target, the structural versatility of the triazole-propanoic acid scaffold allows for "scaffold hopping" to other targets.

PPAR Agonism (Metabolic Regulation)
  • Mechanism: The propanoic acid mimics the fibrate headgroup.

  • Target: PPAR

    
     (lipid catabolism) or PPAR
    
    
    
    (insulin sensitization).[1]
  • Effect: The ligand enters the nuclear receptor ligand-binding domain (LBD), stabilizes Helix 12, and recruits co-activators (e.g., PGC-1

    
    ) to drive transcription of genes involved in 
    
    
    
    -oxidation.
Integrin Antagonism (Anti-Inflammatory)
  • Mechanism: The propanoic acid mimics the Aspartic acid (D) of the RGD binding motif.

  • Target:

    
     (VLA-4) or 
    
    
    
    integrins.
  • Effect: Blocks leukocyte adhesion and migration, useful in treating autoimmune conditions like Multiple Sclerosis or Crohn's disease.

Experimental Validation Protocols

To validate the mechanism of a new triazole-containing propanoic acid derivative, the following self-validating protocols are recommended.

Protocol A: Calcium Flux Assay (GPR40 Validation)
  • Objective: Quantify Gq-mediated

    
     release.
    
  • Cell Line: CHO-K1 cells stably expressing human GPR40.

  • Reagents: FLIPR Calcium 6 Assay Kit, Probenecid (to prevent dye efflux).

  • Workflow:

    • Seeding: Plate cells at 10,000 cells/well in 384-well black-wall plates. Incubate overnight.

    • Dye Loading: Add Calcium 6 dye with 2.5 mM Probenecid. Incubate 1 hr at 37°C.

    • Compound Addition: Add serial dilutions of the triazole-propanoic acid.

    • Measurement: Monitor fluorescence (Ex 485nm / Em 525nm) using a FLIPR Tetra system.

    • Data Analysis: Calculate

      
       based on peak fluorescence change (
      
      
      
      ).
Protocol B: Glucose-Stimulated Insulin Secretion (GSIS)
  • Objective: Confirm glucose-dependency (safety profile).

  • Cell Line: INS-1E (Rat Insulinoma) or primary murine islets.

  • Workflow:

    • Starvation: Incubate cells in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (2.8 mM) for 1 hr.

    • Induction: Treat cells with compound in KRB containing either Low Glucose (2.8 mM) or High Glucose (16.7 mM) for 1 hr.

    • Quantification: Collect supernatant and measure insulin via ELISA or HTRF.

    • Validation Criteria: The compound must significantly increase insulin only in the High Glucose condition.

Table 1: Comparative Potency Data (Representative)
Compound ClassTargetKey ResiduesTypical EC50/IC50Therapeutic Indication
Triazole-Propanoic Acid GPR40 Arg183, Arg258, Tyr9110 - 50 nMType 2 Diabetes
Fibrate DerivativesPPAR

Tyr464, His4401 - 10

M
Dyslipidemia
RGD MimeticsIntegrin

Metal Ion Dependent Adhesion Site (MIDAS)5 - 100 nMCancer/Fibrosis

Chemical Synthesis: The "Click" Advantage

The prevalence of this scaffold is driven by the ease of synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

  • Step 1: Synthesis of an Azido-Propanoic Acid precursor.

  • Step 2: Reaction with a terminal Alkyne (carrying the hydrophobic tail).

  • Catalyst:

    
     / Sodium Ascorbate.[2]
    
  • Outcome: Regioselective formation of the 1,4-disubstituted 1,2,3-triazole.[2] This reaction is high-yielding and tolerant of the carboxylic acid moiety, avoiding complex protection/deprotection steps.

References

  • GPR40 Agonist Discovery: Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. ACS Medicinal Chemistry Letters.[3]

  • Triazole Antifungal Mechanism: A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications.

  • Integrin Antagonism: Design, synthesis and binding properties of a fluorescent α9β1/α4β1 integrin antagonist. Organic & Biomolecular Chemistry.

  • PPAR Agonist SAR: Design, synthesis, and evaluation of rhodanine-3-propanoic acid derivatives. ResearchGate.

  • GPR40 Structural Biology: Crystal structure of the human GPR40 receptor bound to an allosteric agonist. Nature.

Sources

Foundational

Advanced Synthetic Strategies for 1,2,4-Triazole Derivatives from Carboxylic Acids: A Technical Guide

Abstract The 1,2,4-triazole scaffold is a privileged pharmacophore in modern drug discovery, exhibiting profound antimicrobial, anti-inflammatory, and anticancer properties[1]. Traditional syntheses often rely on harsh c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,4-triazole scaffold is a privileged pharmacophore in modern drug discovery, exhibiting profound antimicrobial, anti-inflammatory, and anticancer properties[1]. Traditional syntheses often rely on harsh conditions, toxic reagents (e.g., phosphorus oxychloride, lead tetraacetate), and high temperatures, which limit substrate scope and scalability[1]. This whitepaper delineates advanced, high-yield methodologies for synthesizing 1,2,4-triazole derivatives directly from stable, universally available carboxylic acids. By leveraging modern coupling agents (EDC/HOBt, HATU) and polyphosphate ester (PPE) activation, these protocols offer superior regioselectivity, functional group tolerance, and operational simplicity[1][2][3].

Mechanistic Pathways & Strategic Rationale

The transformation of a carboxylic acid into a 1,2,4-triazole necessitates the formation of two C–N bonds and one N–N bond (or utilizing pre-formed N–N bonds via hydrazines). The core challenge lies in activating the relatively unreactive carboxylate carbon to facilitate nucleophilic attack by nitrogenous precursors.

Pathway A: Carbodiimide-Mediated Activation

Utilizing 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt), the carboxylic acid is converted into a highly reactive, yet stable, active ester[1]. This intermediate readily undergoes nucleophilic acyl substitution with hydrazine derivatives (e.g., hydrazinophthalazine). Subsequent intramolecular cyclodehydration yields the triazole core. This method circumvents the need for toxic halogenating agents and operates at ambient temperatures[1].

Pathway B: Polyphosphate Ester (PPE) Driven Acylation

For the synthesis of 1,2,4-triazole-3-thiols, thiosemicarbazides are reacted directly with carboxylic acids[2]. PPE acts as both a solvent additive and a mild dehydrating agent, facilitating the initial acylation in chloroform. A subsequent alkaline cyclodehydration step drives the ring closure[2].

Pathway1 A Carboxylic Acid (R-COOH) B Activation (EDC/HOBt or PPE) A->B C Nucleophilic Addition (Hydrazine/Thiosemicarbazide) B->C D Acyclic Intermediate (Acylhydrazone) C->D E Cyclodehydration (Alkali/Heat) D->E F 1,2,4-Triazole Derivative E->F

Mechanistic workflow of 1,2,4-triazole synthesis via carboxylic acid activation.

Comparative Analysis of Synthetic Routes

Selecting the appropriate protocol depends on the desired substitution pattern and the electronic nature of the starting materials. The table below summarizes the quantitative data and operational parameters for the primary methodologies[1][2][3].

MethodReagents / CatalystSolventTempReaction TimeYield RangeKey Advantage
EDC/HOBt Coupling EDC, HOBt, HydrazineCH₂Cl₂0 °C to RT24 h75–85%Mild conditions; avoids toxic POCl₃[1]
PPE-Mediated PPE, Thiosemicarbazide, KOHCHCl₃ / H₂O90 °C4–6 h38–71%Direct acylation; versatile for thiols[2]
One-Pot MCR HATU, DIPEA, Amidine, HydrazineDMFRT to 80 °C12–18 hUp to 90%High regioselectivity for 1,3,5-trisubstituted[3]

Validated Experimental Protocols

The following methodologies are engineered for self-validation, incorporating specific causality for critical steps to ensure reproducibility and high scientific integrity.

EDC/HOBt-Mediated Synthesis of 1,2,4-Triazoles

This protocol is optimal for synthesizing diverse 1,2,4-triazole derivatives using mild conditions[1].

  • Activation: Dissolve the carboxylic acid (1.0 equiv.) in dry CH₂Cl₂ (150 mL) under an N₂ atmosphere and cool to 0 °C[1]. Add EDC hydrochloride (1.1 equiv.) and HOBt (1.1 equiv.). Causality: EDC activates the acid to an O-acylisourea. HOBt immediately intercepts this to form a stable active ester, preventing the formation of inactive N-acylureas and suppressing racemization[1].

  • Nucleophilic Addition: After 1 h at 0 °C, add the corresponding hydrazine hydrochloride (1.1 equiv.) and triethylamine (1.1 equiv.)[1]. Causality: Triethylamine is critical to neutralize the hydrochloride salt, liberating the free nucleophilic amine for efficient attack on the HOBt-ester[1].

  • Cyclization: Allow the reaction to warm to room temperature and stir for 24 h[1].

  • Workup: Evaporate the solvent in vacuo. Partition the residue between H₂O and diethyl ether. Purify the organic phase via recrystallization (isopropanol) or silica gel column chromatography (CH₂Cl₂:MeOH)[1].

PPE-Mediated Synthesis of 1,2,4-Triazole-3-Thiols

This two-step protocol utilizes polyphosphate ester (PPE) for the direct reaction of thiosemicarbazides with carboxylic acids[2].

  • Acylation: In a hydrothermal reaction vessel, thoroughly mix the carboxylic acid (1.0 equiv.) and thiosemicarbazide (1.0 equiv.). Add PPE and chloroform[2]. Causality: Chloroform is selected as the optimal solvent because it maintains the solubility of the intermediate acylation products better than DMF or DMSO, preventing premature precipitation that halts the reaction[2].

  • Heating: Stir the mixture at 90 °C to drive the formation of the acyclic carbothioamide intermediate[2].

  • Cyclodehydration: Isolate the intermediate and suspend it in an aqueous KOH solution. Stir at 90 °C for 4 h[2]. Causality: The alkaline environment deprotonates the intermediate, increasing the nucleophilicity of the nitrogen and driving the intramolecular cyclization and subsequent elimination of water[2].

  • Isolation: Cool to room temperature and carefully acidify with concentrated HCl to pH ~6. Filter the resulting precipitate and wash with a 90:10 water/methanol mixture to yield the pure 1,2,4-triazole-3-thiol[2].

One-Pot Multicomponent Reaction (MCR) for 1,3,5-Trisubstituted Triazoles

A highly regioselective one-pot process provides rapid access to diverse 1,3,5-trisubstituted 1,2,4-triazoles[3].

  • Amide Formation: React the carboxylic acid with a primary amidine in the presence of HATU and DIPEA in DMF[3][4].

  • Hydrazine Addition: Introduce a monosubstituted hydrazine to the reaction mixture[3].

  • Cascade Cyclization: Heat the mixture to induce a cascade addition-oxidative cyclization, yielding the highly substituted triazole core[3].

MCR A Carboxylic Acid + Primary Amidine B HATU / DIPEA (Amide Formation) A->B C N-Acylamidine Intermediate B->C D Monosubstituted Hydrazine C->D E Cascade Cyclization (-H2O, -NH3) D->E F 1,3,5-Trisubstituted 1,2,4-Triazole E->F

One-pot MCR cascade for 1,3,5-trisubstituted 1,2,4-triazoles via HATU activation.

Conclusion

The synthesis of 1,2,4-triazole derivatives from carboxylic acids has evolved from harsh, high-temperature condensations to elegant, mild, and highly regioselective protocols[1][5]. By understanding the mechanistic causality—such as the stabilizing role of HOBt in active esters or the solubility advantages of chloroform in PPE-mediated acylation—researchers can predictably scale and modify these workflows to access novel chemical space in drug development[1][2].

References

  • Rivera, G., et al. "An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine." SciELO.
  • Tretyakov, B. A., et al.
  • "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Frontiers.
  • "Recent Developments Towards the Synthesis of Triazole Deriv
  • "Synthesis of 1H-1,2,4-triazoles." Organic Chemistry Portal.

Sources

Exploratory

The 1,2,4-Triazole Pharmacophore: A Comprehensive Technical Guide to Biological Activities and Experimental Workflows

Executive Summary In the landscape of medicinal chemistry, the 1,2,4-triazole ring has emerged as a highly versatile, "privileged scaffold" capable of modulating a vast array of biological targets[1]. Characterized by a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the 1,2,4-triazole ring has emerged as a highly versatile, "privileged scaffold" capable of modulating a vast array of biological targets[1]. Characterized by a five-membered heterocyclic ring containing three nitrogen atoms, this moiety is the cornerstone of numerous FDA-approved therapeutics, ranging from broad-spectrum antifungals (fluconazole, voriconazole) to potent anticancer agents (letrozole, anastrozole)[2]. This technical guide synthesizes the mechanistic logic, structure-activity relationships (SAR), and self-validating experimental protocols essential for characterizing the biological activities of 1,2,4-triazole derivatives.

Part I: The Privileged Scaffold (Physicochemical Rationale)

The profound biological activity of 1,2,4-triazoles is dictated by their unique physicochemical properties. The ring system acts as a robust hydrogen bond acceptor and donor, facilitating high-affinity interactions within the active sites of target enzymes[3]. Furthermore, its high dipole moment enhances aqueous solubility and membrane permeability, while the aromatic stability of the ring provides exceptional resistance to in vivo metabolic degradation[3][4].

Pharmacophore T 1,2,4-Triazole Scaffold P1 H-Bond Acceptor/Donor T->P1 P2 High Dipole Moment T->P2 P3 Metabolic Stability T->P3 B1 Antifungal Activity (CYP51 Inhibition) P1->B1 Heme Iron Binding B2 Anticancer Activity (Kinase/Aromatase) P1->B2 Active Site Anchoring B3 Antibacterial Activity (DNA Gyrase) P2->B3 Membrane Penetration P3->B1 Prolonged Half-life P3->B2

Fig 1. Logical relationship between 1,2,4-triazole physicochemical properties and bioactivities.

Part II: Antifungal Activity & CYP51 Inhibition

Mechanistic Landscape

The most clinically validated application of 1,2,4-triazoles is in antifungal therapy. The primary mechanism of action is the targeted inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450-dependent enzyme essential for the biosynthesis of ergosterol[5][6]. Ergosterol is the primary sterol maintaining the structural integrity of fungal cell membranes. At the molecular level, the basic electron pairs of the N-4 atom in the 1,2,4-triazole ring coordinate directly with the heme iron of the CYP51 enzyme[4][7]. This binding prevents the activation of molecular oxygen, halting the demethylation of lanosterol, which leads to the accumulation of toxic 14-methylated sterols and catastrophic disruption of the fungal cell membrane[7].

Pathway S Squalene L Lanosterol S->L Squalene Epoxidase C CYP51 Enzyme (14α-demethylase) L->C E Ergosterol C->E Demethylation C->E Blocked M Fungal Cell Death (Membrane Disruption) E->M Membrane Stability T 1,2,4-Triazole Agents (e.g., Fluconazole) T->C Inhibits (Heme Binding)

Fig 2. Mechanism of action of 1,2,4-triazole antifungals via CYP51 inhibition.

Experimental Protocol: Self-Validating Broth Microdilution Assay (MIC)

To evaluate the antifungal efficacy of novel 1,2,4-triazole derivatives, the broth microdilution method (based on CLSI guidelines) is utilized. This protocol is engineered as a self-validating system to ensure data integrity.

  • Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 using MOPS (3-(N-morpholino)propanesulfonic acid).

    • Causality: MOPS buffering is critical because azole activity is highly pH-dependent. Fluctuations in pH can artificially alter the ionization state of the triazole ring, skewing the Minimum Inhibitory Concentration (MIC) values.

  • Compound Dilution: Serially dilute the triazole compound in DMSO, then transfer to the buffered medium (ensuring final DMSO concentration is ≤1%).

    • Causality: DMSO ensures the complete solubilization of hydrophobic triazole derivatives. Keeping the final concentration below 1% prevents solvent-induced cytotoxicity, ensuring observed antifungal effects are strictly pharmacophore-driven.

  • Inoculum Standardization: Standardize the fungal suspension (e.g., Candida albicans) to a 0.5 McFarland standard, then dilute to a final working concentration of

    
     CFU/mL.
    
  • Assay Assembly (Self-Validation): Plate the assay in a 96-well format. Crucially, include:

    • Positive Growth Control: Media + inoculum (Validates fungal viability).

    • Negative Sterility Control: Media only (Rules out environmental contamination).

    • Reference Drug Control: Fluconazole or Voriconazole (Validates the dynamic range and sensitivity of the assay).

  • Incubation & Quantification: Incubate at 35°C for 24-48 hours. The MIC is determined spectrophotometrically as the lowest concentration inhibiting ≥50% of fungal growth compared to the positive control.

Part III: Anticancer Activity & Target Modulation

Mechanistic Landscape

Beyond infectious diseases, 1,2,4-triazole derivatives have demonstrated exceptional efficacy as anticancer agents[1]. The structural plasticity of the triazole ring allows it to act as a bioisostere for various functional groups, enabling the inhibition of multiple oncogenic targets. For instance, triazole-based aromatase inhibitors (e.g., letrozole) competitively bind the heme group of the aromatase enzyme, blocking the conversion of androgens to estrogens in hormone-receptor-positive breast cancers[2][8]. Furthermore, novel triazole hybrids exhibit potent antiproliferative effects by inhibiting receptor tyrosine kinases (e.g., EGFR, VEGFR) and modulating tubulin polymerization, ultimately triggering apoptotic cascades[3][8].

Workflow S1 Seed Cancer Cells (96-well plate) S2 Triazole Treatment (Include Controls) S1->S2 S3 Add MTT Reagent (Tetrazolium reduction) S2->S3 S4 Solubilize Formazan (DMSO addition) S3->S4 S5 Absorbance Read (OD 570nm) S4->S5

Fig 3. Self-validating MTT assay workflow for screening anticancer triazole derivatives.

Experimental Protocol: Self-Validating MTT Cell Viability Assay

To screen the in vitro cytotoxicity of triazole-based anticancer candidates, the MTT assay provides a reliable, high-throughput methodology.

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of

    
     cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell adhesion.
    
  • Triazole Treatment (Self-Validation): Expose cells to varying concentrations of the triazole derivative (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a Vehicle Control (0.1% DMSO) and a Positive Apoptotic Control (e.g., Doxorubicin).

    • Causality: The vehicle control is mandatory to validate that any observed cell death is driven by the triazole candidate and not by the toxicity of the solvent.

  • MTT Addition: Add 20 µL of MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours.

    • Causality: Viable cells possess active mitochondrial succinate dehydrogenase, which reduces the yellow MTT tetrazolium salt into insoluble purple formazan crystals. This enzymatic conversion directly correlates colorimetric intensity with the number of metabolically active cells.

  • Solubilization: Carefully aspirate the culture media and add 100 µL of DMSO to each well to dissolve the trapped formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis of the dose-response curve.

Part IV: Antimicrobial & Emerging Therapeutic Roles

1,2,4-triazoles also exhibit significant antibacterial properties, particularly when hybridized with other pharmacophores like fluoroquinolones[9]. These hybrid molecules target bacterial DNA gyrase and topoisomerase IV, effectively overcoming efflux pump-mediated resistance mechanisms common in MRSA and Pseudomonas aeruginosa[9][10]. Additionally, specific derivatives containing a 1,3,4-thiadiazine fragment have demonstrated profound anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes and reducing key inflammatory biomarkers, outperforming standard NSAIDs in in vivo models[11].

Quantitative Data Summary
Therapeutic AreaPrimary Target / MechanismRepresentative Triazole Hybrid/DrugEfficacy Metric (Typical Range)
Antifungal CYP51 (14α-demethylase)Fluconazole, Voriconazole, Novel Thio-triazolesMIC: 0.015 - 16 µg/mL
Anticancer Aromatase, Kinases (EGFR, VEGFR)Letrozole, Triazole-Piperazine hybridsIC₅₀: 0.5 - 50 µM
Antibacterial DNA Gyrase / Topoisomerase IVTriazole-Fluoroquinolone hybridsMIC: 1 - 32 µg/mL
Anti-inflammatory COX-2 / Pro-inflammatory cytokines1,3,4-thiadiazine-triazole hybridsEdema inhibition: >80%

References

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review) Source: researchgate.net URL:11

  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review Source: eurekaselect.com URL:3

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) Source: nih.gov URL:1

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives Source: mdpi.com URL:2

  • 1,2,4-Triazoles as Important Antibacterial Agents Source: nih.gov URL:9

  • Advances in synthetic approach to and antifungal activity of triazoles Source: beilstein-journals.org URL:5

  • Antifungal Properties of 1,2,4-Triazoles Source: isres.org URL:6

  • A comprehensive review on triazoles as anticancer agents Source: dergipark.org.tr URL:8

  • Novel 1, 2, 4-Triazoles as Antifungal Agents Source: nih.gov URL:4

  • Antifungal agents Source: uomustansiriyah.edu.iq URL:7

  • Antibacterial activity study of 1,2,4-triazole derivatives Source: nih.gov URL:10

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for the Synthesis of 1-Ethyl-1,2,4-Triazole Derivatives

Abstract & Technical Scope 1-Ethyl-1,2,4-triazole is a critical heterocyclic scaffold used in the synthesis of high-energy density materials (HEDMs), ionic liquids, and antifungal pharmacophores. Its synthesis is often c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Technical Scope

1-Ethyl-1,2,4-triazole is a critical heterocyclic scaffold used in the synthesis of high-energy density materials (HEDMs), ionic liquids, and antifungal pharmacophores. Its synthesis is often complicated by the annular tautomerism of the 1,2,4-triazole ring, which leads to mixtures of N1-, N2-, and N4- substituted isomers during direct alkylation.

This guide provides two distinct, validated protocols:

  • Protocol A (De Novo Cyclization): A high-fidelity route using ethylhydrazine to yield exclusively the N1-ethyl isomer.[1][2][3]

  • Protocol B (Regioselective Alkylation): An optimized direct alkylation method using DBU/THF to maximize N1-selectivity (>90%) for laboratories where hydrazine precursors are unavailable.[1][2][3]

Strategic Analysis of Synthetic Routes

The primary challenge in synthesizing 1-substituted 1,2,4-triazoles is controlling regioselectivity.[3] The triazole ring exists in tautomeric equilibrium, presenting three nucleophilic nitrogen sites.[1][2][3]

Decision Matrix: Pathway Selection

RouteSelection Start Target: 1-Ethyl-1,2,4-Triazole Constraint Isomer Purity Critical? Start->Constraint Yes Yes (>99% N1 required) Constraint->Yes No No (Minor isomers acceptable or purification available) Constraint->No RouteA Protocol A: De Novo Cyclization (Ethylhydrazine + Formamide) Yes->RouteA Exclusive N1 Product RouteB Protocol B: Direct Alkylation (Triazole + EtBr + DBU) No->RouteB Access to common reagents ResultA High Purity, No Isomers Requires Toxic Hydrazines RouteA->ResultA ResultB ~90:10 N1:N4 Ratio Requires Fractional Distillation RouteB->ResultB

Figure 1: Decision tree for selecting the optimal synthetic pathway based on purity requirements and reagent availability.

Protocol A: De Novo Cyclization (Isomer-Pure Method)

Objective: Synthesis of 1-ethyl-1,2,4-triazole with 100% N1-regioselectivity. Mechanism: The ethyl group is incorporated into the hydrazine precursor before ring closure, eliminating the possibility of N2 or N4 alkylation.[1][2][3]

Reagents & Equipment[1][2][4][5][6][7][8]
  • Precursor: Ethylhydrazine oxalate (CAS: 6629-60-3) or Ethylhydrazine hydrochloride.[1][2][3]

  • Carbon Source: Formamide (Excess, acts as solvent and reagent).[1][2][3]

  • Equipment: Round-bottom flask, reflux condenser, distillation apparatus (vacuum).[1][3]

Step-by-Step Methodology
  • Preparation : In a 250 mL round-bottom flask, combine ethylhydrazine oxalate (0.1 mol, 15.0 g) with formamide (0.5 mol, ~20 mL).

    • Note: A large excess of formamide is required to drive the equilibrium and act as the solvent.[1][2][3]

  • Cyclization : Heat the mixture slowly to 160–170 °C .

    • Observation: Evolution of water vapor and ammonia will occur.[1][2][3][4]

    • Duration: Maintain reflux for 4–6 hours.[1][2][3] The reaction follows the Pellizzari/Einhorn-Brunner type condensation logic.[1][2][3]

  • Distillation (Workup) :

    • Switch the apparatus to simple distillation to remove excess formamide (bp 210 °C) and water.[2][3]

    • Apply vacuum (approx. 10–20 mmHg) to lower the boiling points.[2][3]

    • Collect the fraction boiling at ~178–180 °C (at atm) or corresponding vacuum temp (e.g., ~70–80 °C at 15 mmHg).

  • Yield : Expect yields of 85–92%.[1][2][3] The product is a colorless to pale yellow liquid.[1][2][3][5]

Validation:

  • 1H NMR (CDCl3): δ 1.52 (t, 3H, CH3), 4.25 (q, 2H, CH2), 7.95 (s, 1H, C3-H), 8.20 (s, 1H, C5-H).[3]

  • Absence of isomers:[1][2][3] No minor peaks observed at δ 8.5+ (characteristic of N4-isomers).[1][2][3]

Protocol B: Regioselective Alkylation (Standard Lab Method)

Objective: Synthesis via direct alkylation of 1,2,4-triazole using base catalysis. Challenge: Standard alkylation often yields ~10% N4-isomer.[1][2][3] Solution: Use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in THF enhances N1-selectivity via steric steering and solubility control.[1][3]

Reagents
  • Substrate: 1,2,4-Triazole (CAS: 288-88-0).[1][3]

  • Alkylating Agent: Ethyl Bromide (EtBr) or Ethyl Iodide (EtI).[1][2][3]

  • Base: DBU (1.1 equiv).[1][2][3]

  • Solvent: Anhydrous THF (Tetrahydrofuran).[1][2][3]

Step-by-Step Methodology
  • Dissolution : Dissolve 1,2,4-triazole (1.0 g, 14.5 mmol) in anhydrous THF (15 mL) under nitrogen atmosphere.

  • Deprotonation : Add DBU (2.4 g, 15.9 mmol) dropwise at 0 °C. Stir for 15 minutes.

    • Mechanistic Insight: DBU forms a soluble salt with the triazole, where the bulky cation shields the N4 position, kinetically favoring N1 attack.[1][3]

  • Alkylation : Add Ethyl Bromide (1.7 g, 15.9 mmol) dropwise.

  • Reaction : Allow to warm to room temperature and stir for 12 hours.

  • Workup :

    • Filter off the DBU-HBr salt precipitate.[1][2][3]

    • Concentrate the filtrate under reduced pressure.[1][2][3]

  • Purification (Critical) :

    • The crude oil contains ~90% N1-ethyl and ~10% N4-ethyl isomer.[1][2][3]

    • Fractional Distillation: The N1 isomer boils slightly higher than the N4 isomer.[1][2][3]

    • Column Chromatography: Alternatively, use Silica gel (DCM:MeOH 95:5).[1][2][3] The N1-isomer is generally less polar (higher Rf) than the N4-isomer due to the symmetry of the N4 species increasing its polarity.[1][3]

Protocol C: Synthesis of Energetic Derivative (3-Nitro-1-ethyl-1,2,4-triazole)

Context: Nitro-substituted triazoles are precursors for HEDMs.[1][3] The introduction of the nitro group at C3 significantly alters the electronics of the ring.[1][2][3]

Methodology
  • Starting Material: 3-Nitro-1,2,4-triazole (synthesized via diazotization of 3-amino-1,2,4-triazole).[1][3][6]

  • Alkylation :

    • Dissolve 3-nitro-1,2,4-triazole in DMF.[1][3]

    • Add K2CO3 (1.2 equiv) and stir at RT for 30 min.

    • Add Ethyl Iodide (1.2 equiv).[1][2][3]

    • Heat to 60 °C for 4 hours.

  • Selectivity Note : The nitro group at C3 creates electronic bias.[1][2][3] The N1-ethyl isomer is the major product, but N2-alkylation is observed due to the "chameleon" effect of the nitro group withdrawing density.[1][3]

  • Isolation : Pour into ice water. Extract with Ethyl Acetate.[1][2][3] Recrystallize from Ethanol/Water.[1][2][3]

Characterization & Data Validation

Distinguishing between N1 and N4 isomers is critical. Use the following chemical shift markers.

Table 1: NMR Shift Comparison (in CDCl3)

Position1-Ethyl-1,2,4-triazole (N1) 4-Ethyl-1,2,4-triazole (N4)
Ring Protons (CH) Two singlets (δ 7.95, 8.[1][3]20)One singlet (δ 8.35, 2H equivalent)
Ethyl CH2 Quartet (δ 4.[1][2][3]25)Quartet (δ 4.[1][2][3]15)
Symmetry Asymmetric (C3 ≠ C5)Symmetric (C3 = C5)
C13 NMR (Ring) Two signals (143.0, 151.8 ppm)One signal (142.8 ppm)

Note: The N4-isomer possesses a plane of symmetry, making the two ring protons chemically equivalent, appearing as a single peak.[3] The N1-isomer is asymmetric, showing distinct C3 and C5 protons.

Safety & Handling

  • Hydrazines: Ethylhydrazine is toxic and a suspected carcinogen.[1][2][3] All operations in Protocol A must be performed in a fume hood.[1][2][3]

  • Alkyl Halides: Ethyl bromide is volatile and an alkylating agent.[1][2][3] Avoid inhalation.

  • Triazoles: Generally stable, but nitro-derivatives (Protocol C) are energetic materials.[1][2][3] Do not subject to shock or friction; handle small scales (<1g) initially.[1][2][3]

References

  • Regioselectivity in Triazole Alkylation

    • Title: Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions.[3]

    • Source: ResearchGate / Chemistry Central Journal.[2][3]

    • URL:[Link]

  • De Novo Synthesis (Formamide Route)

    • Title: Method for direct preparation for 1,2,4-triazole from hydrazine and formamide (US Patent 4267347A).[3]

    • Source: Google Patents.[1][2][3]

    • URL
  • General Triazole Chemistry

    • Title: Synthesis of 1H-1,2,4-triazoles (Review of methodologies).
    • Source: Organic Chemistry Portal.[1][2][3]

    • URL:[Link]

  • Energetic Derivatives

    • Title: Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents.[3]

    • Source: Russian Chemical Bulletin (via ResearchGate).[2][3]

    • URL:[Link]

Sources

Application

Application Note: 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic Acid in Anticancer Research

This Application Note is a comprehensive technical guide designed for researchers and drug development professionals. It treats 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid as a high-value peptidomimetic scaffold and...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is a comprehensive technical guide designed for researchers and drug development professionals. It treats 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid as a high-value peptidomimetic scaffold and fragment-based drug discovery (FBDD) building block .

The guide focuses on its application in synthesizing novel anticancer agents, specifically targeting protein-protein interactions (e.g., BET bromodomains) or metalloenzymes, utilizing the triazole moiety as a stable bioisostere.

Executive Summary

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid (ETPA) represents a critical class of "chimeric" building blocks that merge the metabolic stability of the 1,2,4-triazole ring with the coupling versatility of a propanoic acid tail. In anticancer research, this scaffold is increasingly utilized as a bioisostere for


-amino acids  (e.g., Alanine, Valine) and as a ligand anchor  for targeted protein degradation (PROTACs).

This guide details the synthesis, coupling protocols, and biological validation of ETPA-derived libraries. It addresses the challenge of poor bioavailability in peptide drugs by replacing labile amide bonds with the rigid, non-hydrolyzable triazole pharmacophore.

Scientific Rationale & Mechanism

The Triazole Advantage in Oncology

The 1,2,4-triazole ring acts as a cis-amide bioisostere , mimicking the electronic and steric properties of a peptide bond while resisting enzymatic cleavage by proteases.

  • Target Engagement: The N2 and N4 nitrogens serve as hydrogen bond acceptors, crucial for binding in the ATP-binding pockets of kinases (e.g., JAK, CDK) or the acetyl-lysine binding pockets of BET bromodomains.

  • Metabolic Stability: Unlike standard peptides, the triazole ring is resistant to rapid hepatic metabolism, extending the in vivo half-life of the drug candidate.

Structural Logic of ETPA
  • Ethyl Group (N1): Provides lipophilicity to improve cell membrane permeability.

  • Propanoic Acid Tail (C5): A chiral handle allows for the introduction of stereochemistry (

    
     or 
    
    
    
    enantiomers) to match the target protein's chiral environment. It serves as the attachment point for library generation.
Mechanism of Action (Hypothetical Target: BRD4)

In the context of Bromodomain-containing protein 4 (BRD4) inhibition, the triazole ring mimics the acetyl-lysine recognition motif. The propanoic acid chain positions the scaffold within the ZA-loop, disrupting the interaction between BRD4 and oncogenic transcription factors (e.g., c-Myc).

Mechanism cluster_binding Molecular Interaction ETPA ETPA Scaffold (Triazole Core) Linker Amide Coupling (Propanoic Acid Tail) ETPA->Linker Library Synthesis Target BRD4 Bromodomain (Acetyl-Lysine Pocket) Linker->Target High Affinity Binding Effect c-Myc Downregulation Tumor Suppression Target->Effect Inhibition H_Bond H-Bonding (Triazole N4) Target->H_Bond Hydrophobic Hydrophobic Contact (Ethyl Group) Target->Hydrophobic

Figure 1: Mechanism of action for ETPA-derived inhibitors targeting BRD4.

Experimental Protocols

Protocol A: Synthesis of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic Acid

Objective: To synthesize high-purity ETPA from commercially available precursors via C5-lithiation. Safety: n-Butyllithium (n-BuLi) is pyrophoric. Perform all steps under inert atmosphere (Argon/Nitrogen).

Materials:
  • 1-Ethyl-1,2,4-triazole (Starting material)

  • n-Butyllithium (2.5 M in hexanes)

  • Ethyl 2-bromopropionate

  • Tetrahydrofuran (THF), anhydrous

  • Lithium hydroxide (LiOH)

Step-by-Step Methodology:
  • Lithiation (C-H Activation):

    • Charge a flame-dried 250 mL round-bottom flask with 1-Ethyl-1,2,4-triazole (10 mmol) and anhydrous THF (50 mL).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Add n-BuLi (11 mmol) dropwise over 20 minutes. Note: The solution typically turns yellow/orange, indicating the formation of the C5-lithio species.

    • Stir at -78°C for 45 minutes.

  • Alkylation:

    • Add Ethyl 2-bromopropionate (12 mmol) dropwise to the cold solution.

    • Allow the reaction to warm slowly to room temperature (RT) over 4 hours.

    • Quench with saturated NH₄Cl solution (20 mL).

    • Extract with Ethyl Acetate (3 x 50 mL), dry over Na₂SO₄, and concentrate in vacuo to yield the Ethyl ester intermediate .

  • Hydrolysis:

    • Dissolve the crude ester in THF:Water (1:1, 20 mL).

    • Add LiOH (30 mmol) and stir at RT for 3 hours.

    • Acidify to pH 3.0 using 1M HCl.

    • Extract with Ethyl Acetate, dry, and concentrate.

    • Purification: Recrystallize from Hexane/Ethyl Acetate to obtain 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid as a white solid.

Protocol B: Library Generation via Amide Coupling

Objective: To couple ETPA with a diverse set of amines (R-NH₂) to create a focused library of potential inhibitors.

Workflow Table: Coupling Conditions
ComponentReagentMolar Equiv.Role
Scaffold ETPA1.0Carboxylic Acid Core
Amine Aryl/Alkyl Amines1.2Diversity Element
Coupling Agent HATU1.5Activator
Base DIPEA (Hünig's Base)3.0Proton Scavenger
Solvent DMF (Anhydrous)-Reaction Medium
Procedure:
  • Dissolve ETPA (0.1 mmol) in DMF (1 mL).

  • Add DIPEA (0.3 mmol) followed by HATU (0.15 mmol). Stir for 5 minutes to activate the acid.

  • Add the specific Amine (0.12 mmol).

  • Stir at RT for 12 hours.

  • Workup: Dilute with water, extract with DCM.

  • Purification: Preparative HPLC (C18 column, Water/Acetonitrile gradient).

Biological Validation

Objective: Assess the anticancer potency of the synthesized ETPA-derivatives.

Cell Viability Assay (MTT)
  • Cell Lines: A549 (Lung), MCF-7 (Breast), HeLa (Cervical).

  • Control: Doxorubicin (Positive), DMSO (Negative).

  • Protocol:

    • Seed cells (5,000/well) in 96-well plates.

    • Treat with ETPA-derivatives (0.1 - 100

      
      M) for 72 hours.
      
    • Add MTT reagent and incubate for 4 hours.

    • Dissolve formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

    • Calculate IC

      
       using non-linear regression.
      
Thermal Shift Assay (Target Engagement)
  • Purpose: Verify if the molecule binds to the target protein (e.g., recombinant BRD4).

  • Readout: Shift in melting temperature (

    
    ). A shift >2°C indicates significant binding.
    

References

  • Design of 1,2,4-Triazoles as Bioisosteres

    • Title: 1,2,4-Triazoles: A Privileged Scaffold in Drug Discovery.[1]

    • Source: Journal of Medicinal Chemistry.
    • URL:[Link] (General reference for scaffold utility).

  • Title: Regioselective Lithiation of 1-Substituted 1,2,4-Triazoles.
  • Anticancer Applications

    • Title: Evaluation of Biological Activity of New 1,2,4-Triazole Deriv
    • Source: NCBI / PMC.
    • URL:[Link]

  • Fragment-Based Drug Discovery (FBDD): Title: Fragment-Based Drug Discovery: A Practical Approach. Source: Cambridge University Press. Context: Methodological grounding for using small acid fragments like ETPA.

Sources

Method

Application Note: Advanced Quantification of Triazole Carboxylic Acids

Focusing on Triazole Derivative Metabolites (TDMs) and Pharmaceutical Intermediates Executive Summary & The "Polarity Challenge" Triazole carboxylic acids—specifically 1,2,4-Triazole-1-yl-acetic acid (TAA) , 1,2,4-Triazo...

Author: BenchChem Technical Support Team. Date: March 2026

Focusing on Triazole Derivative Metabolites (TDMs) and Pharmaceutical Intermediates

Executive Summary & The "Polarity Challenge"

Triazole carboxylic acids—specifically 1,2,4-Triazole-1-yl-acetic acid (TAA) , 1,2,4-Triazole-1-yl-lactic acid (TLA) , and synthetic intermediates like 1,2,3-triazole-4-carboxylic acid —represent a distinct analytical challenge.

Unlike their parent compounds (triazole fungicides or lipophilic drug scaffolds), these acid metabolites are highly polar, low molecular weight, and amphoteric . They exhibit near-zero retention on standard C18 Reversed-Phase (RP) columns, eluting in the void volume where ion suppression is most severe. Furthermore, they lack strong chromophores, rendering UV detection insufficient for trace analysis.

This guide moves beyond standard protocols to detail the QuPPe (Quick Polar Pesticides) extraction method coupled with Porous Graphitic Carbon (PGC) chromatography and HILIC-MS/MS . These are the only field-proven methods to achieve regulatory Limits of Quantification (LOQ < 0.01 mg/kg) without laborious derivatization.

Analytical Decision Matrix

Before selecting a protocol, determine your analyte's physicochemical context using the decision tree below.

MethodSelection Start Start: Define Analyte Type Analyte Type? Start->Type Metabolite Fungicide Metabolite (TAA, TLA, 1,2,4-T) Type->Metabolite Pharma Pharma Intermediate (1,2,3-Triazole-4-COOH) Type->Pharma Matrix Matrix Complexity? Metabolite->Matrix Clean Clean (Water/API) Pharma->Clean Method1 Method A: Direct HILIC-MS/MS Pharma->Method1 If highly polar Method3 Method C: Ion-Pairing RP-LC Pharma->Method3 If hydrophobic tail present Matrix->Clean Low Dirty Complex (Food/Soil/Plasma) Matrix->Dirty High Clean->Method1 Method2 Method B: QuPPe + Hypercarb LC-MS/MS Dirty->Method2

Figure 1: Analytical Decision Matrix. Select Method B for food/environmental safety compliance (TDMs).

Core Protocol: Quantification of TAA & TLA in Complex Matrices

Target Analytes: 1,2,4-Triazole-1-yl-acetic acid (TAA), 1,2,4-Triazole-1-yl-lactic acid (TLA). Methodology: QuPPe Extraction + PGC Separation + MS/MS.

3.1. The "QuPPe" Extraction Strategy

Standard QuEChERS (using acetonitrile and salts) fails for TAA/TLA because these polar acids partition into the aqueous phase rather than the organic phase. We must use the QuPPe (Quick Polar Pesticides) method, which utilizes acidified methanol to protonate the carboxylic acids and improve solubility.

Reagents:

  • Extraction Solvent: Methanol + 1% Formic Acid (v/v).

  • Internal Standards (ILIS):

    
    -TAA and 
    
    
    
    -TLA (Essential for correcting matrix effects).

Step-by-Step Workflow:

  • Homogenization: Weigh 10.0 g of sample (fruit, vegetable, soil) into a 50 mL centrifuge tube.

  • IS Addition: Add isotopically labeled internal standards (ILIS) to achieve ~0.1 µg/mL in the final extract.

  • Extraction: Add 10 mL of Acidified Methanol (MeOH + 1% FA).

    • Expert Insight: The formic acid is critical. It suppresses the ionization of the carboxylic acid groups (

      
      ), keeping them in the neutral, organic-soluble form.
      
  • Agitation: Shake vigorously (mechanical shaker) for 5–10 minutes.

  • Centrifugation: Centrifuge at >4,000 RCF for 5 minutes.

  • Filtration: Filter the supernatant through a 0.2 µm PTFE or Cellulose Acetate filter into a plastic vial.

    • Caution: Avoid glass vials if possible, as polar triazoles can adsorb to active sites on untreated glass.

3.2. Chromatographic Separation: The Hypercarb Solution

While HILIC is an option, it often suffers from long equilibration times. The Porous Graphitic Carbon (PGC) column (e.g., Thermo Hypercarb) is superior for triazoles. It retains planar polar molecules via charge-induced dipole interactions with the graphite surface.

Instrument Parameters:

  • Column: Hypercarb (100 mm x 2.1 mm, 5 µm).[1]

  • Temperature: 40°C.[2]

  • Injection Volume: 5 µL.

Mobile Phases:

  • A: Water + 1% Acetic Acid + 5% Methanol.[1][2]

  • B: Methanol + 1% Acetic Acid.[1][2]

    • Note: Acetic acid is preferred over formic acid here to improve peak shape on PGC columns.

Gradient Table:

Time (min)% BFlow Rate (mL/min)Phase Description
0.000.4Loading (High Aqueous)
2.0100.4Initial Elution
10.01000.4Ramp to Organic
12.01000.4Wash
12.100.4Re-equilibration
17.000.4Ready for Injection
3.3. Mass Spectrometry (MS/MS) Detection

Operate in ESI Positive mode.[2][3] Although these are acids, the triazole ring protonates easily (


).

MRM Transitions (Example):

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (V)
TAA 128.070.043.018
TLA 158.070.043.020
1,2,4-Triazole 70.043.0--15

Expert Note on Interferences: The transition 128 > 70 is common. In complex matrices (e.g., leeks, onions), isobaric interferences are frequent. If high background is observed, consider Differential Mobility Spectrometry (DMS) (e.g., SelexION) to filter ions in the gas phase before they enter the vacuum [1].

Alternative Protocol: Pharmaceutical Intermediates

Target: 1,2,3-Triazole-4-carboxylic acid derivatives (Click chemistry products). Context: Purity analysis or pharmacokinetic (PK) studies.

If the triazole acid is attached to a larger lipophilic scaffold (e.g., a phenyl ring), standard Reverse Phase (C18) is viable if pH control is used.

Protocol Modification:

  • Column: C18 with polar-endcapping (e.g., Waters T3 or Phenomenex Kinetex Polar C18).

  • Mobile Phase A: Water + 0.1% Difluoroacetic Acid (DFA) .

    • Why DFA? DFA is an ion-pairing agent that is "MS-friendly" (unlike TFA). It increases retention of the acidic triazole on the C18 column without suppressing the MS signal as severely as TFA.

Quality Control & Validation Criteria

To ensure Trustworthiness and Self-Validation , every batch must meet these criteria (based on SANTE/11312/2021 guidelines):

  • Retention Time Stability:

    
     min deviation allowed. PGC columns are sensitive to temperature; ensure column oven is stable.
    
  • Ion Ratio: The ratio of Quant/Qual ions must be within

    
     of the standard.
    
  • Recovery: Spiked samples (at LOQ) must yield 70–120% recovery.

    • Troubleshooting: If recovery is <70% for TAA, check the pH of the extraction solvent. It must be acidic (pH < 3) to prevent the acid from binding to matrix proteins.

  • Linearity:

    
     with residuals <20%.
    
Visualization of the Extraction Logic

The following diagram illustrates the chemical logic behind the QuPPe extraction for these specific analytes.

QuPPeLogic Sample Sample Matrix (Proteins, Sugars, TAA/TLA) Acid Add Methanol + 1% Formic Acid Sample->Acid Mechanism Mechanism: 1. Proteins Precipitate (MeOH) 2. TAA/TLA Protonated (COOH -> COOH2+) 3. Solubility shifts to Organic Acid->Mechanism Centrifuge Centrifugation Acid->Centrifuge Pellet Pellet: Proteins, Lipids, Solids Centrifuge->Pellet Supernatant Supernatant: TAA, TLA, Sugars, Pigments Centrifuge->Supernatant Analysis Inject to Hypercarb LC-MS/MS Supernatant->Analysis

Figure 2: Chemical mechanism of Acidified Methanol Extraction (QuPPe) for polar triazoles.

References
  • European Union Reference Laboratories (EURL-SRM). (2024). Quick Method for the Analysis of Highly Polar Pesticides in Food (QuPPe-PO-Method).

  • Sciex Application Note. (2016). Improving Selectivity of Triazole Derivative Metabolites using Differential Mobility Spectrometry.

  • Blondel, A., et al. (2018).[4] Validation of an analytical method for 1,2,4-triazole in soil using LC-MS/MS. Journal of Chromatography A.

  • Thermo Fisher Scientific. Hypercarb Porous Graphitic Carbon Columns Application Guide.

Sources

Application

developing antimicrobial assays for novel triazole derivatives

Application Note: End-to-End Characterization of Novel Triazole Derivatives Executive Summary The triazole pharmacophore (specifically 1,2,3- and 1,2,4-triazoles) remains a cornerstone of antimicrobial chemistry due to i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: End-to-End Characterization of Novel Triazole Derivatives

Executive Summary

The triazole pharmacophore (specifically 1,2,3- and 1,2,4-triazoles) remains a cornerstone of antimicrobial chemistry due to its stability, hydrogen-bonding capability, and proven efficacy in inhibiting sterol biosynthesis (e.g., Fluconazole, Itraconazole). However, the rise of azole-resistant Candida and Aspergillus strains necessitates the development of novel derivatives.

This guide provides a standardized, modular workflow for evaluating new triazole candidates. Unlike generic screening protocols, this document addresses the specific physicochemical challenges of triazoles (lipophilicity/solubility) and focuses on their primary mechanism of action: the inhibition of lanosterol 14α-demethylase (CYP51).

The Triazole Workflow

The following diagram outlines the logical progression from compound synthesis to lead selection.

TriazoleWorkflow Synthesis Compound Synthesis (Click Chemistry) Solubility Solubility Check (DMSO Tolerance) Synthesis->Solubility MIC Primary Screen (MIC) CLSI M27 (Fungi) / M07 (Bacteria) Solubility->MIC KillCurve Time-Kill Kinetics (Cidal vs. Static) MIC->KillCurve MIC < 16 µg/mL Tox Cytotoxicity (MTT) Selectivity Index (SI) MIC->Tox MoA MoA Confirmation (Ergosterol Quantitation) KillCurve->MoA Lead Lead Candidate MoA->Lead Tox->Lead SI > 10

Caption: Logical workflow for triazole characterization. Green nodes indicate efficacy checkpoints; Red indicates safety checkpoints.

Pre-Analytical Phase: Compound Handling

Critical Insight: Novel triazole derivatives often exhibit high lipophilicity (logP > 3), leading to precipitation in aqueous media. This causes "false negatives" in MIC assays.

Protocol: Solubilization Strategy

  • Stock Preparation: Dissolve the neat compound in 100% DMSO to a concentration of 10 mg/mL (or 100x the highest desired test concentration).

  • Sonication: If turbidity persists, sonicate at 40 kHz for 5 minutes.

  • Working Solution: Dilute the stock 1:50 into the culture medium immediately before use.

    • Validation Rule: The final DMSO concentration in the assay well must be ≤ 1% (v/v) .

    • Control: Always include a "Vehicle Control" (Media + 1% DMSO) to ensure the solvent itself does not inhibit microbial growth.

Primary Screening: MIC Determination

We utilize a Resazurin-Modified Broth Microdilution method.[1] While optical density (OD) is standard, triazole precipitation can interfere with turbidity readings. Resazurin (Alamar Blue) provides a colorimetric readout based on metabolic activity, bypassing solubility artifacts.

Target Standards:

  • Fungi (Yeasts): CLSI M27-A4 [1]

  • Bacteria: CLSI M07-A10 [2][2]

Step-by-Step Protocol

Materials:

  • Sterile 96-well microplates (U-bottom for fungi, Flat-bottom for bacteria).

  • Media:

    • Fungi:[3][4][5][6][7] RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.

    • Bacteria:[1][4][8][9][10] Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (0.01% w/v in sterile PBS).

Procedure:

  • Plate Layout:

    • Columns 1-10: Serial 2-fold dilutions of the triazole derivative (e.g., 64 µg/mL to 0.125 µg/mL).

    • Column 11: Growth Control (Inoculum + Media + 1% DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculum Preparation:

    • Adjust fresh culture to 0.5 McFarland Standard.

    • Dilution:[1][2][3][8][9][10][11][12][13] Dilute 1:100 (Bacteria) or 1:2000 (Fungi) to achieve approx.

      
       CFU/mL (Bacteria) or 
      
      
      
      CFU/mL (Yeasts).
  • Inoculation: Add 100 µL of standardized inoculum to wells 1-11. Total volume = 200 µL (100 µL drug + 100 µL bugs).

  • Incubation:

    • Bacteria:[1][4][8][9][10] 37°C for 18–24 hours.[14]

    • Fungi:[3][4][5][6][7] 35°C for 24–48 hours (Triazoles are slow-acting on fungi).

  • Visualization: Add 30 µL of Resazurin solution to all wells. Incubate for 1–4 hours.

    • Blue: No growth (Metabolically inactive).

    • Pink/Colorless: Growth (Resazurin reduced to Resorufin).[14]

  • Endpoint: The MIC is the lowest concentration well that remains blue .[15][16]

Mechanism of Action: Ergosterol Biosynthesis Pathway

Triazoles inhibit CYP51 (Lanosterol 14α-demethylase), blocking the conversion of lanosterol to ergosterol.[5][6][7][17] This leads to the accumulation of toxic 14α-methylsterols.

MoA AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol Cyp51 Cyp51 Enzyme (Target) Lanosterol->Cyp51 Ergosterol Ergosterol (Cell Membrane Integrity) Cyp51->Ergosterol Normal Path ToxicSterols Toxic 14α-methylsterols (Membrane Stress) Cyp51->ToxicSterols Blocked Path Accumulation Triazole Triazole Derivative (Inhibitor) Triazole->Cyp51 Inhibits

Caption: Triazole inhibition of CYP51 results in ergosterol depletion and accumulation of toxic intermediates.[5][6][17]

Protocol: Sterol Quantitation (UV-Vis Method)

Why this works: Ergosterol and the intermediate 24(28)-dehydroergosterol have a unique four-peak spectral absorption between 230–300 nm. A decrease in peak height relative to control confirms the MoA.

  • Culture: Grow Candida albicans in the presence of the triazole (at sub-MIC, e.g., MIC/2) overnight.

  • Harvest: Centrifuge 10 mL culture (3000 rpm, 5 min). Wash with sterile water.

  • Saponification: Resuspend pellet in 3 mL of 25% Alcoholic KOH. Vortex 1 min. Incubate at 85°C for 1 hour.

  • Extraction: Add 1 mL sterile water + 3 mL n-heptane . Vortex vigorously for 3 minutes.

  • Separation: Allow layers to separate. Recover the top (heptane) layer containing sterols.

  • Analysis: Scan absorbance from 230 nm to 300 nm.

    • Result: A flattening of the characteristic ergosterol peaks (281.5 nm and 293 nm) compared to the untreated control confirms CYP51 inhibition [3].

Safety Profiling: Selectivity Index (SI)

A potent antimicrobial is useless if it kills the host. The Selectivity Index (SI) quantifies the therapeutic window.



Target: SI > 10 is generally considered a promising hit; SI > 50 is a lead candidate.

Protocol: MTT Cytotoxicity Assay
  • Cells: Seed HepG2 (Liver) or Vero (Kidney) cells at

    
     cells/well in DMEM. Incubate 24h to adhere.
    
  • Treatment: Add triazole derivatives (serial dilutions). Incubate 24h at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate 4 hours.

  • Solubilization: Remove media.[18] Add 100 µL DMSO to dissolve purple formazan crystals.

  • Read: Absorbance at 570 nm.

  • Calculation: Calculate % Viability relative to vehicle control. Plot dose-response to determine

    
    .
    

Data Presentation Template

When reporting your novel derivatives, summarize data as follows to facilitate rapid decision-making:

Compound IDR-Group Subst.MIC (µg/mL) C. albicansMIC (µg/mL) S. aureusCC50 (µg/mL) HepG2Selectivity Index (SI)MoA Confirmed?
TRZ-001 Phenyl4.0>64205.0Yes
TRZ-002 4-F-Phenyl0.532100200 Yes
Fluconazole (Control)1.0>64>200>200N/A

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[11] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-Ed4).[11][19][Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-Ed11).[Link]

  • Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology. [Link]

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth.[1][14][20] Methods. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.DEF 7.3.2).[Link]

Sources

Method

Application Note: High-Throughput Screening of 1,2,4-Triazole Compound Libraries

From "Click" Chemistry to Validated Hits: A Technical Guide Abstract The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry, central to blockbuster drugs like Fluconazole (antifungal), Letrozole (antic...

Author: BenchChem Technical Support Team. Date: March 2026

From "Click" Chemistry to Validated Hits: A Technical Guide

Abstract

The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry, central to blockbuster drugs like Fluconazole (antifungal), Letrozole (anticancer), and Maraviroc (antiviral). Its unique electronic profile—functioning as a stable amide bioisostere with high dipole moments—makes it an ideal candidate for high-throughput screening (HTS) campaigns. However, the very method often used to synthesize these libraries (Copper-Catalyzed Azide-Alkyne Cycloaddition, or CuAAC) introduces a critical variable: residual copper toxicity. This application note details a robust workflow for screening 1,2,4-triazole libraries, addressing library quality control, assay validation via Z-factor analysis, and the rigorous exclusion of false positives (PAINS).

Library Design & Synthesis Considerations
The Scaffold Advantage

The 1,2,4-triazole moiety offers three distinct advantages in drug discovery:

  • Metabolic Stability: Unlike amides, the triazole ring is resistant to hydrolysis and metabolic cleavage.

  • H-Bonding Potential: The nitrogen atoms at positions 2 and 4 act as hydrogen bond acceptors, while the C-H at position 5 can act as a weak donor, facilitating binding to biological targets (e.g., the heme iron in CYP51).

  • Rigid Linker: It orients substituents in specific vectors, maximizing occupancy in the binding pocket.

The "Copper Problem" in Library Production

Most 1,2,4-triazole libraries are generated via CuAAC "click" chemistry due to its modularity. However, residual copper (Cu) can inhibit enzymes (e.g., cysteine proteases) or generate reactive oxygen species (ROS) in cell-based assays, leading to widespread false positives.

Critical QC Protocol: Copper Remediation Before entering the HTS queue, libraries synthesized via CuAAC must undergo rigorous metal scavenging.

  • Standard: < 5 ppm residual Cu.

  • Method: Post-synthesis wash with 0.5 M EDTA (pH 8.0) or incubation with thiourea-functionalized silica scavengers (e.g., SiliaMetS®).

  • Validation: Randomly sample 1% of the library for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis.

Assay Development & Validation

Before screening the full library, the assay must be "stress-tested" for tolerance to the specific physicochemical properties of triazoles (often lipophilic) and the screening conditions.

A. DMSO Tolerance & Solubility

1,2,4-triazoles can be poorly soluble in aqueous buffers. HTS is typically performed at 0.1% to 1.0% DMSO.

  • Experiment: Titrate DMSO (0.1% to 5%) into the assay buffer containing the target enzyme/cells.

  • Acceptance Criteria: The assay signal window (Signal/Background) must remain stable (<10% deviation) at the chosen DMSO concentration.

B. Statistical Validation (Z-Factor)

The robustness of the assay is quantified using the Z-factor (Zhang et al., 1999).[1][2] This metric accounts for both the dynamic range and the data variability.[3][4]

Formula:



  • 
    : Standard deviation of positive and negative controls.[1][5]
    
  • 
    : Mean signal of positive and negative controls.[1]
    
Z-Factor ValueInterpretationAction
1.0 Ideal (Theoretical)N/A
0.5 – 1.0 ExcellentProceed to Screen
0.0 – 0.5 MarginalOptimization Required
< 0.0 UnacceptableStop. Redesign Assay.
Detailed HTS Protocol

Workflow Visualization The following diagram outlines the critical path from library source to confirmed hit.

HTS_Workflow Library 1,2,4-Triazole Library (DMSO Stock) QC QC: Copper Check (<5 ppm) Library->QC 1% Sampling Dispense Acoustic Dispensing (Echo/ATS) QC->Dispense Pass Assay Enzymatic/Cell Assay (Incubation) Dispense->Assay 10-50 nL Transfer Read Plate Reader (Fluorescence/Absorbance) Assay->Read End Point Analysis Data Normalization (% Inhibition) Read->Analysis Raw Data Triage Hit Triage (PAINS Filter) Analysis->Triage Z-Score > 3

Figure 1: High-Throughput Screening Workflow for Triazole Libraries.

Step-by-Step Methodology

1. Plate Preparation (Source)

  • Thaw 1,2,4-triazole library plates (typically 10 mM in 100% DMSO) at room temperature for 1 hour.

  • Centrifuge at 1000 x g for 1 minute to remove condensation from seals.

2. Acoustic Transfer (The "Touchless" Step)

  • Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer compounds to the destination plate (384-well or 1536-well).

  • Target Volume: 20–50 nL (to achieve final concentration of 10 µM in 20-50 µL assay volume).

  • Controls: Columns 1, 2, 23, and 24 are reserved for High Controls (Enzyme + Substrate + DMSO) and Low Controls (No Enzyme or Known Inhibitor).

3. Reagent Addition

  • Step A: Add 10 µL of Enzyme/Protein buffer using a bulk dispenser (e.g., Multidrop Combi).

  • Incubation 1: 15 minutes at RT (allows compound to bind target).

  • Step B: Add 10 µL of Substrate to initiate reaction.

  • Incubation 2: Time dependent on linear velocity of enzyme (typically 30–60 mins).

4. Detection

  • Read plates on a multimode reader.

  • Note: 1,2,4-triazoles rarely fluoresce natively, but check for "autofluorescence" interference if using blue/green wavelengths (400-500 nm).

Data Analysis & Hit Triage

Identifying a "hit" is easy; validating it is hard. 1,2,4-triazoles are generally clean, but library impurities or specific substructures can cause artifacts.

A. The PAINS Filter

Apply electronic filters to remove Pan-Assay Interference Compounds (PAINS) as defined by Baell & Holloway (2010).[6]

  • Watchlist: While the triazole ring itself is not a PAIN, it is often coupled with reactive groups (e.g., toxoflavins, rhodanines) in combinatorial libraries.

  • Action: Flag any hit containing these substructures for manual review.

B. Metal Chelation Check

The N2 and N4 nitrogens of the triazole ring can chelate metals.

  • Risk: If your target is a metalloenzyme (e.g., Carbonic Anhydrase, MMPs) or the assay uses a metal cofactor, the triazole may act as a non-specific chelator rather than a binding pocket inhibitor.

  • Validation: Run the assay with increased metal cofactor concentration. If potency (

    
    ) shifts significantly, the mechanism is likely non-specific chelation.
    
C. Hit Confirmation Logic

Hit_Validation Primary Primary Hit (>50% Inhibition) Repeat Triplicate Retest Primary->Repeat Counter Counter Screen (Unrelated Protein) Repeat->Counter Confirmed False False Positive Repeat->False Not Repro. Dose Dose Response (IC50) Counter->Dose Specific Counter->False Promiscuous Valid Validated Lead Dose->Valid Sigmoidal Curve Dose->False Steep/Flat Curve

Figure 2: Decision Tree for Hit Validation.

References
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Baell, J. B., & Holloway, G. A. (2010).[6][7][8] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[6][7] Journal of Medicinal Chemistry.

  • Kharb, R., et al. (2011). Pharmacological significance of triazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

Sources

Application

Application Note: Copper-Catalyzed Synthesis of Substituted 1,2,4-Triazoles

Executive Summary The 1,2,4-triazole scaffold is a pharmacophore of immense significance in medicinal chemistry, serving as the core architecture for blockbuster drugs such as Fluconazole , Voriconazole , Ribavirin , and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole scaffold is a pharmacophore of immense significance in medicinal chemistry, serving as the core architecture for blockbuster drugs such as Fluconazole , Voriconazole , Ribavirin , and Sitagliptin .[1] While traditional synthesis often relies on harsh condensation reactions or expensive palladium catalysis, copper-catalyzed methodologies have emerged as a robust, cost-effective, and scalable alternative.

This guide details two distinct copper-catalyzed workflows:

  • De Novo Ring Construction: The aerobic oxidative cyclization of amidines.

  • Scaffold Functionalization: The site-selective N-arylation of existing 1,2,4-triazole rings.

Strategic Importance & Mechanistic Logic

Why Copper?

Unlike Palladium (Pd), Copper (Cu) offers unique access to oxidative coupling pathways involving single-electron transfer (SET) mechanisms. It enables the use of molecular oxygen as a terminal oxidant—a critical "green" advantage in process chemistry. Furthermore, Cu-catalysis often provides complementary regioselectivity to Pd-catalyzed cross-couplings, particularly in N-arylation where N1 vs. N2 selectivity is governed by the hard/soft acid-base nature of the metal center.

Mechanistic Pathway 1: Oxidative Ring Construction

This pathway constructs the 1,2,4-triazole ring from acyclic precursors (amidines). The mechanism involves a sequential intermolecular coupling followed by an intramolecular oxidative dehydrogenation.[2]

Key Mechanistic Steps:

  • Coordination: Cu(II) coordinates with the amidine to facilitate deprotonation.

  • C-N Bond Formation: Nucleophilic attack of one amidine on a Cu-activated nitrile or imidate intermediate.

  • Oxidative Cyclization: An aerobic oxidation step where Cu facilitates the formation of the N-N bond, releasing water as the byproduct.[3]

Mechanistic Pathway 2: Ullmann-Type N-Arylation

This pathway functionalizes an existing triazole ring. The mechanism follows a catalytic cycle involving oxidative addition of the aryl halide to a Cu(I) species, ligand exchange (transmetallation) with the triazole nucleophile, and reductive elimination to form the C-N bond.

Cu_Catalysis_Mechanism cluster_0 Pathway A: Oxidative Ring Construction (From Amidines) cluster_1 Pathway B: N-Arylation (Ullmann-Type) Amidine Amidine Precursor Cu_Complex Cu-Amidine Complex Amidine->Cu_Complex Cu(X)2 / Base Intermediate_A Imidoylamidine Intermediate Cu_Complex->Intermediate_A Intermolecular Coupling Oxidation Aerobic Oxidation (O2 -> H2O) Intermediate_A->Oxidation Intramolecular Cyclization Triazole_Product 1,3,5-Tri-substituted 1,2,4-Triazole Oxidation->Triazole_Product N-N Bond Formation CuI_L L-Cu(I)-X OxAdd Oxidative Addition (Ar-Cu(III)-X) CuI_L->OxAdd Ar-X TransMetal Ligand Exchange (Cu-Triazolide) OxAdd->TransMetal Triazole / Base RedElim Reductive Elimination TransMetal->RedElim RedElim->CuI_L Regeneration NAryl_Product N-Aryl-1,2,4-Triazole RedElim->NAryl_Product

Figure 1: Dual mechanistic pathways for Copper-catalyzed 1,2,4-triazole synthesis. Pathway A depicts ring construction via oxidative coupling; Pathway B illustrates N-functionalization via Ullmann coupling.

Experimental Protocols

Protocol A: De Novo Synthesis via Aerobic Oxidative Coupling

Application: Creating 3,5-disubstituted or 1,3,5-trisubstituted 1,2,4-triazoles from amidines. Key Reference: J. Am. Chem. Soc.[3] 2009, 131, 15080 (Ueda & Nagasawa).[3]

Reagents:

  • Substrate: Benzamidine hydrochloride (1.0 mmol)

  • Catalyst: CuBr (0.1 mmol, 10 mol%) or Cu(OAc)₂

  • Additive/Base: ZnI₂ (0.1 mmol) or Cs₂CO₃ (2.0 mmol)

  • Solvent: 1,2-Dichlorobenzene (DCB) or DMSO

  • Atmosphere: Air (Open vessel or O₂ balloon)

Step-by-Step Methodology:

  • Setup: In a 25 mL reaction tube equipped with a magnetic stir bar, combine benzamidine hydrochloride (156 mg, 1.0 mmol), CuBr (14.3 mg, 0.1 mmol), and ZnI₂ (32 mg, 0.1 mmol).

  • Solvent Addition: Add 1,2-Dichlorobenzene (3.0 mL).

  • Reaction: Heat the mixture to 120 °C under an air atmosphere (no inert gas protection required). Stir vigorously for 24 hours.

    • Note: The reaction color typically shifts from green/blue to dark brown as the Cu(II)/Cu(I) redox cycle progresses.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with aqueous NH₄OH (10% solution) to remove copper salts (blue aqueous layer indicates successful copper removal).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient).

Critical Parameter: The presence of ZnI₂ or a similar Lewis acid often acts synergistically with Copper to activate the nitrile/amidine intermediate.

Protocol B: Ligand-Free N-Arylation of 1,2,4-Triazoles

Application: Late-stage functionalization of drug scaffolds. Key Reference: Synlett 2024, 35, 821; BenchChem App Note.

Reagents:

  • Substrate: 1,2,4-Triazole (1.0 mmol)

  • Coupling Partner: Aryl Iodide (1.2 mmol)

  • Catalyst: CuO Nanoparticles (5 mol%) or Cu₂O

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 mmol)

  • Solvent: DMF or DMSO (Polar aprotic solvents are essential)

Step-by-Step Methodology:

  • Setup: To a dried Schlenk tube, add 1,2,4-triazole (69 mg, 1.0 mmol), Aryl Iodide (1.2 mmol), CuO nanoparticles (4 mg, 5 mol%), and K₂CO₃ (276 mg, 2.0 mmol).

  • Solvent Addition: Add anhydrous DMF (3.0 mL).

  • Reaction: Heat to 100–110 °C under a nitrogen atmosphere for 12–16 hours.

    • Optimization: For aryl bromides, higher temperatures (130 °C) or the addition of a ligand (e.g., L-proline or diamines) may be required.

  • Monitoring: Monitor by TLC or LC-MS. The disappearance of the aryl halide is the primary endpoint.

  • Workup: Dilute with water (15 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine to remove DMF.

  • Purification: Flash chromatography. Note that N1 and N2 isomers may form; however, N1-arylation is typically favored sterically and electronically for 1,2,4-triazoles.

Data Interpretation & Optimization

The following table summarizes expected outcomes based on substrate electronics and reaction conditions.

VariableCondition A (Ring Construction)Condition B (N-Arylation)Impact on Yield
Electronic Effect Electron-deficient nitriles/amidinesElectron-deficient Aryl HalidesIncreases Yield (Facilitates nucleophilic attack/oxidative addition)
Steric Hindrance Ortho-substituted amidinesOrtho-substituted Aryl HalidesDecreases Yield (Significantly hampers Cu coordination)
Solvent DCB, DMSO, TolueneDMF, DMSO, NMPPolar aprotic solvents (DMF/DMSO) are critical for solubilizing the base in N-arylation.
Atmosphere Requires O₂ (Air) Requires Inert (N₂/Ar) Critical: Protocol A fails under N₂; Protocol B oxidizes/deactivates under Air.

Workflow Visualization

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Execution cluster_workup Downstream Processing Reagents Reagents: Substrate + Cu Cat. + Base/Additive Solvent Solvent Addition: DMF (N-Aryl) or DCB (Ring Form) Reagents->Solvent Heat Heating: 100-120°C 12-24 Hours Solvent->Heat Monitor Monitoring: TLC / LC-MS (Check Ar-X consumption) Heat->Monitor Quench Quench/Extraction: EtOAc + NH4OH wash (Remove Cu) Monitor->Quench Purify Purification: Flash Column (Sep. N1/N2 isomers) Quench->Purify

Figure 2: Generalized experimental workflow for Copper-catalyzed triazole synthesis.

Troubleshooting & Safety

  • Isomer Separation: In N-arylation, 1,2,4-triazoles can alkylate at N1, N2, or N4. Cu-catalysis generally favors N1. If N2 isomers form, they often have lower polarity and elute earlier in silica chromatography.

  • Copper Removal: Residual copper is toxic and can interfere with biological assays. Always wash the organic phase with 10% NH₄OH or EDTA solution until the aqueous layer is colorless.

  • Safety:

    • Azide Warning: While these protocols do not use azides, be cautious if adapting "Click" chemistry methods (CuAAC) for 1,2,3-triazoles, as they are distinct from 1,2,4-triazoles.

    • Solvents: DCB and DMF are high-boiling and toxic. Perform all reactions in a well-ventilated fume hood.

References

  • Ueda, S., & Nagasawa, H. (2009).[3] Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization.[3][4] Journal of the American Chemical Society.[3] Link

  • Ang, W., Low, C. K. Y., & Teo, Y.-C. (2024).[5] Ligand-free CuCl-catalyzed N-arylation of 1,2,4-triazole with aryl bromides. Synlett. Link

  • Huang, H., et al. (2015).[6][7] Copper-Catalyzed Oxidative C(sp3)–H Functionalization for Facile Synthesis of 1,2,4-Triazoles and 1,3,5-Triazines from Amidines.[6] Organic Letters. Link

  • Xu, H., et al. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry. Link

  • Guru, M. M., & Punniyamurthy, T. (2012). Copper(II)-Catalyzed Aerobic Oxidative Synthesis of Substituted 1,2,3- and 1,2,4-Triazoles from Bisarylhydrazones. The Journal of Organic Chemistry. Link

Sources

Method

Application Note: Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

Executive Summary & Mechanistic Rationale The 1,2,4-triazole isomer is a privileged scaffold in modern drug discovery, forming the pharmacophoric core of numerous antifungal, antibacterial, antiviral, and anticancer agen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,2,4-triazole isomer is a privileged scaffold in modern drug discovery, forming the pharmacophoric core of numerous antifungal, antibacterial, antiviral, and anticancer agents (1)[1]. Despite its clinical utility, the conventional synthesis of highly functionalized 1,2,4-triazoles is historically bottlenecked by prolonged reaction times (often exceeding 24 hours), harsh thermodynamic conditions, and poor yields due to the high activation energy required for heterocyclic cyclization (1)[1].

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry solution to these thermodynamic barriers. Unlike conventional conductive heating—which relies on inefficient thermal gradients and convection—MAOS utilizes dielectric heating . When polar solvents (e.g., ethanol) and ionic intermediates are exposed to microwave irradiation, their permanent dipoles continuously align with the oscillating electromagnetic field. This rapid molecular friction generates instantaneous, uniform heat directly within the reaction mixture. Consequently, MAOS accelerates the reaction kinetics, minimizes the formation of thermodynamic byproducts, and drives the reaction to completion in a fraction of the time (2)[2].

Comparative Performance Data

The following table summarizes the quantitative advantages of transitioning from conventional thermal heating to microwave-assisted protocols for various 1,2,4-triazole derivatives.

Derivative ClassConventional TimeConventional YieldMicrowave TimeMicrowave YieldReference
1,2,4-Triazole-3,5-diamines 4.0 – 5.0 hours75 – 90%5 – 10 minutes89 – 95%[3]
1,3,5-Trisubstituted-1,2,4-triazoles > 4.0 hours~ 60%1 minute85%[1]
Piperazine-azole-triazole hybrids 27.0 hours< 70%30 minutes96%[1]
Fluorinated 1,2,4-triazoles > 24.0 hours< 5%10 minutes56%[1]
5-Pyridyl-4-phenyl-triazole-3-thiols 4.0 hours70 – 80%15 minutes88%[4]

Experimental Workflow Visualization

Workflow Prep Reagent Preparation (Isothiourea + Hydrazine) Solvent Solvent Addition (Polar MW Absorber: EtOH) Prep->Solvent MW_Core Microwave Irradiation (80°C, 100W, 5-10 min) Solvent->MW_Core Sealed Vessel Autogenous Pressure Intermediate 1,2,4-Triazole Core (Yield: 89-95%) MW_Core->Intermediate Cyclization Rapid Dielectric Heating Func_Prep Functionalization Prep (+ Acylating Agent in THF) Intermediate->Func_Prep MW_Func Microwave N-Acylation (70°C, 100W, 30 min) Func_Prep->MW_Func Final Target 1,2,4-Triazole (High Purity & Yield) MW_Func->Final Overcomes Activation Energy Barrier

Workflow for microwave-assisted synthesis and functionalization of 1,2,4-triazoles.

Validated Experimental Protocols

The following methodologies detail the synthesis of the 1,2,4-triazole core and its subsequent functionalization. These protocols are designed as self-validating systems to ensure maximum reproducibility and safety.

Protocol A: Microwave-Assisted Cyclization of 1,2,4-Triazole-3,5-diamines

Adapted from benzotriazole methodology for peptidomimetics (3)[3].

Step 1: Reagent Preparation Combine the appropriate isothiourea derivative (2.0 mmol) and 72% hydrazine hydrate (0.2 g, 4.0 mmol) in a 10 mL microwave-safe quartz or borosilicate reaction vial[3].

  • Causality: Hydrazine hydrate acts as both the nucleophile and the cyclizing agent. The 72% aqueous formulation is critical; the high dielectric constant of the water content significantly enhances microwave energy absorption, accelerating the initial nucleophilic attack.

Step 2: Solvent Addition & Sealing Add 5.0 mL of absolute ethanol. Seal the vial with a pressure-rated Teflon septum and an aluminum crimp cap[3].

  • Causality: Ethanol (tan δ = 0.941) is an excellent microwave absorber. Sealing the vessel allows the reaction to safely reach autogenous pressures, superheating the solvent above its standard boiling point to rapidly overcome the high activation energy of triazole cyclization.

Step 3: Microwave Irradiation Place the vial in a dedicated microwave synthesizer. Program the reactor to 80 °C with a maximum power output of 100 W. Hold for 5–10 minutes[3].

  • Self-Validation: Modern microwave reactors monitor internal pressure and temperature via IR or fiber-optic sensors. A sudden drop in power draw indicates the target temperature has been reached, confirming efficient dielectric coupling.

Step 4: Quenching & Purification Engage active compressed air cooling until the vessel reaches <30 °C. Remove the solvent under reduced pressure and crystallize the residue from a CHCl₃:hexanes mixture[3].

  • Causality: Rapid active cooling kinetically traps the desired 1,2,4-triazole product, preventing thermodynamic degradation. Crystallization provides a self-validating purity check, typically yielding 89–95% of the pure 3,5-diamine derivative as white microcrystals[3].

Protocol B: Microwave-Assisted N-Acylation of 1,2,4-Triazoles

Functionalization via N-(protected α-aminoacyl)benzotriazoles (3)[3].

Step 1: Reagent Preparation In a dry 10 mL microwave vial, combine the synthesized 1,2,4-triazole derivative (1.0 mmol) with an N-(protected α-aminoacyl)benzotriazole (1.0 mmol)[3].

  • Causality: N-acylation of 1,2,4-triazoles is notoriously sluggish under conventional heating (often incomplete after 12 hours) due to the weak nucleophilicity of the triazole ring nitrogens[3]. Benzotriazole methodology provides a highly reactive acylating species that synergizes perfectly with microwave heating.

Step 2: Solvent Addition Dissolve the reagents in 3.0 mL of anhydrous Tetrahydrofuran (THF)[3].

  • Causality: While THF is only a moderate microwave absorber (tan δ = 0.047), the highly polar benzotriazole intermediates strongly couple with the microwave field. This creates localized superheating (molecular "hotspots") that drive the substitution reaction forward without boiling off the bulk solvent.

Step 3: Irradiation & Workup Irradiate the sealed vessel at 70 °C and 100 W for 30 minutes. Upon completion, quench the reaction with 2.0 mL of deionized water and extract with Ethyl Acetate (3 x 10 mL)[3].

  • Self-Validation: Monitor the reaction progress via Thin-Layer Chromatography (TLC). The complete disappearance of the starting triazole spot after exactly 30 minutes validates the kinetic efficiency of the microwave protocol, yielding 65–95% of the ring-acylated product[3].

References

  • Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives: Application Notes and Protocols - Benchchem. 2

  • EFFICIENT MICROWAVE-ASSISTED SYNTHESIS OF 1,2,4-TRIAZOLE-BASED PEPTIDOMIMETICS USING BENZOTRIAZOLE METHODOLOGY - CLOCKSS. 3

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Publishing.1

  • Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety - PMC. 4

Sources

Application

Application Notes &amp; Protocols: Modern Synthesis of 1,2,4-Triazoles via Metal-Catalyzed Reactions of Amidines and Nitriles

Abstract The 1,2,4-triazole motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents and functional materials.[1][2][3] This guide provides an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,4-triazole motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents and functional materials.[1][2][3] This guide provides an in-depth exploration of a robust and versatile method for the synthesis of substituted 1,2,4-triazoles: the metal-catalyzed reaction between amidines and nitriles. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols for the synthesis of both 3,5-disubstituted and 1,3,5-trisubstituted 1,2,4-triazoles, and offer expert insights into reaction optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this efficient methodology for accessing this privileged heterocyclic scaffold.

Introduction: The Enduring Importance of 1,2,4-Triazoles

The five-membered aromatic ring system containing three nitrogen atoms, known as 1,2,4-triazole, is a "privileged scaffold" in drug discovery.[4] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions (particularly hydrogen bonding) have led to its incorporation into a wide array of blockbuster drugs, including the antifungal agents fluconazole and itraconazole, and the antiviral ribavirin.[5][6]

Historically, the synthesis of this ring system has been dominated by classical condensation reactions like the Pellizzari reaction (condensation of an amide with an acyl hydrazide) and the Einhorn-Brunner reaction (condensation of an imide with a hydrazine).[2][3][7][8] While foundational, these methods often require harsh conditions, such as high temperatures, which can limit substrate scope and lead to low yields.[2][9]

Modern synthetic chemistry has ushered in more efficient and versatile alternatives. Among the most powerful is the direct construction of the triazole ring from readily available amidines and nitriles. This approach, particularly when catalyzed by transition metals like copper, offers a highly modular and atom-economical route to a diverse range of substituted 1,2,4-triazoles under milder conditions.[10][11][12]

Reaction Mechanism: A Copper-Catalyzed Cascade

The copper-catalyzed synthesis of 1,2,4-triazoles from amidines and nitriles is a sophisticated cascade process that typically involves C-N and N-N bond formation. While several specific pathways may operate depending on the exact conditions and starting materials, a generally accepted mechanism for the synthesis of 1,3,5-trisubstituted triazoles is outlined below. The reaction leverages a copper catalyst, often Cu(OAc)₂, to facilitate the key bond-forming and cyclization steps.[13]

The process can be conceptualized as follows:

  • Initial Coordination: The N-substituted amidine coordinates to the copper(II) center.

  • Nucleophilic Attack: The nitrile, acting as a nucleophile, attacks the electrophilic carbon of the coordinated amidine.

  • Cyclization & Tautomerization: A subsequent intramolecular cyclization occurs, followed by tautomerization to form a more stable intermediate.

  • Oxidative Aromatization: The final step is an oxidation, often with air (O₂) as the terminal oxidant, which leads to the aromatic 1,2,4-triazole ring and regeneration of the active copper catalyst.

Copper_Catalyzed_Mechanism Proposed Copper-Catalyzed Reaction Cycle cluster_cycle cluster_reactants cluster_products A Amidine + Cu(II) B [Amidine-Cu(II)] Complex A->B Coordination C Nitrile Addition B->C + Nitrile D Cyclized Intermediate C->D Intramolecular Cyclization E Aromatization (Oxidation) D->E Tautomerization F 1,2,4-Triazole Product E->F - 2H+, - 2e- G Cu(II) Regeneration Product Final Product F->Product G->A O2 (air) Amidine Amidine (R1-C(=NH)-NHR2) Amidine->A Nitrile Nitrile (R3-CN) Nitrile->C

Caption: Proposed cycle for copper-catalyzed 1,2,4-triazole synthesis.

Experimental Protocols

The following protocols are designed to be self-validating and provide a solid foundation for synthesizing a wide range of 1,2,4-triazoles. As a Senior Application Scientist, I stress the importance of starting with small-scale reactions to optimize conditions for your specific substrates before scaling up.

General Experimental Workflow

The overall process for both protocols follows a standardized workflow, ensuring reproducibility and ease of execution.

Caption: Standardized workflow for 1,2,4-triazole synthesis.

Protocol 1: Synthesis of 3,5-Disubstituted-1H-1,2,4-Triazoles

This protocol is adapted for the reaction of an unsubstituted amidine (as its hydrochloride salt) with a nitrile to yield a 3,5-disubstituted product.[8][13] The base is crucial for liberating the free amidine in situ.

  • Objective: To synthesize 3-phenyl-5-(p-tolyl)-1H-1,2,4-triazole.

  • Materials:

    • Benzamidine hydrochloride (1.0 mmol, 156.6 mg)

    • 4-Methylbenzonitrile (p-tolunitrile) (1.5 mmol, 175.7 mg)

    • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.03 mmol, 6.0 mg)

    • Sodium carbonate (Na₂CO₃) (3.0 mmol, 318.0 mg)

    • Toluene (2 mL, anhydrous)

    • Ethyl acetate (for extraction)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel (230-400 mesh)

  • Procedure:

    • To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and reflux condenser, add benzamidine hydrochloride (1.0 mmol), 4-methylbenzonitrile (1.5 mmol), Cu(OAc)₂·H₂O (0.03 mmol), and Na₂CO₃ (3.0 mmol).

    • Add anhydrous toluene (2 mL).

    • Place the flask in a pre-heated oil bath at 120-130 °C.

    • Stir the reaction mixture vigorously under an air atmosphere for 24 hours.

    • Causality Check: The reaction is monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the limiting reagent (benzamidine). A typical eluent for TLC is a hexane/ethyl acetate mixture.

    • After completion, allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of petroleum ether/ethyl acetate as the eluent to afford the pure 3-phenyl-5-(p-tolyl)-1H-1,2,4-triazole.

    • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of 1,3,5-Trisubstituted-1H-1,2,4-Triazoles

This protocol is designed for N-substituted amidines reacting with nitriles, which allows for the installation of a substituent at the N1 position of the triazole ring.[13]

  • Objective: To synthesize 1,5-diphenyl-3-(p-tolyl)-1,2,4-triazole.

  • Materials:

    • N-phenyl-4-methylbenzamidine (1.0 mmol, 210.3 mg)

    • Benzonitrile (1.5 mmol, 154.7 mg)

    • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.1 mmol, 20.0 mg)

    • Toluene (2 mL, anhydrous)

    • Ethyl acetate (for extraction)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel (230-400 mesh)

  • Procedure:

    • In a flame-dried reaction vial, combine N-phenyl-4-methylbenzamidine (1.0 mmol), benzonitrile (1.5 mmol), and Cu(OAc)₂·H₂O (0.1 mmol).

    • Add anhydrous toluene (2 mL) and seal the vial.

    • Place the vial in a pre-heated oil bath or heating block at 130 °C.

    • Stir the reaction for 24 hours. Monitor progress by TLC or LC-MS.

    • Trustworthiness Insight: The higher catalyst loading compared to Protocol 1 is often beneficial for the more sterically demanding trisubstituted systems.

    • Upon completion, cool the reaction to room temperature.

    • Extract the reaction mixture following the same procedure as in Protocol 1 (steps 7-9).

    • Purification: Purify the crude material via flash column chromatography on silica gel to isolate the desired 1,5-diphenyl-3-(p-tolyl)-1,2,4-triazole.

    • Characterization: Verify the final product by NMR and HRMS analysis.

Data Summary: Substrate Scope & Performance

The copper-catalyzed amidine-nitrile cycloaddition exhibits broad substrate tolerance. Both electron-rich and electron-deficient aromatic and aliphatic substrates are generally well-tolerated. The following table summarizes representative examples to illustrate the method's versatility.

EntryAmidine (R¹)Nitrile (R²)Product (1,2,4-Triazole)Yield (%)Reference
1Phenyl4-Trifluoromethylphenyl3-Phenyl-5-(4-trifluoromethylphenyl)-1H-1,2,4-triazole85%[13]
24-MethoxyphenylPhenyl3-(4-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole83%[13]
3N-Phenyl, Phenyl4-Trifluoromethylphenyl1,5-Diphenyl-3-(4-trifluoromethylphenyl)-1,2,4-triazole82%[13]
4N-Phenyl, Phenyl4-Tolyl1,5-Diphenyl-3-(p-tolyl)-1,2,4-triazole82%[13]
5CyclopropylPhenyl3-Cyclopropyl-5-phenyl-1H-1,2,4-triazole76%[11]

Troubleshooting & Expert Recommendations

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents/solvent.Use fresh Cu(OAc)₂·H₂O or a different copper source (e.g., CuI). Ensure the reaction temperature is maintained. Use anhydrous solvent and pure starting materials.
Formation of Side Products Hydrolysis of amidine or nitrile starting materials.Ensure strictly anhydrous conditions. Use a non-protic solvent. In Protocol 1, ensure the base (Na₂CO₃) is dry.
Complex Product Mixture Potential for transamination or other side reactions at high temperatures.Try lowering the reaction temperature and extending the reaction time. Screen different solvents (e.g., DMF, DMSO).
Difficult Purification Product and starting materials have similar polarity.Ensure the reaction goes to completion to consume the limiting reagent. Adjust the eluent system for column chromatography; a shallow gradient can improve separation.

Conclusion

The copper-catalyzed synthesis of 1,2,4-triazoles from amidines and nitriles stands as a powerful and highly adaptable tool for modern synthetic chemists. Its operational simplicity, broad substrate scope, and use of an inexpensive, environmentally benign catalyst make it an attractive alternative to classical methods.[12] The protocols and insights provided in this guide offer a reliable framework for researchers to access a diverse array of valuable 1,2,4-triazole derivatives for applications in drug discovery, agrochemicals, and materials science.

References

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

  • Pellizzari reaction. Wikipedia. [Link]

  • Einhorn–Brunner reaction. Wikipedia. [Link]

  • A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information (PMC). [Link]

  • Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]

  • Copper-Catalyzed Synthesis of 1,2,4-Triazoles via Sequential Coupling and Aerobic Oxidative Dehydrogenation of Amidines. Synlett. [Link]

  • (PDF) 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). ResearchGate. [Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

  • Efficient Synthesis of Multi-Substituted 1,2,4-Triazoles. Scribd. [Link]

  • Supporting Information Mild Copper (II)-Catalyzed Synthesis of Multisubstituted 1,2,4-Triazoles from Amidines with Nitriles via N−N/C−N Coupling. ResearchGate. [Link]

Sources

Method

Application Note: Triazole-Functionalized Magnetic Nanoadsorbents for Heavy Metal Remediation

[1] Executive Summary The removal of heavy metal ions (e.g., , , , ) from aqueous environments is a critical challenge in both environmental remediation and pharmaceutical purification. Triazole derivatives—specifically...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The removal of heavy metal ions (e.g.,


, 

,

,

) from aqueous environments is a critical challenge in both environmental remediation and pharmaceutical purification. Triazole derivatives—specifically 1,2,3-triazoles and 1,2,4-triazoles—have emerged as superior ligands due to their high nitrogen content, chemical stability, and versatile coordination modes.

This guide details the design, synthesis, and validation of Triazole-Functionalized Magnetic Nanoparticles (Trz-MNPs) . Unlike traditional ion-exchange resins, these systems combine the rapid separation kinetics of magnetic cores (


) with the specific chelation selectivity of "click" chemistry-derived triazole ligands.

Mechanistic Foundation: Why Triazoles?

The Chelation Advantage

Triazoles act as soft bases, making them highly effective at coordinating with soft and borderline acids (heavy metals). The efficacy stems from the availability of lone pair electrons on the nitrogen atoms.

  • 1,2,3-Triazoles: Synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), these rings coordinate metals primarily through the N3 nitrogen lone pair. When coupled with auxiliary groups (e.g., carboxylates or amines), they form stable 5- or 6-membered chelate rings.

  • 1,2,4-Triazoles: These derivatives often act as bridging ligands, coordinating metals via N1 and N2, or N1 and N4, allowing for the capture of metals in a polynuclear configuration.

Mechanism Visualization

The following diagram illustrates the chelation mechanism and the structural hierarchy of the adsorbent.

ChelationMechanism cluster_Ligand Triazole Ligand Site Metal Heavy Metal Ion (Pb²⁺, Hg²⁺) N3 N3 (Donor) N3->Metal Coordination Bond N1 N1 (Linker) N3->N1 N2 N2 N2->N3 N1->N2 Support Silica Shell (SiO₂) Support->N1 Propyl Linker Core Magnetic Core (Fe₃O₄) Core->Support Encapsulation

Caption: Schematic of the coordination bond formation between the N3 donor of a 1,2,3-triazole ligand and a heavy metal cation, anchored on a magnetic core-shell structure.

Protocol 1: Synthesis of Click-Triazole Magnetic Adsorbents ( -Trz)

This protocol utilizes "Click Chemistry" to graft 1,2,3-triazole ligands onto silica-coated magnetite nanoparticles. This method ensures high ligand density and prevents ligand leaching.

Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]
  • Core Precursors:

    
    , 
    
    
    
    ,
    
    
    .
  • Surface Modification: Tetraethyl orthosilicate (TEOS), (3-Chloropropyl)trimethoxysilane (CPTMS).

  • Functionalization: Sodium azide (

    
    ), Phenylacetylene (or other alkyne), CuI (catalyst).
    
  • Solvents: Ethanol, DMF, Deionized (DI) water.

Step-by-Step Methodology
Phase A: Synthesis of Magnetic Core (

)
  • Dissolve

    
     (5.4 g) and 
    
    
    
    (2.0 g) in 100 mL degassed DI water under
    
    
    atmosphere.
  • Heat to 80°C with vigorous mechanical stirring.

  • Add 10 mL of concentrated

    
     dropwise. The solution will turn black immediately (formation of magnetite).
    
  • Stir for 60 mins. Collect particles using a neodymium magnet. Wash 3x with water/ethanol.[1]

Phase B: Silica Coating (

)[2]
  • Disperse 1.0 g of

    
     in 80 mL ethanol and 20 mL water via ultrasonication (30 mins).
    
  • Add 1.0 mL

    
     and 2.0 mL TEOS.
    
  • Stir at room temperature for 12 hours.

  • Magnetically separate and wash with ethanol.[1][2] This creates a protective shell preventing iron leaching.

Phase C: Azide Functionalization (

)
  • Disperse silica-coated particles in toluene.[2]

  • Add (3-Chloropropyl)trimethoxysilane (CPTMS) and reflux for 24 hours to attach chloropropyl groups.

  • React the chloro-functionalized particles with saturated

    
     in DMF at 80°C for 24 hours.
    
  • Wash thoroughly to remove unreacted azide.

Phase D: "Click" Ligand Attachment
  • Suspend

    
     in DMF/Water (4:1).
    
  • Add alkyne derivative (e.g., propargyl alcohol or phenylacetylene) (1.2 eq).

  • Add CuI (5 mol%) and sodium ascorbate.

  • Stir at room temperature for 24 hours. The 1,2,3-triazole ring is formed irreversibly on the surface.

Synthesis Workflow Diagram

SynthesisWorkflow Step1 1. Co-precipitation (Fe salts + NH₄OH) Step2 2. Silica Coating (TEOS hydrolysis) Step1->Step2 Stabilization Step3 3. Azidation (CPTMS + NaN₃) Step2->Step3 Activation Step4 4. Click Reaction (CuAAC with Alkyne) Step3->Step4 Ligand Grafting Final Final Adsorbent (Fe₃O₄@SiO₂-Triazole) Step4->Final Washing & Drying

Caption: Step-wise synthesis workflow for creating triazole-functionalized magnetic nanoparticles via click chemistry.

Protocol 2: Batch Adsorption & Validation

This protocol validates the material's capacity (


) and kinetics.[3][4][5][6]
Experimental Setup
  • Stock Solutions: Prepare 1000 ppm stock solutions of

    
    , 
    
    
    
    , etc., in dilute
    
    
    .
  • pH Adjustment: Adjust aliquots to pH 5.0–6.0 using 0.1 M NaOH/HCl. Note: Avoid pH > 6.5 to prevent metal hydroxide precipitation.

Procedure
  • Dosage: Add 10 mg of Trz-MNPs to 20 mL of metal solution (concentrations 10–200 mg/L).

  • Agitation: Shake at 200 rpm at 25°C for varying times (5–120 min for kinetics; 24 h for equilibrium).

  • Separation: Apply an external magnet for 30 seconds to separate the adsorbent.

  • Analysis: Analyze the supernatant using Atomic Absorption Spectroscopy (AAS) or ICP-MS.

Calculations

Calculate the adsorption capacity (


, mg/g):


Where:
  • 
     = Initial concentration (mg/L)
    
  • 
     = Equilibrium concentration (mg/L)[7]
    
  • 
     = Volume of solution (L)
    
  • 
     = Mass of adsorbent (g)[8]
    

Performance Benchmarks

The following table summarizes the maximum adsorption capacities (


) of triazole-based materials derived from recent literature.
Adsorbent MaterialFunctional LigandTarget Metal

(mg/g)
pH OptimaRef
MNP-Trz (Magnetic)1,2,3-Triazole

167.785.5[1]
MNP-Trz (Magnetic)1,2,3-Triazole

87.875.5[1]
Silica-Trz Hybrid Triazole-Pyrazole

121.266.0[2]
PVA-Copolymer Triazole Pendant

>95% Removal1.0[3]
HCPA Resin Hyper-crosslinked Polyamine

198.05.5[4]

Key Insight: Magnetic adsorbents (MNP-Trz) offer competitive capacities compared to bulk resins but provide the distinct advantage of rapid magnetic separation, eliminating the need for filtration or centrifugation.

Regeneration & Reusability

A "self-validating" system must be reusable. Triazole-metal complexes are generally reversible under acidic conditions.

Protocol:

  • Collect metal-loaded nanoparticles magnetically.[3][1][2]

  • Treat with 10 mL of 0.1 M

    
      or 0.1 M EDTA  for 30 minutes.
    
  • Wash with DI water until neutral pH.[1]

  • Reuse in subsequent cycles.

  • Expectation: < 10% loss in capacity after 5 cycles [1].

References

  • Mokadem, Z., et al. (2016). "Triazole containing magnetic core-silica shell nanoparticles for Pb2+, Cu2+ and Zn2+ removal." Arabian Journal of Chemistry.

  • El Achaby, M., et al. (2024).[1] "Tailoring selectivity and efficiency: pyrazolyl-1H-1,2,4-triazole MCM-41 and silica hybrid materials for efficient cadmium(II) removal from water." Scientific Reports.

  • Vega, I., et al. (2018). "New copolymers with triazole pendant groups: Synthesis, characterization and their application to remove heavy metals." Journal of Applied Polymer Science.

  • Al-Sayed, A., et al. (2024).[1] "Efficient Removal of Mercury from Wastewater Solutions by a Nitrogen-Doped Hyper-Crosslinked Polyamine." Polymers.[3][9][4][10]

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the synthesis of 1-ethyl-1H-1,2,4-triazole compounds

Status: Operational Ticket ID: TRZ-ETH-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Regioselectivity, Purification, and Characterization Introduction: The Challenge of Asymmetry Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: TRZ-ETH-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Regioselectivity, Purification, and Characterization

Introduction: The Challenge of Asymmetry

Welcome to the technical support hub for 1,2,4-triazole functionalization. If you are accessing this guide, you are likely encountering the classic "triazole tautomer trap."

The synthesis of 1-ethyl-1H-1,2,4-triazole is deceptively simple. While the 1,2,4-triazole ring is a ubiquitous scaffold in bio-active compounds (e.g., fluconazole, rizatriptan), its alkylation is complicated by annular tautomerism. The hydrogen on the unsubstituted triazole ring shuttles between N1, N2, and N4. Consequently, direct alkylation often yields a mixture of the desired N1-ethyl product, the N2-ethyl isomer, and the N4-ethyl byproduct (often a quaternary salt or neutral isomer depending on conditions).

This guide provides field-proven protocols to maximize N1-selectivity, purify the resulting mixtures, and validate the structure with absolute certainty.

Module 1: Optimizing Regioselectivity

User Question:

"I am alkylating 1,2,4-triazole with ethyl iodide using


 in DMF, but I am getting a 60:40 mixture of isomers. How do I favor the N1-ethyl product?"
Technical Diagnosis:

The ratio of N1:N2:N4 alkylation is governed by the nature of the base , solvent polarity , and reaction temperature .

  • Thermodynamic vs. Kinetic Control: N1-alkylation is generally the thermodynamic product, while N2/N4 can be kinetic traps.

  • Solvent Effect: Polar aprotic solvents (DMF, DMSO) dissociate the triazolate anion, making it a distinct ambident nucleophile.

  • Base Effect: Stronger, bulky organic bases often improve N1 selectivity compared to inorganic carbonates.

Recommended Protocol: The DBU/THF Method

To maximize N1 regioselectivity (typically >90:10), switch to a system that utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve 1,2,4-triazole (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Deprotonation: Add DBU (1.1 equiv) dropwise at 0°C.

    • Checkpoint: Stir for 30 minutes. The solution may become slightly cloudy as the DBU-triazolate salt forms.

  • Alkylation: Add Ethyl Iodide (EtI) or Ethyl Bromide (1.1 equiv) dropwise at 0°C, then allow to warm to Room Temperature (RT).

  • Reaction: Stir at RT for 12–16 hours.

    • Why? Moderate temperatures favor the thermodynamic N1 product over the kinetic N4 product.

  • Workup: The DBU-hydrohalide salt often precipitates. Filter this off. Concentrate the filtrate.

Visualizing the Pathway

The following diagram illustrates the tautomeric equilibrium and the competitive alkylation pathways.

TriazoleAlkylation Triazole 1,2,4-Triazole (Tautomeric Mix) Anion Triazolate Anion (Ambident Nucleophile) Triazole->Anion Deprotonation Base Base (DBU) Base->Anion Promotes N1_Prod 1-Ethyl-1H-1,2,4-triazole (Major Product) Anion->N1_Prod Attack at N1 (Thermodynamic) N4_Prod 4-Ethyl-4H-1,2,4-triazole (Minor Byproduct) Anion->N4_Prod Attack at N4 (Symmetric) N2_Prod 2-Ethyl-2H-1,2,4-triazole (Trace/Isomer) Anion->N2_Prod Attack at N2

Caption: Competitive alkylation pathways of 1,2,4-triazole. N1-alkylation is favored under thermodynamic conditions with DBU/THF.

Module 2: Purification & Isolation

User Question:

"I have the crude mixture. The boiling points seem close. How do I effectively separate the 1-ethyl from the 4-ethyl isomer?"

Technical Diagnosis:

Separation is difficult because these isomers are structural analogs with similar molecular weights. However, their symmetry creates distinct polarity differences.

  • 1-Ethyl (Asymmetric): Higher dipole moment, generally more polar.

  • 4-Ethyl (Symmetric): Lower dipole moment, often packs better in crystal lattices (higher melting point if solid), but distinct retention time on silica.

Troubleshooting Guide: Separation Strategies
MethodSuitabilityProtocol Notes
Flash Chromatography High Stationary Phase: Silica Gel (230-400 mesh).Mobile Phase: DCM:MeOH (95:5 to 90:10 gradient).Order of Elution: The 4-ethyl isomer (less polar) usually elutes before the 1-ethyl isomer (more polar).
Distillation Medium Effective only on >10g scale. 1-Ethyl-1,2,4-triazole BP is approx. 176-178°C (at atm). Vacuum distillation is recommended to prevent thermal degradation.
Salt Formation High (Specific) If using DBU, the DBU-HI salt precipitates. For the triazoles themselves, forming the Nitrate salt can sometimes allow fractional crystallization, though chromatography is preferred for liquids.

Module 3: Analytical Validation (NMR)

User Question:

"I isolated a pure fraction, but how do I prove it is the N1-isomer and not the N4-isomer? They have the same mass."

Technical Diagnosis:

Mass spectrometry (LC-MS) cannot distinguish these regioisomers easily. Proton NMR (


 NMR)  is the gold standard here, relying on symmetry .
The Symmetry Rule
  • 4-Substituted (Symmetric): The triazole ring has a plane of symmetry passing through N4. Therefore, the protons at C3 and C5 are chemically equivalent . You will see ONE singlet for the ring protons.

  • 1-Substituted (Asymmetric): The symmetry is broken. The proton at C3 is in a different environment than the proton at C5 . You will see TWO distinct singlets (often separated by 0.2 - 0.5 ppm).

Data Interpretation Table ( )
Feature1-Ethyl-1H-1,2,4-triazole (Desired)4-Ethyl-4H-1,2,4-triazole (Byproduct)
Ring Symmetry Asymmetric (

point group absent)
Symmetric (

like character)
Ring Protons (

)
Two Singlets (e.g.,

7.9 and

8.2 ppm)
One Singlet (e.g.,

8.3 ppm, integrates to 2H)
Ethyl (

)
Quartet, typical shift (

4.2 ppm)
Quartet, often slightly downfield due to symmetry

Critical Check: If your NMR shows a single peak in the aromatic region (integrating to 2 protons), you have isolated the N4-isomer . If you see two peaks (1H each), you have the N1-isomer .

Module 4: Alternative Synthetic Routes

User Question:

"Direct alkylation is too messy. Is there a 'cleaner' route to 1-ethyl-1,2,4-triazole?"

Technical Diagnosis:

To avoid isomer separation entirely, use cyclization strategies where the ethyl group is pre-installed on the hydrazine precursor.

Protocol: The Formamide-Hydrazine Cyclization (Pellizzari Modification)

This method constructs the ring around the nitrogen, ensuring specific placement of the ethyl group.

Reaction Scheme:



Workflow:

  • Reagents: Combine Ethylhydrazine oxalate (stable solid source of ethylhydrazine) with excess Formamide.

  • Conditions: Heat to 150–160°C. This high temperature drives the condensation and subsequent cyclization.

  • Advantage: Since the ethyl group is attached to the hydrazine nitrogen before the ring closes, N4-alkylation is mechanistically impossible (though 1,2,4 vs 1,3,4 regiochemistry is determined by the formylation steps, usually favoring the 1,2,4 system).

  • Purification: Distill the product directly from the reaction mixture.

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or purity issues.

Troubleshooting Start Start: Low Yield or Purity CheckNMR Check 1H NMR of Crude Start->CheckNMR IsomerRatio Isomer Ratio? CheckNMR->IsomerRatio MostlyN1 Mostly N1 (>90%) IsomerRatio->MostlyN1 Good Selectivity Mixed Mixed (N1/N4) IsomerRatio->Mixed Poor Selectivity PurificationIssue Issue is Purification. Try Flash Chrom (DCM:MeOH). MostlyN1->PurificationIssue ReactionIssue Issue is Regioselectivity. Mixed->ReactionIssue ChangeBase Switch Base to DBU. Switch Solvent to THF. ReactionIssue->ChangeBase CheckTemp Check Temp. High Temp (>80C) promotes N4. Keep < RT. ReactionIssue->CheckTemp

Caption: Diagnostic flowchart for optimizing 1-ethyl-1,2,4-triazole synthesis.

References

  • Regioselectivity in Triazole Alkylation

    • Title: Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions.[1]

    • Source: Green Processing and Synthesis (via ResearchG
    • URL:[Link]

  • NMR Characterization & Tautomerism

    • Title: 1H, 13C, and 15N NMR chemical shifts of 4-substituted 1,2,4-triazoles.[2]

    • Source: ResearchG
    • URL:[Link]

  • Synthetic Methodology (DBU/THF)

    • Title: An Investigation into the Alkylation of 1,2,4-Triazole.[1][3][4][5]

    • Source: Tetrahedron Letters (Cited via ResearchG
    • URL:[Link]

  • General Properties & Isomerism

    • Title: 1,2,4-Triazole: Structure, Properties, and Synthesis.[1][3][5][6][7][8][9]

    • Source: Wikipedia (General Reference for physical constants).
    • URL:[Link][1][9][10][11][12][13]

Sources

Optimization

Technical Support Center: Purification of Triazole-Based Carboxylic Acids

Welcome to the technical support center for the purification of triazole-based carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of triazole-based carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis and purification of these important heterocyclic compounds. Triazoles are a cornerstone in medicinal chemistry and materials science, often serving as bioisosteres for carboxylic acids and amides.[1][2] However, their unique physicochemical properties can present purification challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face in the lab. The information presented here is grounded in established scientific principles and practical, field-proven experience.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that can arise during the purification of triazole-based carboxylic acids and offers step-by-step solutions.

Issue 1: Low Yield After Recrystallization

Q: I'm losing a significant amount of my triazole-based carboxylic acid during recrystallization. What's going wrong and how can I improve my yield?

A: Low recovery during recrystallization is a common issue that can often be traced back to the choice of solvent and the experimental technique.

Probable Causes & Solutions:

  • High Solubility in the Chosen Solvent: The compound may be too soluble in the recrystallization solvent, even at low temperatures, causing a significant portion to remain in the mother liquor.[3][4]

    • Solution: Experiment with different solvent systems. A good recrystallization solvent should dissolve your compound when hot but have low solubility when cold. You can also try a co-solvent system, adding an "anti-solvent" (in which your compound is insoluble) dropwise to the hot, dissolved solution until it becomes slightly turbid, then allowing it to cool slowly.

  • Using an Excessive Amount of Solvent: Dissolving the crude product in too much hot solvent will prevent complete precipitation upon cooling.[3][4]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Add the solvent in small portions to the heated crude material until it just dissolves.

  • Premature Crystallization: If the product crystallizes too quickly, it can trap impurities.

    • Solution: Ensure the solution cools slowly. Insulating the flask can help. For hot filtrations to remove insoluble impurities, use pre-heated glassware to prevent the product from crashing out on the filter paper.[4]

  • Incomplete Precipitation: The solution may not have been cooled sufficiently or for a long enough period.

    • Solution: After cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation, unless rapid cooling is causing issues with purity.[4]

Issue 2: Product "Oils Out" Instead of Crystallizing

Q: During recrystallization, my triazole-based carboxylic acid is separating as an oil instead of forming crystals. How can I resolve this?

A: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. [3]

Probable Causes & Solutions:

  • Melting Point Depression: Impurities can lower the melting point of your compound, causing it to separate as a liquid.

    • Solution: Re-heat the solution and add more solvent to fully dissolve the oil. Then, allow it to cool very slowly. You can also try adding a seed crystal of the pure compound to encourage crystallization.[4]

  • Inappropriate Solvent Choice: The solvent may be too nonpolar for the highly polar triazole-carboxylic acid, or its boiling point may be too high.

    • Solution: Switch to a lower-boiling point solvent or use a solvent mixture. Adding a co-solvent in which the compound is less soluble can sometimes promote crystallization over oiling out.[4]

Issue 3: Poor Separation During Column Chromatography

Q: I'm having trouble separating my target triazole-based carboxylic acid from impurities using column chromatography. The spots are streaking or co-eluting on the TLC plate.

A: Poor separation on a column is often a result of an improperly selected mobile phase or stationary phase, or issues with the sample itself.

Probable Causes & Solutions:

  • Compound Streaking on the Column: This is often due to the high polarity of the carboxylic acid group interacting strongly with the silica gel.[3][5]

    • Solution: Add a small amount of a more polar solvent, like methanol, or a few drops of acetic or formic acid to the eluent. This can help to reduce tailing by competing for the active sites on the silica gel.[3][6]

  • Co-elution with Impurities: The chosen mobile phase may not have the right polarity to effectively separate the components of your mixture.[7]

    • Solution: Systematically vary the solvent composition of your mobile phase. If you are using a mixture of a nonpolar and a polar solvent (e.g., hexanes and ethyl acetate), try different ratios. If that doesn't work, consider a different solvent system altogether.

  • Inappropriate Stationary Phase: Silica gel may not be the ideal stationary phase for very polar compounds.

    • Solution: Consider using a more polar stationary phase like alumina or a reverse-phase column (e.g., C18) with a suitable mobile phase.[3]

Issue 4: Difficulty Removing Starting Materials or Reagents

Q: I'm struggling to remove unreacted starting materials (e.g., azides, alkynes) and other reagents from my final product.

A: The presence of unreacted starting materials is a common problem, especially in multi-component reactions. [8][9]

Probable Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Before purification, ensure the reaction is complete by monitoring it with an appropriate technique like TLC or LC-MS. If necessary, adjust the reaction conditions (e.g., temperature, reaction time, catalyst loading).[10]

  • Similar Polarity of Product and Impurities: The starting materials may have a similar polarity to your product, making chromatographic separation difficult.

    • Solution: An acid-base extraction can be a powerful technique to separate your carboxylic acid product from neutral or basic impurities.[11][12] By treating the mixture with a weak base (e.g., sodium bicarbonate), the carboxylic acid will be deprotonated to form a water-soluble salt, which can be separated from the organic layer containing the neutral impurities. The carboxylic acid can then be recovered by acidifying the aqueous layer.[11][12]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of triazole-based carboxylic acids.

Q1: What are the key physicochemical properties of triazole-based carboxylic acids that influence their purification?

A1: The purification of these compounds is largely governed by the interplay of the acidic carboxylic acid group and the basic triazole ring.

  • Acidity and Basicity: Triazoles are weakly basic, while the carboxylic acid group is acidic.[8][13][14] This amphoteric nature allows for purification via acid-base extraction.[12] The pKa of the carboxylic acid group and the pKa of the protonated triazole ring are critical parameters to consider when designing an extraction protocol.[15][16]

  • Polarity: The presence of both a carboxylic acid and a triazole ring makes these molecules quite polar.[2] This high polarity often results in good solubility in polar solvents like water, methanol, and ethanol, and poor solubility in nonpolar solvents like hexanes.[17] This property is central to selecting appropriate solvents for recrystallization and chromatography.

  • Potential for Isomerism: Depending on the synthetic route, triazoles can exist as different regioisomers (e.g., 1,2,3-triazoles and 1,2,4-triazoles, or different substitution patterns on the ring).[8][14] These isomers can have very similar physical properties, making their separation challenging.[18][19]

Q2: Which analytical techniques are most suitable for assessing the purity of my triazole-based carboxylic acid?

A2: A combination of techniques is typically used to confirm the purity and identity of your final product.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful tool for determining the purity of your sample and quantifying any impurities.[6][20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any residual solvents or impurities.[8][22]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of your compound, further confirming its identity.[3]

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of a reaction and to assess the purity of column chromatography fractions.[23][24]

Q3: Are there any "green" or more environmentally friendly purification methods for triazole-based carboxylic acids?

A3: Yes, there is a growing emphasis on developing more sustainable chemical processes.

  • Recrystallization from "Green" Solvents: Whenever possible, consider using greener solvents for recrystallization, such as water, ethanol, or supercritical CO₂.

  • Solvent-Free Reactions: Some synthetic methods are being developed that minimize or eliminate the need for solvents, which in turn simplifies the purification process.[10]

  • Flow Chemistry: Continuous flow synthesis can sometimes lead to cleaner reactions with fewer byproducts, reducing the purification burden.[25]

III. Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for separating acidic triazole-based carboxylic acids from neutral or basic impurities.[11][12]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction with Base: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate. Shake the funnel vigorously, venting frequently.

  • Separation: Allow the layers to separate. The deprotonated triazole-carboxylic acid salt will be in the aqueous layer, while neutral impurities will remain in the organic layer.

  • Back-Extraction (Optional): To maximize recovery, you can extract the organic layer again with a fresh portion of the basic solution.

  • Isolation of Impurities: The organic layer can be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to isolate any neutral impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a dilute acid (e.g., 1M HCl) until the solution is acidic (test with pH paper). The triazole-based carboxylic acid should precipitate out of the solution.

  • Collection: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it thoroughly.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for purifying triazole-based carboxylic acids using silica gel chromatography.[1][22][26]

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent, and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with your chosen mobile phase, starting with a less polar mixture and gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified triazole-based carboxylic acid.

IV. Visualization of Workflows

Decision Tree for Purification Method Selection

The following diagram illustrates a logical workflow for choosing the most appropriate purification technique.

Purification_Decision_Tree start Crude Triazole-Based Carboxylic Acid is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No is_pure_recrys Is it pure after recrystallization? recrystallization->is_pure_recrys is_pure_recrys->acid_base No end_pure Pure Product is_pure_recrys->end_pure Yes is_pure_ab Is it pure after extraction? acid_base->is_pure_ab chromatography Perform Column Chromatography is_pure_ab->chromatography No is_pure_ab->end_pure Yes is_pure_col Is it pure after chromatography? chromatography->is_pure_col is_pure_col->end_pure Yes end_further Further Purification Needed is_pure_col->end_further No

Caption: A decision tree for selecting a purification method.

V. Quantitative Data Summary

TechniqueCommon Impurities RemovedTypical Purity AchievedKey Considerations
Recrystallization Insoluble impurities, some soluble impurities>98%Solvent selection is critical; potential for low yield if the compound is highly soluble.[3][7]
Acid-Base Extraction Neutral and basic impuritiesVariable, often used as a pre-purification steppKa of the compound and impurities must be considered; can lead to emulsion formation.[11][12]
Column Chromatography Impurities with different polarities>99%Can be time-consuming and require large volumes of solvent; optimization of mobile phase is key.[1][22][26]

VI. References

  • Product Class 14: 1,2,4-Triazoles. (n.d.). Science of Synthesis. Retrieved from

  • Triazole Impurities and Related Compound. (n.d.). Veeprho Pharmaceuticals. Retrieved from

  • C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. (2026, January 20). ChemRxiv. Retrieved from

  • 1,2,3-Triazole. (n.d.). Wikipedia. Retrieved from

  • 3-Amino-1,2,4-triazole-5-carboxylic acid 98. (n.d.). Sigma-Aldrich. Retrieved from

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved from

  • The pKa values of 1,2,4-triazole and its alkyl derivatives. (n.d.). ResearchGate. Retrieved from

  • Separation of 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from

  • Multi-component Synthesis of 1,2,3-Triazoles from Carboxylic Acids, 3-Bromoprop-1-yne and Azides Using Click Chemistry. (2020, December 20). Organic Chemistry Research. Retrieved from

  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. (2023, February 16). JACS Au. Retrieved from

  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. (2023, February 16). PMC. Retrieved from

  • C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. (n.d.). PMC. Retrieved from

  • Technical Support Center: Purification of 1,2,4-Triazole Salts. (n.d.). Benchchem. Retrieved from

  • Technical Support Center: Esterification of 5-Amino-1,2,4-triazole-3-carboxylic Acid. (n.d.). Benchchem. Retrieved from

  • Common challenges in the synthesis of 1,2,4-triazole derivatives. (n.d.). Benchchem. Retrieved from

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (n.d.). PMC. Retrieved from

  • Triazole Impurities. (n.d.). BOC Sciences. Retrieved from

  • Acid–base extraction. (n.d.). Wikipedia. Retrieved from

  • Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods. (n.d.). ResearchGate. Retrieved from

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024, May 3). ACS Publications. Retrieved from

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. (n.d.). Semantic Scholar. Retrieved from

  • HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. (2025, October 6). SIELC Technologies. Retrieved from

  • 1,2,3-TRIAZOLE-4-CARBOXYLIC ACID. (2024, April 9). ChemBK. Retrieved from

  • One step synthesis of 1,2,3-triazole carboxylic acids. (n.d.). Google Patents. Retrieved from

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (n.d.). Der Pharma Chemica. Retrieved from

  • Progress and challenges in the development of triazole antimicrobials. (2024, November 19). PMC. Retrieved from

  • A Practical Flow Synthesis of 1,2,3-Triazoles. (n.d.). The Royal Society of Chemistry. Retrieved from

  • Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. (n.d.). eurl-pesticides.eu. Retrieved from

  • A Comparative Guide to Analytical Methods for the Detection of Triazole Fungicides, with Reference to Fluazolate. (n.d.). Benchchem. Retrieved from

  • Technical Support Center: Purification of 3-Mercapto-1,2,4-Triazole Compounds. (n.d.). Benchchem. Retrieved from

  • Regioselective microwave synthesis and derivatization of 1,5-diaryl-3-amino-1,2,4-triazoles and a study of their cholinesterase inhibition properties. (2019, July 1). PMC. Retrieved from

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 25). PMC. Retrieved from

  • How to separate ester from carboxylic acid by using chromatography? (2020, January 6). ResearchGate. Retrieved from

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (2025, August 6). ResearchGate. Retrieved from

Sources

Troubleshooting

strategies to improve the regioselectivity of triazole synthesis

Welcome to the Click Chemistry Regiocontrol Help Desk. Ticket #808: Optimizing Regioselectivity in 1,2,3-Triazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist Priority: High Introduction: The...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Click Chemistry Regiocontrol Help Desk. Ticket #808: Optimizing Regioselectivity in 1,2,3-Triazole Synthesis

Status: Open Assigned Specialist: Senior Application Scientist Priority: High

Introduction: The Regioselectivity Paradox

The thermal Huisgen 1,3-dipolar cycloaddition is a kinetic failure for precision synthesis. Without catalysis, it requires high temperatures and yields a difficult-to-separate 1:1 mixture of 1,4- and 1,5-regioisomers.

To achieve single-isomer purity, you must bypass the thermal pathway entirely using metal catalysis. This guide breaks down the two dominant catalytic systems—CuAAC (Copper-Catalyzed) and RuAAC (Ruthenium-Catalyzed)—treating them as distinct "operating systems" with unique troubleshooting protocols.

Visual Triage: Select Your Pathway

Before mixing reagents, confirm your catalytic strategy based on your substrate and desired isomer.

TriazoleDecisionTree Start Start: Alkyne Type Terminal Terminal Alkyne (R-C≡C-H) Start->Terminal Internal Internal Alkyne (R-C≡C-R') Start->Internal Target14 Target: 1,4-Isomer Terminal->Target14 Standard Target15 Target: 1,5-Isomer Terminal->Target15 Inverted TargetFull Target: Fully Substituted Internal->TargetFull MethodCu Method: CuAAC (Cu(I) Catalyst) Target14->MethodCu Exclusive Selectivity MethodRu Method: RuAAC (Cp*Ru Catalyst) Target15->MethodRu Exclusive Selectivity TargetFull->MethodRu CuAAC Fails Here

Figure 1: Decision matrix for catalyst selection based on alkyne substitution and desired regiochemistry.

Module 1: The 1,4-Pathway (CuAAC)

Target: Exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[1] Core Mechanism: The active species is not mononuclear Cu(I), but a dinuclear copper intermediate .[1] Understanding this is key to solving rate issues.

The Protocol: Ligand-Accelerated CuAAC

Do not rely on "naked" copper (e.g., CuI) or simple CuSO₄/Ascorbate without a ligand. Ligands protect the Cu(I) oxidation state.[2][3][4][5]

Reagents:

  • Catalyst Precursor: CuSO₄[6][2][4]·5H₂O (98%+)

  • Reductant: Sodium Ascorbate (Freshly prepared 1M stock)

  • Ligand: THPTA (Water-soluble) or TBTA (Organic-soluble)

  • Solvent: t-BuOH/H₂O (1:1) or DMSO/H₂O[4]

Step-by-Step Workflow:

  • Premix (The "Catalyst Cocktail"): In a separate vial, mix CuSO₄ (1 mol%) and Ligand (5 mol%). The solution should turn blue (Cu-Ligand complex).

  • Substrate Mix: Dissolve Alkyne (1.0 equiv) and Azide (1.0 equiv) in the solvent.

  • Activation: Add the Catalyst Cocktail to the substrate mix.

  • Initiation: Add Sodium Ascorbate (5–10 mol%).

    • Observation: The solution may turn colorless or pale yellow (reduction to Cu(I)).

  • Reaction: Stir at RT for 1–12 hours.

  • Quench: Add a chelator (EDTA or CupriSorb™) to remove copper before extraction.

Troubleshooting Guide: CuAAC
SymptomProbable CauseCorrective Action
Reaction Stalls / Low Yield Oxidation: Cu(I) has oxidized to inactive Cu(II) due to oxygen exposure.Add more Ascorbate. If the solution turns blue again during reaction, oxygen is leaking in. Degas solvents and keep under Argon.
"Black Gunk" Precipitate Disproportionation: Cu(I) is unstable and forming Cu(0) nanoparticles and Cu(II).Use a Ligand (THPTA/TBTA). The ligand stabilizes the Cu(I) state, preventing disproportionation and keeping the catalyst in solution.[2]
Biomolecule Degradation ROS Generation: The Cu/Ascorbate cycle generates Reactive Oxygen Species.[3][7][8]Switch to THPTA. Use a 5:1 Ligand:Cu ratio. Add Aminoguanidine or Catalase as ROS scavengers.
Green Product Copper Contamination: Copper is bound to the triazole nitrogen.Wash organic layer with aqueous EDTA or NH₄OH. Triazoles are weak ligands but can hold onto Cu.
Mechanistic Insight (The "Why")

Recent kinetic studies (Worrell et al., Science 2013) proved that the reaction requires two copper atoms. One copper activates the alkyne (forming a σ-acetylide), and the second copper captures the azide.[9] If you use too little copper or no ligand, the formation of this dinuclear complex is statistically hampered, stalling the reaction.

CuAAC_Cycle Start Cu(I)-L (Active Catalyst) Step1 σ-Cu-Acetylide (Mononuclear) Start->Step1 + Alkyne - H+ Step2 Dinuclear Intermediate (Critical Step) Step1->Step2 + 2nd Cu(I) (Rate Limiting) Step3 Metallacycle Formation Step2->Step3 + Azide Step3->Start - Product (1,4-Triazole)

Figure 2: The dinuclear copper cycle. Note that a second copper atom is required to engage the σ-acetylide.[9]

Module 2: The 1,5-Pathway (RuAAC)

Target: Exclusive formation of 1,5-disubstituted triazoles OR reaction of Internal Alkynes .[6] Core Catalyst: Pentamethylcyclopentadienyl Ruthenium Chloride [Cp*RuCl(cod)].

The Protocol: Ruthenium Control

Unlike CuAAC, this is not a redox cycle. It is a coordination chemistry cycle. Air sensitivity is lower, but steric sensitivity is higher.

Reagents:

  • Catalyst: Cp*RuCl(cod) (Commercial grade is stable).

  • Solvent: Anhydrous THF, Dioxane, or Toluene (Avoid water if possible).

  • Temperature: RT for terminal alkynes; 60–80°C for internal alkynes.

Step-by-Step Workflow:

  • Setup: Flame-dry a vial and purge with Argon/Nitrogen.

  • Mix: Add Azide (1.0 equiv) and Alkyne (1.0 equiv) in solvent (0.2–0.5 M).

  • Catalyst Addition: Add Cp*RuCl(cod) (1–5 mol%).

    • Note: The catalyst is a dark brown/red solid.

  • Reaction: Stir.

    • Terminal Alkynes: Complete in 1–4 hours at RT.

    • Internal Alkynes: Heat to 60°C.

  • Purification: Simple silica filtration usually removes the Ru catalyst.

Troubleshooting Guide: RuAAC
SymptomProbable CauseCorrective Action
No Reaction (Terminal Alkyne) Wrong Ligand: Using Cp instead of Cp* (pentamethyl).Ensure you are using Cp* . The steric bulk of the pentamethyl group is required to direct the azide to the internal carbon (1,5-selectivity).
No Reaction (Internal Alkyne) Steric Bulk: Substituents on the alkyne are too large.Increase temperature to 80–100°C and switch solvent to Toluene or DCE. Increase catalyst loading to 5 mol%.
Loss of Regioselectivity Ligand Exchange: Solvents like MeCN or DMSO can displace the COD ligand too aggressively.Switch to non-coordinating solvents like THF, Benzene, or Dioxane .
Byproducts Protodealumination: Not applicable here, but side reactions occur with esters.RuAAC is generally cleaner than CuAAC, but ensure reagents are dry. Water can slow down the catalytic turnover.
Mechanistic Insight (The "Why")

The RuAAC mechanism involves the displacement of the spectator ligands (COD) by the azide and alkyne, followed by oxidative coupling to form a Ruthenacycle . The steric bulk of the Cp* ligand forces the organic azide to approach the alkyne in a specific orientation (N1 to the terminal carbon), resulting in the 1,5-isomer.

RuAAC_Mechanism Init Pre-Catalyst Cp*RuCl(cod) Active Active Species Cp*RuCl(Azide)(Alkyne) Init->Active - COD Ligand Cycle Ruthenacycle (Six-Membered Ring) Active->Cycle Oxidative Coupling (Sterically Controlled) Elim Reductive Elimination Cycle->Elim Elim->Active Regenerate Prod 1,5-Triazole Product Elim->Prod + Release Catalyst

Figure 3: The RuAAC cycle showing the critical ruthenacycle intermediate.

FAQ: Rapid Fire Support

Q: Can I use CuAAC for internal alkynes? A: Generally, No. CuAAC is highly specific to terminal alkynes (C-H bond required for copper acetylide formation). For internal alkynes, you must use RuAAC or thermal methods (which will lack selectivity).

Q: My CuAAC reaction turned yellow and stopped. Why? A: This is likely the formation of a copper(I)-acetylide polymer. It precipitates out when the ligand concentration is too low. Resolution: Add more ligand (THPTA/TBTA) or a cosolvent (DMSO) to break up the aggregate and resolubilize the active species.

Q: Which ligand is better: TBTA or THPTA? A:

  • TBTA: Best for organic solvents (DCM, DMSO). Poor water solubility.

  • THPTA: Best for aqueous systems/bioconjugation. Protects proteins from oxidative damage better than TBTA.

References

  • Worrell, B. T., et al. (2013).[10][11][12] Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[1][10][11][12] Science, 340(6131), 457-460.

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599.

  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[13][14] Journal of the American Chemical Society, 127(46), 15998-15999.

  • Boren, B. C., et al. (2008).[14] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930.

Sources

Optimization

Technical Support Center: Solubilization Strategies for 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid

Status: Operational Role: Senior Application Scientist Subject: Overcoming Solubility Barriers in Bioassays for Triazolyl-Alkanoic Acids[1] Executive Summary: The "Hidden Acid" Trap You are likely encountering precipitat...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Subject: Overcoming Solubility Barriers in Bioassays for Triazolyl-Alkanoic Acids[1]

Executive Summary: The "Hidden Acid" Trap

You are likely encountering precipitation because you are treating 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid solely as a lipophilic small molecule, rather than as an ionizable organic acid.

While the ethyl-triazole core is hydrophobic, the propanoic acid tail is your "solubility handle." In its free acid form (often the form supplied by vendors), the crystal lattice energy is high, and aqueous solubility is poor. However, at a pH > 6.5, this compound deprotonates to become a highly soluble carboxylate anion.

The Solution: Stop fighting the molecule with DMSO alone. Use its pKa to your advantage.

Module 1: The pH Lever (Primary Strategy)

Best For: All assays (Cellular, Enzymatic, SPR). Mechanism: In-situ Salt Formation.[1]

The estimated pKa of the carboxylic acid tail is ~4.5–4.8 . The triazole ring, blocked by the ethyl group at position 1, is non-ionizable in the physiological range. Therefore, if you dissolve this in unbuffered water or low-pH media, it remains protonated (neutral) and insoluble.[1]

Protocol: In-Situ Sodium Salt Preparation

Instead of dissolving the solid directly in buffer (which may be slow) or DMSO (which is toxic), convert it to its sodium salt.[1]

  • Calculate Molarity: Determine the moles of your compound (MW ≈ 183.2 g/mol ).

  • Alkaline Dissolution: Add 1.05 equivalents of 0.1 M NaOH (or KOH) directly to the powder.

    • Why? This slight excess ensures complete deprotonation without making the solution corrosively basic.

  • Agitation: Vortex until the solution is clear. This forms the sodium carboxylate species, which is highly water-soluble.[1]

  • Back-Titration (Optional): If the pH is > 8.0, add a small volume of high-concentration buffer (e.g., 1 M HEPES, pH 7.[1]0) to bring it to physiological range.

  • Dilution: Dilute this aqueous stock into your assay medium.

Scientist's Note: Unlike DMSO stocks, this aqueous salt stock is stable at -20°C and causes zero solvent-induced artifacts in your bioassay.[1]

Module 2: The Co-Solvent Ramp (Secondary Strategy)

Best For: High-throughput screening (HTS) where DMSO plates are standard.[1] Risk: "Crash-out" precipitation upon dilution.[1]

If you must use DMSO, you face the Kinetic Solubility Trap . The compound dissolves in DMSO, but when you squirt it into aqueous buffer, it creates a local region of supersaturation. If the buffer pH is < 5, the compound instantly reprecipitates as a micro-crystalline solid.

Data Table: DMSO Tolerance Limits
Assay TypeMax DMSO %Risk Factors
Enzymatic (Biochemical) 1.0% – 5.0%Enzyme denaturation; interference with hydrophobic pockets.[1]
Cell-Based (Immortalized) 0.1% – 0.5%Membrane permeabilization; stress response activation.[1]
Primary Cells / Neurons < 0.1%High toxicity; apoptosis induction.
SPR / ITC < 1.0%"Bulk shift" refractive index errors.
Protocol: The "Intermediate Step" Dilution

Never dilute 100% DMSO stock directly into the assay well. The shock is too great.

  • Start: 10 mM Stock in 100% DMSO.

  • Intermediate: Dilute 1:10 into PBS (pH 7.4) .

    • Critical: The PBS must be buffered. The pH 7.4 forces the acid to ionize as it enters the water, preventing precipitation.

  • Final: Dilute the Intermediate 1:100 into the assay plate.

    • Result: Final DMSO is 0.1%, and the compound is fully dissolved.

Module 3: Visualization of Workflows

The following diagrams illustrate the decision logic and the specific dilution workflow to avoid precipitation.

SolubilityStrategy Start Start: Solid Compound 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid CheckAssay Step 1: Define Assay Constraints Start->CheckAssay IsCellular Is the assay Cell-Based? CheckAssay->IsCellular SaltPath Strategy A: Aqueous Salt (Preferred) Eliminates DMSO toxicity IsCellular->SaltPath Yes (Sensitive) DMSOPath Strategy B: Organic Solvent If liquid handling requires DMSO IsCellular->DMSOPath No (Robust) AddBase Add 1.05 eq NaOH Convert COOH to COO- Na+ SaltPath->AddBase Dissolve Vortex to Clear Solution AddBase->Dissolve Buffer Add Buffer (HEPES/PBS) to Adjust pH to 7.4 Dissolve->Buffer MakeStock Dissolve in 100% DMSO (e.g., 10 mM) DMSOPath->MakeStock CheckpH CRITICAL: Ensure Assay Buffer pH > 7.0 MakeStock->CheckpH Dilute Serial Dilution (Avoid >0.5% DMSO final) CheckpH->Dilute

Caption: Decision Logic for Solubilization. Note that "Strategy A" (Salt Formation) is safer for cellular assays as it avoids organic solvent toxicity entirely.[1]

Troubleshooting & FAQ

Q1: I followed the DMSO protocol, but the solution turned cloudy immediately upon adding to the media. Why? A: This is "Crash-out." Your media likely has a slightly acidic pH (common in conditioned media) or high ionic strength that "salts out" the hydrophobic ethyl-triazole core.[1]

  • Fix: Use the Intermediate Step Protocol (Module 2). Pre-dilute the DMSO stock into a pH 8.0 buffer before adding it to the final media. This ensures the molecule is ionized before it hits the complex media environment.

Q2: Can I use Cyclodextrin? A: Yes. If you need very high concentrations (>100 µM) where even the salt form aggregates, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]

  • Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[1] Add your compound to this vehicle. The hydrophobic triazole ring will sit inside the cyclodextrin cone, while the carboxylic acid stays outside, stabilizing the solution.

Q3: How do I store the stock solution? A:

  • DMSO Stock: Store at -20°C. Hygroscopic! Ensure the vial is sealed tight. Water absorption into DMSO promotes degradation.

  • Aqueous Salt Stock: Store at -20°C or -80°C. Stable for months. Avoid repeated freeze-thaw cycles.[1]

Q4: Will the sodium salt affect my Calcium flux assay? A: Negligible. The amount of Na+ added (e.g., 10 µM compound = 10 µM Na+) is chemically insignificant compared to the 140 mM Na+ already present in physiological buffers (HBSS/Krebs).

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Detailed mechanisms of pH-dependent solubility).

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

  • Way, L. (2025).[2] DMSO Toxicity in Cell Culture: Guidelines and Limits. BenchChem Technical Guides.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

Sources

Troubleshooting

stability testing of ethyl-triazole compounds under experimental conditions

Technical Support Center: Stability Testing of Ethyl-Triazole Compounds Status: Active Operator: Senior Application Scientist (Ph.D.) Ticket ID: ET-STAB-2024-X Subject: Troubleshooting Experimental Stability & Degradatio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Testing of Ethyl-Triazole Compounds

Status: Active Operator: Senior Application Scientist (Ph.D.) Ticket ID: ET-STAB-2024-X Subject: Troubleshooting Experimental Stability & Degradation Profiles

Introduction: The Ethyl-Triazole Paradox

Welcome to the technical support hub. If you are working with ethyl-triazole scaffolds (whether 1,2,3- or 1,2,4-isomers), you are likely encountering a specific set of stability paradoxes: the triazole ring itself is hyper-stable (often surviving conditions that destroy the rest of the molecule), yet your chromatograms may show "ghost peaks," broadening, or unexpected mass shifts.

This guide addresses the causality of these issues. We move beyond generic "check the buffer" advice to the specific physicochemical interactions of the ethyl-triazole moiety.

Module 1: Chromatographic Anomalies (Peak Splitting & Broadening)

User Issue: "My ethyl-triazole compound elutes as a split peak or a broad hump, even though the sample is pure by NMR."

Technical Diagnosis: This is rarely a purity issue. It is a tautomeric equilibration issue relative to the HPLC timescale.

  • 1,2,4-Triazoles: If the nitrogen atoms are not fully substituted (e.g., C-ethyl-1,2,4-triazole), the proton migrates rapidly between N-1, N-2, and N-4.

  • 1,2,3-Triazoles: 1H- and 2H- tautomers exist in equilibrium.

The "Ethyl" group adds lipophilicity but does not lock the tautomer unless it is attached to a Nitrogen (N-ethyl). If you have a C-ethyl triazole with a free NH, the interconversion rate (


) often matches the chromatographic timescale, resulting in "saddle" peaks.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Mobile Phase pH Acidic (pH 2.5 - 3.0) Triazoles are amphoteric. Low pH protonates the ring (forming the triazolium ion), collapsing the equilibrium into a single cationic species.
Buffer Selection Formic Acid or TFA Trifluoroacetic acid (TFA, 0.05-0.1%) creates ion-pairing effects that sharpen peak shape for basic nitrogen heterocycles.
Temperature Elevate to 40-50°C Increasing column temperature increases the rate of tautomeric exchange (

), pushing it faster than the separation timescale, merging split peaks into one sharp average peak.

Visual Workflow: Tautomerism Troubleshooting

Tautomer_Troubleshooting Start Issue: Split/Broad HPLC Peak CheckStruct Check Structure: Is the Triazole NH free? Start->CheckStruct NEthyl N-Ethyl (Fixed) CheckStruct->NEthyl No CEthyl C-Ethyl (Free NH) CheckStruct->CEthyl Yes Rotamer Cause: Rotamerism (Restricted Ethyl rotation) NEthyl->Rotamer Tautomerism Cause: Tautomeric Equilibrium (Time scale overlap) CEthyl->Tautomerism Action1 Action: Lower pH to < 3.0 (Protonate Ring) Tautomerism->Action1 Action2 Action: Increase Temp to 45°C (Accelerate Exchange) Rotamer->Action2 Action1->Action2 If persists Action3 Action: Check Gradient Slope (Focusing Effect) Action2->Action3

Caption: Decision tree for diagnosing peak splitting. Tautomerism in C-ethyl triazoles requires pH suppression or thermal acceleration.

Module 2: Chemical Stability & Degradation Pathways

User Issue: "I see degradation products in stress testing, but the triazole ring is supposed to be stable."

Technical Diagnosis: You are correct; the triazole ring is an "aromatic brick." It is highly resistant to hydrolysis and thermal decomposition. The weak point is the Ethyl substituent and its attachment point.

  • Oxidative Dealkylation: The

    
    -carbon of the ethyl group (adjacent to the triazole nitrogen) is susceptible to radical abstraction (H-abstraction), leading to hydroxylation and subsequent cleavage (N-dealkylation).
    
  • N-Oxidation: The triazole nitrogens can form N-oxides under strong oxidative stress (e.g., peroxides), changing the solubility profile drastically.

Experimental Protocol: Differentiating Ring vs. Substituent Failure

  • Oxidative Stress (Peroxide):

    • Setup: Dissolve compound in Acetonitrile/Water (50:50). Add 3%

      
      . Incubate at RT for 24h.
      
    • Target Outcome: If Mass Spec shows

      
       (N-oxide) or 
      
      
      
      (Loss of Ethyl
      
      
      Dealkylation), the ring is intact.
    • Note: 1,2,3-triazoles are generally resistant to N-oxidation compared to 1,2,4-triazoles.

  • Hydrolytic Stress (Acid/Base):

    • Setup: 0.1 N HCl and 0.1 N NaOH at 60°C for 4 hours.

    • Target Outcome: Triazoles should remain unchanged . If degradation occurs, check for amide hydrolysis on other parts of your molecule. The triazole ring does not open under these conditions.

Degradation Mechanism Visualization

Degradation_Pathway Parent N-Ethyl-Triazole (Parent) Radical α-Carbon Radical (Intermediate) Parent->Radical Oxidation (H• abstraction) NOxide Triazole N-Oxide (+16 Da) Parent->NOxide Direct N-Oxidation (Rare for 1,2,3) Hydroxyl α-Hydroxy-Ethyl (Unstable) Radical->Hydroxyl +OH• Cleavage Triazole (NH) + Acetaldehyde Hydroxyl->Cleavage C-N Bond Scission

Caption: The primary degradation route is oxidative attack on the ethyl group (


-carbon), not the ring itself.

Module 3: Solubility & Physical Stability

User Issue: "My compound precipitates upon storage in DMSO or aqueous buffers."

Technical Diagnosis: Ethyl-triazoles possess a specific "Goldilocks" polarity. They are too polar for pure hexane but often not polar enough for pure water, especially if the ethyl group is the only alkyl feature.

  • Crystal Packing: 1,2,3-triazoles have a high dipole moment (~5 D). They tend to stack efficiently (π-π stacking), leading to high lattice energy and surprisingly low solubility in water despite their nitrogen count.

Protocol: Solubility Enhancement for Assays

  • Co-solvent: Do not exceed 0.5% DMSO for biological assays if possible.

  • Cyclodextrin: Ethyl-triazoles fit well into

    
    -Cyclodextrin cavities. Use 10% HP-
    
    
    
    -CD in your formulation buffer to stabilize the solution state.

FAQ: Rapid Fire Support

Q1: Can I use UV detection for ethyl-triazoles? A: Yes, but they have low extinction coefficients. 1,2,3-triazoles absorb weakly around 210 nm (terminal absorption). 1,2,4-triazoles have a slightly better profile. You must use a PDA detector to distinguish the spectrum from solvent noise. If possible, use LC-MS.

Q2: Is the ethyl group stable to metabolic screening (liver microsomes)? A: Not entirely. The N-ethyl group is a classic site for CYP450-mediated N-dealkylation. Expect to see the "des-ethyl" metabolite (the free triazole) in your intrinsic clearance (


) data.

Q3: 1,2,3- vs 1,2,4-triazole: Which is more stable? A: 1,2,3-triazoles are chemically superior in stability (inert to reduction/oxidation).[1] 1,2,4-triazoles are more basic (


 ~10 vs ~1 for 1,2,3-triazole conjugate acids) and more prone to protonation-dependent solubility shifts.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] International Council for Harmonisation.[3] Link

  • K. S. Rao and A. K.[6] Chaudhary. (2016). Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives. RSC Advances. Link

  • Ueyama, E., et al. (2013). Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758. Journal of Pharmaceutical Sciences. Link

  • BenchChem Technical Guides. (2025). A Comparative Analysis of the Reactivity of 1,2,3-Triazoles and 1,2,4-Triazoles.Link

  • Motornov, V., et al. (2018).[7][8][9] Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Link

Sources

Optimization

optimization of triazole synthesis using orthogonal experimental design

Welcome to the Advanced Synthesis Technical Support Center. Subject: Optimization of 1,2,3-Triazole Synthesis via Orthogonal Experimental Design (OED) Ticket ID: OED-CuAAC-OPT-001 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center.

Subject: Optimization of 1,2,3-Triazole Synthesis via Orthogonal Experimental Design (OED) Ticket ID: OED-CuAAC-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely here because your standard "Click" chemistry (CuAAC) conditions are underperforming, or you need to scale up a costly pharmaceutical intermediate and cannot afford a brute-force optimization.

This guide moves beyond basic protocols. We apply the Taguchi Orthogonal Experimental Design (OED) method to the Huisgen 1,3-dipolar cycloaddition. This statistical approach allows us to investigate multiple variables (catalyst loading, temperature, solvent, stoichiometry) simultaneously with minimal experimental runs (


 array), identifying not just the "best" result, but the most robust conditions.

Module 1: Experimental Design & Setup (The "Before" Phase)

Q: Why did my previous optimization attempts fail despite running many reactions? A: You likely used a "One-Factor-at-a-Time" (OFAT) approach. OFAT fails in complex organic synthesis because it ignores interaction effects . For example, a lower catalyst loading might work beautifully at


C but fail completely at 

C. OED captures these dependencies efficiently.

Q: How do I set up the Matrix for a standard Triazole synthesis? A: Use an


 Orthogonal Array. This design tests 4 factors at 3 levels using only 9 experiments (instead of 

runs).[1]

Recommended Factor Selection for CuAAC:

FactorDescriptionLevel 1 (Low)Level 2 (Mid)Level 3 (High)
A Catalyst Source CuSO₄ + NaAsc (In situ)CuI + DIPEACu(OAc)₂ + NaAsc
B Solvent System tBuOH/H₂O (1:1)DMSODCM/H₂O (Phase Transfer)
C Temperature 25°C40°C60°C
D Stoichiometry (Azide:Alkyne) 1:11:1.21:1.5

The


 Experimental Layout: 
Run #Factor AFactor BFactor CFactor D
1 1111
2 1222
3 1333
4 2123
5 2231
6 2312
7 3132
8 3213
9 3321

Critical Note: Randomize the order of these 9 runs to eliminate systematic errors (e.g., instrument drift or reagent degradation over the day).

Module 2: Reaction Execution & Chemistry Troubleshooting

Q: My reaction turned green/brown and stalled. What happened? A: You have oxidized your catalyst. The active species is Cu(I).[2][3][4] If the solution turns green or brown, Cu(I) has oxidized to inactive Cu(II) or formed non-productive polynuclear clusters.

  • Immediate Fix: Add 0.5 equivalents of Sodium Ascorbate to reduce Cu(II) back to Cu(I).

  • Prevention: Degas solvents with

    
     or Ar for 15 minutes before adding the catalyst.
    

Q: I see a precipitate, but it’s not my product. Is this a failure? A: It is likely a Copper-Acetylide or Copper-Triazolide intermediate. In some solvents (especially non-coordinating ones like pure water or toluene), the copper intermediate precipitates out, halting the catalytic cycle.

  • Solution: Switch to a coordinating solvent (DMSO or DMF) or add a ligand like TBTA or THPTA .[5] These ligands stabilize the Cu(I) oxidation state and keep the intermediate soluble, preventing "catalyst death" [1].

Q: Why is my yield low even in the "High Temperature" runs? A: Thermal instability of the Azide. Organic azides can decompose or rearrange at high temperatures. Furthermore, high temperatures in the presence of oxygen can accelerate the oxidative homocoupling of alkynes (Glaser coupling), consuming your starting material [2].

  • Check: Analyze the crude mixture by LC-MS. If you see a dimer of your alkyne (

    
    ), you have oxygen contamination.
    
Visual Troubleshooting Guide

CuAACTroubleshooting start Start: Low Yield / No Reaction check_color Check Reaction Color start->check_color green_brown Green/Brown Solution? check_color->green_brown oxidized Cu(I) Oxidized to Cu(II) green_brown->oxidized Yes precipitate Precipitate Visible? green_brown->precipitate No add_asc Action: Add NaAscorbate & Degas Solvent oxidized->add_asc ligand_issue Catalyst Crash-out precipitate->ligand_issue Yes tlc_check Check TLC/LCMS precipitate->tlc_check No add_ligand Action: Add TBTA/THPTA or Switch to DMSO ligand_issue->add_ligand glaser Alkyne Dimer Found? tlc_check->glaser oxygen_leak Glaser Coupling (O2 leak) glaser->oxygen_leak Yes strict_inert Action: Strict Inert Atm. (Glovebox/Schlenk) oxygen_leak->strict_inert

Figure 1: Decision tree for troubleshooting stalled CuAAC reactions during optimization runs.

Module 3: Data Analysis & Interpretation (The "After" Phase)

Q: How do I analyze the results? I have 9 different yields. A: Do not just pick the run with the highest yield. You must calculate the Signal-to-Noise (S/N) Ratio for each run. In Taguchi analysis, we use "Larger-is-Better" for yield:



Where


 is the yield.
  • Calculate S/N for all 9 runs.

  • Calculate the Mean S/N for each level of each factor (Range Analysis).

  • The level with the highest Mean S/N is your optimal parameter.

Q: The "Optimal Condition" predicted by the math wasn't one of the 9 runs. Is this normal? A: Yes, this is the power of OED. The analysis might suggest that A2, B3, C1, D2 is the perfect combination, even if that specific combination was never physically run in the matrix.

  • Mandatory Step: You must run a confirmation experiment using these predicted optimal settings to validate the model [3].

Q: What if my Range Analysis (


) is very small for a factor? 
A:  That factor is statistically insignificant.
If Factor B (Solvent) has a very small range (

), it means the reaction works equally well in all tested solvents. This is good news—it means your process is robust to solvent changes, allowing you to choose the cheapest or greenest option (e.g., water) without losing yield.
OED Workflow Visualization

OEDWorkflow cluster_0 Phase 1: Design cluster_1 Phase 2: Execute cluster_2 Phase 3: Analyze cluster_3 Phase 4: Validate SelectFactors Select Factors (Cat, Solv, Temp) SelectArray Select Array (L9, L16) SelectFactors->SelectArray RunMatrix Run 9 Experiments (Randomized) SelectArray->RunMatrix Measure Measure Yield/Purity RunMatrix->Measure CalcSN Calculate S/N Ratio Measure->CalcSN RangeAn Range Analysis (Identify Key Factors) CalcSN->RangeAn Predict Predict Optimal Conditions RangeAn->Predict Confirm Confirmation Run Predict->Confirm ScaleUp Scale Up Confirm->ScaleUp

Figure 2: The logical workflow for Orthogonal Experimental Design in chemical synthesis.

References

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. [Link]

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.[6] Angewandte Chemie International Edition, 39(15), 2632–2657. [Link]

  • Rao, R. S., Kumar, C. G., Prakasham, R. S., & Hobbs, P. J. (2008). The Taguchi methodology as a statistical tool for biotechnological applications: A critical appraisal. Biotechnology Journal, 3(4), 510–523. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid (ETPA) vs. Commercial Azoles

The following guide provides a rigorous technical comparison between the specific triazole-acid scaffold 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid (referred to herein as ETPA ) and the current gold-standard commerc...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical comparison between the specific triazole-acid scaffold 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid (referred to herein as ETPA ) and the current gold-standard commercial antifungals (Fluconazole, Voriconazole, Posaconazole).

This analysis is structured for drug development professionals, focusing on the structural-activity relationship (SAR), physicochemical divergence, and validation protocols required to benchmark this candidate against established therapies.[1]

[1][2]

Executive Summary

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid (ETPA) represents a distinct departure from classical azole antifungals.[1] While commercial agents (e.g., Fluconazole, Voriconazole) rely on lipophilic, neutral/basic scaffolds to penetrate fungal membranes and coordinate with CYP51, ETPA introduces an anionic carboxylate moiety and a specific N1-ethyl substitution .[1]

This guide evaluates ETPA not merely as a direct competitor, but as a functional scaffold that alters solubility, protein binding, and membrane permeability profiles.[1] The presence of the propanoic acid tail suggests potential utility as a prodrug precursor , a siderophore-conjugate warhead , or a highly soluble antifungal agent for specific extracellular targets, contrasting with the intracellular accumulation driven by the lipophilicity of commercial azoles.[1]

Part 1: Structural & Mechanistic Divergence[1][2]

The core differentiation lies in the Acid-Base Profile and Substitution Pattern .[1]

Chemical Architecture Comparison
FeatureETPA (Candidate) Fluconazole (Standard) Voriconazole (Standard) Impact Analysis
Core Scaffold 1,2,4-Triazole (N1-Ethyl, C5-Propanoic Acid)Bis-triazole (Difluorophenyl backbone)Triazole + FluoropyrimidineETPA lacks the halogenated phenyl ring common in potent CYP51 inhibitors, potentially reducing hydrophobic pocket affinity.[1]
Ionization (pH 7.4) Anionic (Carboxylate, pKa ~4.[1]5)Neutral / Weak Base Neutral / Weak Base Critical : ETPA is negatively charged at physiological pH, severely limiting passive diffusion across the fungal cell wall compared to neutral azoles.[1]
Solubility High (Aqueous)ModerateModerate to LowETPA eliminates the need for cyclodextrin vehicles (unlike Voriconazole IV), but may require esterification (prodrug) for oral bioavailability.[1]
Chirality Yes (C2 of propanoic acid)No (Achiral)Yes (2 chiral centers)ETPA requires enantioselective synthesis or resolution; one enantiomer is likely the active CYP51 binder.[1]
Mechanism of Action: The CYP51 Interface

Commercial azoles function by the N4-nitrogen of the triazole ring coordinating with the Heme Iron (Fe) of the fungal enzyme Lanosterol 14


-demethylase (CYP51) , blocking ergosterol biosynthesis.[1]
  • Commercial Azoles : The hydrophobic tail (phenyl/fluorophenyl groups) interacts with the hydrophobic access channel of CYP51, stabilizing the complex.[1]

  • ETPA :[1]

    • Heme Coordination : The 1,2,4-triazole ring can still coordinate iron via N4.[1]

    • Binding Pocket Conflict : The hydrophilic propanoic acid tail may clash with the hydrophobic residues (e.g., Leu, Phe) in the CYP51 active site unless it targets a specific polar region or is used as a linker.[1]

    • Hypothesis : ETPA is likely a weak inhibitor in its native acid form but a potent scaffold for generating amide/ester derivatives that mimic the side chains of Posaconazole.[1]

Part 2: Experimental Protocols for Benchmarking

To validate ETPA against commercial standards, you must execute a self-validating workflow that accounts for its acidic nature.

Protocol A: pH-Adjusted MIC Determination (CLSI M27-A4 Modified)

Rationale: Standard RPMI 1640 media is buffered to pH 7.[1]0. The anionic state of ETPA may prevent cell entry.[1] Testing at slightly lower pH (where a fraction is un-ionized) or using ester-prodrugs is critical for fair comparison.

Materials:

  • Strains: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305).[1]

  • Comparators: Fluconazole (FLC), Voriconazole (VRC).[1]

  • Media: RPMI 1640 w/ MOPS (pH 7.0) AND RPMI 1640 adjusted to pH 5.0 (Investigational).

Workflow:

  • Stock Prep : Dissolve ETPA in DMSO (10 mg/mL). Note: ETPA is highly soluble; if DMSO precipitates, use PBS.[1]

  • Dilution : Prepare serial 2-fold dilutions (64

    
    g/mL to 0.125 
    
    
    
    g/mL) in 96-well plates.
  • Inoculum : Adjust fungal suspension to

    
     CFU/mL.
    
  • Incubation : 35°C for 24h (Candida) or 48h (Aspergillus).

  • Readout : Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration with 50% growth inhibition (IC50).

Success Criteria:

  • If ETPA MIC > 64

    
    g/mL at pH 7.0 but < 4 
    
    
    
    g/mL at pH 5.0, the mechanism is permeability-limited (charge repulsion).[1]
  • If ETPA MIC > 64

    
    g/mL at both pH levels, the intrinsic affinity  for CYP51 is likely too low (requires structural optimization).[1]
    
Protocol B: Cell-Free CYP51 Binding Assay (Spectral Shift)

Rationale: To separate "cell wall permeability" issues from "enzyme binding" issues, measure direct binding to the target protein.[1]

  • Enzyme Source : Recombinant C. albicans CYP51 (expressed in E. coli).[1]

  • Titration : Titrate ETPA (0.1 to 50

    
    M) into the enzyme solution.[1]
    
  • Spectroscopy : Record Type II binding spectra (difference spectrum: 350–500 nm).[1]

  • Data : Look for a peak at ~425 nm and trough at ~390 nm (indicative of nitrogen-iron coordination).[1]

  • Calculation : Plot

    
     vs. [Ligand] to determine 
    
    
    
    (Dissociation Constant).
    • Target: Commercial Azoles

      
       nM.
      
    • ETPA Target: If

      
      M, the acid group is destabilizing the binding.[1]
      

Part 3: Visualization of Mechanism & Workflow

Diagram 1: Ergosterol Inhibition Pathway & ETPA Intervention Point

This diagram illustrates where ETPA competes with Lanosterol, highlighting the competitive inhibition at the Heme center.[1]

ErgosterolPathway cluster_membrane Fungal Cell Membrane AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Synthesis Lanosterol Lanosterol Squalene->Lanosterol Cyclization CYP51 CYP51 (Target Enzyme) Lanosterol 14α-demethylase Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Demethylation Azoles Commercial Azoles (Fluconazole/Voriconazole) Azoles->CYP51 High Affinity Binding (Type II Inhibition) ETPA ETPA Candidate (Acidic Triazole) ETPA->CYP51 Putative Binding (pH Dependent?)

Caption: ETPA targets the same CYP51 bottleneck as commercial azoles, but its efficacy is modulated by pH-dependent ionization affecting access to the active site.[1]

Diagram 2: Experimental Validation Workflow

A logical flowchart for determining if ETPA acts as a true antifungal or a lead scaffold.[1]

ValidationWorkflow Start Start: ETPA Evaluation Step1 1. In Silico Docking (CYP51 Crystal Structure) Start->Step1 Step2 2. Cell-Free Binding Assay (Determine Kd) Step1->Step2 Decision1 Kd < 1μM? Step2->Decision1 Step3 3. MIC Testing (pH 7.0) Decision1->Step3 Yes (Strong Binder) Result_Fail Inactive Scaffold (Modify Structure) Decision1->Result_Fail No (Weak Binder) Step4 4. MIC Testing (pH 5.0) or Ester Prodrug Step3->Step4 High MIC (>64) Result_Potent Potent Lead (Proceed to PK) Step3->Result_Potent Low MIC (<4) Step4->Result_Fail Still Inactive Result_Permeability Permeability Issue (Develop Prodrug) Step4->Result_Permeability Activity Restored

Caption: Decision tree to isolate intrinsic potency issues (binding) from delivery issues (permeability) inherent to the acidic ETPA structure.

References

  • Whaley, S. G., et al. (2016).[1] "Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species." Frontiers in Microbiology. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[1] "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition." CLSI document M27-A4. Link

  • Warrilow, A. G., et al. (2013).[1] "CYP51: The target of azole antifungals."[1] Chemical Reviews. Link

  • ChemScene. "2-(1-Ethyl-1H-1,2,3-triazol-5-yl)-2-methylpropanoic acid Product Data." ChemScene Chemical Building Blocks. Link(Note: Cited as structural reference for triazole-acid class).[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for 1,2,4-Triazole Derivatives." PubChem. Link

Sources

Comparative

spectroscopic data comparison of N-ethyl-triazole isomers

Topic: Spectroscopic Data Comparison of N-Ethyl-Triazole Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] A Technical Guide for Structural Elucida...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Data Comparison of N-Ethyl-Triazole Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

A Technical Guide for Structural Elucidation and Quality Control

Executive Summary & Technical Context[2][3][4][5][6]

In the realm of heterocyclic chemistry—specifically within "click" chemistry and bioisostere development—the differentiation between triazole isomers is a critical quality attribute.[1][2] For N-ethyl-triazoles , the challenge lies in distinguishing between the 1,2,3-triazole and 1,2,4-triazole scaffolds, and more subtly, the regioisomers within those classes (N1 vs. N2 substitution).[1][2]

This guide provides a definitive spectroscopic comparison of the primary isomers:

  • 1-Ethyl-1H-1,2,3-triazole (The "Click" Isomer)[1][2]

  • 2-Ethyl-2H-1,2,3-triazole (The Thermodynamic Isomer)[1][2]

  • 1-Ethyl-1H-1,2,4-triazole vs. 4-Ethyl-4H-1,2,4-triazole [1][2]

Why This Matters: The biological activity of triazole-containing drugs (e.g., Tazobactam, Cefatrizine) is strictly dependent on the nitrogen substitution pattern.[1][2] N1-isomers often exhibit higher dipole moments and metabolic stability profiles distinct from their N2 counterparts.[2]

Structural Analysis & Symmetry Arguments

The most robust method for distinguishing these isomers is Symmetry Analysis .[1][2]

  • 2H-1,2,3-Triazoles and 4H-1,2,4-Triazoles possess a

    
     axis of symmetry passing through the substituent and the opposite bond/atom.[1][2] This renders the ring protons and carbons chemically equivalent.[1][2]
    
  • 1H-1,2,3-Triazoles and 1H-1,2,4-Triazoles lack this symmetry (

    
     point group), resulting in distinct chemical environments for the ring atoms.[1][2]
    
Visualization of Isomeric Pathways[1][2]

TriazoleIsomers cluster_123 1,2,3-Triazole System cluster_124 1,2,4-Triazole System Start Triazole Precursor (NH-Triazole) N1_123 1-Ethyl-1H-1,2,3-triazole (Asymmetric Cs) Start->N1_123 Alkylation (Kinetic) N2_123 2-Ethyl-2H-1,2,3-triazole (Symmetric C2v) Start->N2_123 Alkylation (Thermodynamic) N1_124 1-Ethyl-1H-1,2,4-triazole (Asymmetric) Start->N1_124 Alkylation N4_124 4-Ethyl-4H-1,2,4-triazole (Symmetric C2v) Start->N4_124 Specific Synthesis N1_123->N2_123 Thermal Rearrangement (High Temp)

Figure 1: Structural relationship and symmetry properties of N-ethyl-triazole isomers. Note the divergence in symmetry which dictates the NMR signal count.

Comparative Spectroscopic Data

The following data aggregates experimental values from standard CDCl3 solutions.

Table 1: 1,2,3-Triazole Isomer Comparison (N1 vs. N2)[1]
Feature1-Ethyl-1H-1,2,3-triazole (N1)2-Ethyl-2H-1,2,3-triazole (N2)Differentiation Logic
Symmetry

(Asymmetric)

(Symmetric)
N2 isomer is "cleaner" in NMR.[1][2]
1H NMR (Ring) Two Signals (d,

Hz)

7.72 (H4), 7.95 (H5)
One Singlet

7.78 (2H, s)
Key Identifier: Singlet vs. Doublets.
13C NMR (Ring) Two Signals

~125 (C4), ~133 (C5)
One Signal

~134 (C4/5)
Count the aromatic carbon peaks.[1]
Boiling Point Higher (~203°C for parent)Lower (More Volatile)N2 has lower dipole moment (~0.2D vs 4.4D).[1]
GC Retention Longer Retention TimeShorter Retention TimePolarity driven separation.[1][2]
Table 2: 1,2,4-Triazole Isomer Comparison (N1 vs. N4)[1]
Feature1-Ethyl-1H-1,2,4-triazole 4-Ethyl-4H-1,2,4-triazole Differentiation Logic
1H NMR (Ring) Two Singlets (Widely separated)

7.95 (H3), 8.25 (H5)
One Singlet

8.35 (2H, s)
Separation of signals is diagnostic.[1][2]
13C NMR (Ring) Two Signals

143, 152
One Signal

144
Symmetry reduces signal count.[1][2]

Expert Insight: In 1-ethyl-1,2,3-triazole, the H5 proton (adjacent to N1) is typically desheilded (downfield) relative to H4.[1][2] However, solvent effects (DMSO vs. CDCl3) can shift these resonances significantly.[1][2] Always rely on the number of signals (multiplicity) rather than absolute chemical shift.

Experimental Protocols

Protocol A: Analytical Determination Workflow

For identifying the isomer in a crude reaction mixture.[1][2]

Objective: Rapidly classify the N-ethylation product of a triazole precursor.

  • Sample Prep: Dissolve ~5 mg of crude oil in 0.6 mL CDCl3.

  • 1H NMR Acquisition: Run a standard 16-scan proton experiment.

  • Analysis: Focus on the aromatic region (7.5 - 8.5 ppm).[1][2][3]

    • Scenario A (Singlet, 2H intensity): You have a symmetric isomer (2-ethyl-1,2,3 or 4-ethyl-1,2,4).[1][2] Check 13C NMR or coupling constants to distinguish ring systems.

    • Scenario B (Two Doublets, 1H each): You have 1-ethyl-1,2,3-triazole.[1][2] Look for small coupling (

      
       Hz).[1][2]
      
    • Scenario C (Two Singlets, 1H each): You have 1-ethyl-1,2,4-triazole.[1][2]

Protocol B: Purification of Isomeric Mixtures

N-alkylation of 1,2,3-triazole typically yields a mixture of N1 (major) and N2 (minor).[1]

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (40-63 µm).[1][2]

    • Mobile Phase: Ethyl Acetate / Hexanes gradient.[1][2]

    • Elution Order: The N2-isomer (2-ethyl) is significantly less polar due to its vanishing dipole moment.[1][2] It will elute first (higher

      
      ).[1][2] The N1-isomer  (1-ethyl) is more polar and elutes second .[1][2]
      
  • Distillation:

    • Due to the dipole difference, the N2 isomer is more volatile.[1][2] Careful fractional distillation can enrich the N2 isomer in the distillate.[1][2]

Analytical Decision Tree

DecisionTree Start Analyze Aromatic Region (7.5 - 8.5 ppm) Branch1 How many signals? Start->Branch1 OneSignal 1 Signal (Singlet) (Symmetric) Branch1->OneSignal Single Peak TwoSignals 2 Signals (Asymmetric) Branch1->TwoSignals Two Peaks CheckType Check Carbon/Precursor OneSignal->CheckType CheckSplit Check Multiplicity TwoSignals->CheckSplit ResultN2 2-Ethyl-1,2,3-triazole (or 4-ethyl-1,2,4) CheckType->ResultN2 ResultN1_123 1-Ethyl-1,2,3-triazole (Doublets, J~1Hz) CheckSplit->ResultN1_123 Coupling Visible ResultN1_124 1-Ethyl-1,2,4-triazole (Singlets) CheckSplit->ResultN1_124 No Coupling

Figure 2: Logic flow for identifying N-ethyl-triazole isomers based on 1H NMR multiplicity.

Application Note: Bioisosteric Implications

In drug discovery, the choice between N1 and N2 isomers is not merely synthetic preference; it is a design decision.[1][2]

  • Metabolic Stability: The N1-substituted 1,2,3-triazole (formed via CuAAC "Click" chemistry) is generally robust against metabolic degradation.[1][2]

  • Binding Affinity: The N2-isomer is often explored when a lower polarity core is required to traverse the Blood-Brain Barrier (BBB).[1][2] The drastic difference in dipole moment (4.38D for N1 vs 0.22D for N2) significantly alters

    
     and membrane permeability.[1][2]
    

Cautionary Note: When synthesizing triazoles via thermal cycloaddition (without Cu/Ru catalyst), a mixture of 1,4- and 1,5-isomers is formed.[1][2] However, for N-alkylation of the triazole ring itself, the competition is between N1 and N2.[1][2] Always verify your regioisomer using the symmetry rules outlined in Table 1.

References

  • Regioselectivity in Triazole Synthesis

    • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. ResearchGate.[1][2][4]

  • NMR Characterization of Triazoles

    • Synthesis and NMR Spectroscopic Characteriz
  • Physical Properties & Tautomerism

    • 1H-1,2,3-Triazole: Physical Properties and Tautomerism. American Chemical Society (ACS).[1][2]

  • 1,2,4-Triazole Data

    • Synthesis and Spectral Characterization of 1,2,4-triazole deriv

Sources

Validation

QSAR analysis of 1,2,4-triazole derivatives for anticancer activity

Optimizing 1,2,4-Triazole Anticancer Agents: A Comparative Guide to 3D-QSAR vs. Machine Learning Methodologies Introduction: The 1,2,4-Triazole Scaffold in Oncology In modern medicinal chemistry, the 1,2,4-triazole ring...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing 1,2,4-Triazole Anticancer Agents: A Comparative Guide to 3D-QSAR vs. Machine Learning Methodologies

Introduction: The 1,2,4-Triazole Scaffold in Oncology

In modern medicinal chemistry, the 1,2,4-triazole ring has emerged as a "privileged" heterocyclic scaffold. Composed of three nitrogen atoms and two carbon atoms, this five-membered ring acts as a highly versatile bioisostere for amides, esters, and carboxylic acids 1. Its highly polar nature significantly improves the aqueous solubility of lipophilic drug candidates, while its nitrogen atoms serve as potent hydrogen-bond acceptors and donors 2.

In oncology, 1,2,4-triazole derivatives exhibit profound anticancer efficacy by inhibiting key cancer-related enzymes (such as kinases, aromatase, and topoisomerases) and modulating apoptotic pathways 3. To rationally optimize these derivatives from initial hits to potent lead compounds, computational scientists rely on Quantitative Structure-Activity Relationship (QSAR) modeling. This guide objectively compares the two dominant paradigms used in triazole optimization: 3D-QSAR (Field-Based) and Machine Learning QSAR (Data-Driven) .

Mechanistic Context: Target Inhibition

The biological efficacy of 1,2,4-triazoles is driven by their precise spatial interactions within enzyme active sites. For example, the triazole core frequently coordinates with metal ions (like the heme iron in CYP enzymes) or forms critical hydrogen bond networks in the ATP-binding pockets of kinases, disrupting oncogenic signaling and triggering apoptosis 3, 1.

Mechanism T 1,2,4-Triazole Derivative K Kinase / Enzyme Target T->K H-Bonding & Pi-Stacking I Enzyme Inhibition K->I A Cancer Cell Apoptosis I->A

Biochemical pathway of 1,2,4-triazole derivatives inducing cancer cell apoptosis via enzyme inhibition.

The Contenders: 3D-QSAR vs. Machine Learning QSAR

When optimizing a 1,2,4-triazole library, researchers must choose between spatial interpretability and data-driven predictive power.

  • 3D-QSAR (e.g., CoMFA, kNN-MFA): This traditional approach evaluates the 3D spatial arrangement of molecules. By aligning conformers within a coordinate grid and calculating steric and electrostatic fields using probe atoms, 3D-QSAR generates highly interpretable 3D contour maps 4. It explicitly tells a medicinal chemist where a bulky halogen or a polar hydroxyl group will clash or bind favorably.

  • Machine Learning QSAR (e.g., Random Forest, SVM, ANN): ML-QSAR leverages hundreds of 2D topological and 3D structural descriptors, mapping them to biological activity (e.g.,

    
    ) using non-linear algorithms 5. Because it can utilize alignment-free 2D descriptors, it is highly robust for structurally diverse datasets where a common binding mode cannot be assumed 6.
    

Experimental Protocols & Workflows

To ensure scientific integrity, the following step-by-step methodologies demonstrate how to build self-validating QSAR systems for triazole derivatives.

Protocol A: 3D-QSAR (kNN-MFA / Field-Based) Workflow
  • Dataset Curation & Splitting: Collect a dataset of 1,2,4-triazole derivatives with known

    
     values. Convert 
    
    
    
    to
    
    
    (-log
    
    
    ) to ensure a normal distribution of the dependent variable. Split into an 80% training set and a 20% external test set.
  • Conformational Search & 3D Alignment: Superimpose the triazole core of all molecules onto the most active compound using a rigid-body alignment or molecular docking poses 7.

    • Causality Check: 3D-QSAR fundamentally assumes that all ligands bind to the receptor in a similar spatial orientation. If the alignment is flawed, the calculated spatial fields will map to incorrect biological features, rendering the predictive model useless [[4]]().

  • Field Calculation: Place the aligned molecules in a 3D grid. Use an

    
     carbon probe (steric) and a +1 charge probe (electrostatic) to calculate interaction energies at each grid intersection [[8]]().
    
  • Model Generation: Apply Partial Least Squares (PLS) or k-Nearest Neighbor (kNN) regression to correlate the 3D field data points with the

    
     values 8.
    
Protocol B: Machine Learning QSAR Workflow
  • Descriptor Generation: Use software like RDKit or Dragon to calculate 1D, 2D (e.g., topological, MACCS keys), and 3D descriptors for the triazole dataset 9.

  • Dimensionality Reduction: Apply Variance Thresholding to remove constant features, followed by Principal Component Analysis (PCA) or Pearson correlation matrices to eliminate collinear descriptors [[10]](), 9.

    • Causality Check: Feeding thousands of descriptors into a model with only 50-100 molecules causes the "curse of dimensionality." Dimensionality reduction forces the algorithm to learn the true structure-activity relationship rather than memorizing noise (overfitting) [[6]]().

  • Algorithm Training: Train non-linear algorithms such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), or Random Forests (RF) on the reduced descriptor set 10, [[6]]().

QSAR_Workflow cluster_3D 3D-QSAR (Field-Based) cluster_ML ML-QSAR (Data-Driven) Data 1,2,4-Triazole Dataset & IC50 Values Align 3D Conformational Alignment Data->Align Desc 2D/3D Descriptor Generation Data->Desc Fields Steric & Electrostatic Field Calculation Align->Fields PLS PLS / kNN Regression Fields->PLS Val Self-Validating QC (LOO-CV, Y-Randomization, AD) PLS->Val Feat Dimensionality Reduction (PCA / Variance) Desc->Feat RF Non-linear Algorithms (RF, SVM, ANN) Feat->RF RF->Val

Comparative workflow of 3D-QSAR versus Machine Learning QSAR for triazole lead optimization.

Quantitative Performance Comparison

The table below synthesizes the performance metrics of various QSAR methodologies applied to 1,2,4-triazole derivatives based on recent literature.

MethodologyAlgorithmCross-Validation (

)
External Test (

)
Primary Advantage
3D-QSAR kNN-MFA0.21 (Internal)0.84High spatial interpretability via 3D contour maps 8.
3D-QSAR Field-Based PLS>0.70>0.70Direct mapping of electrostatic/steric fields [[9]]().
ML-QSAR Multiple Non-Linear Regression0.900.85Captures complex, non-linear descriptor relationships [[10]]().
ML-QSAR Artificial Neural Network (ANN)0.89 (R)0.89Exceptional predictive accuracy for large datasets 10.
ML-QSAR Support Vector Machine (SVM)>0.75>0.80Robust generalization and handles diverse chemotypes 5.

Scientific Integrity: Self-Validating Quality Control

A QSAR model is only as trustworthy as its validation framework. Every protocol must incorporate the following self-validating systems:

  • Leave-One-Out Cross-Validation (LOO-CV): Iteratively removes one molecule, trains the model on the rest, and predicts the removed molecule. A

    
     is generally required to prove internal stability.
    
  • Y-Randomization: Randomly shuffle the biological activity (

    
    ) values and rebuild the model. If the randomized model still yields a high 
    
    
    
    , the original model is suffering from chance correlation. A valid model must fail Y-randomization.
  • Applicability Domain (AD): Defined via the leverage approach (Williams plot). A model's prediction is only trustworthy if the new triazole compound's descriptors fall strictly within the structural boundaries of the training set.

Conclusion & Strategic Recommendations

For drug development professionals optimizing 1,2,4-triazole anticancer agents, the choice of methodology depends on the project phase:

  • Use Machine Learning QSAR for high-throughput virtual screening of massive, structurally diverse triazole libraries. Its alignment-free nature and superior handling of non-linear data make it ideal for identifying novel hit compounds 5, [[6]]().

  • Transition to 3D-QSAR during the lead optimization phase. When you have a congeneric series of triazoles with a known binding pose, the spatial interpretability of 3D-QSAR provides unparalleled, actionable insights for medicinal chemists looking to make precise structural modifications 4, 9.

References

1.3 2.10 3.8 4.2 5.1 6.5 7.4 8.9 9.7 10.6

Sources

Comparative

comparing the efficacy of different synthetic routes to 1-ethyl-1,2,4-triazoles

An in-depth comparative analysis of synthetic routes to 1-ethyl-1,2,4-triazoles requires balancing reagent accessibility, scalability, and the perennial challenge of nitrogen heterocycle chemistry: regioselectivity. As a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of synthetic routes to 1-ethyl-1,2,4-triazoles requires balancing reagent accessibility, scalability, and the perennial challenge of nitrogen heterocycle chemistry: regioselectivity. As a critical pharmacophore and ligand in transition-metal catalysis, 1-ethyl-1H-1,2,4-triazole must often be synthesized with high isomeric purity.

This guide objectively evaluates the two primary methodologies for synthesizing 1-ethyl-1,2,4-triazoles: Direct N-Alkylation and De Novo Cyclization . By examining the causality behind the reaction mechanisms and experimental conditions, researchers can select the optimal self-validating protocol for their specific scale and purity requirements.

The Regioselectivity Challenge in Triazole Synthesis

1H-1,2,4-triazole exists in a tautomeric equilibrium. When deprotonated, the resulting triazolide anion features a delocalized negative charge distributed across the nitrogen atoms. Direct electrophilic attack by an alkyl halide (such as ethyl bromide) typically yields a mixture of two regioisomers: the thermodynamically and kinetically favored 1-ethyl-1H-1,2,4-triazole (N1-alkylation) and the minor 4-ethyl-4H-1,2,4-triazole (N4-alkylation)[1].

To overcome this, chemists either optimize the base/solvent matrix in direct alkylation to maximize the N1:N4 ratio or abandon direct alkylation altogether in favor of constructing the triazole ring around a pre-alkylated nitrogen precursor (cyclization)[2].

Pathways T 1H-1,2,4-Triazole Alk Intermediate: Triazolide Anion T->Alk + EtBr / Base (Direct Alkylation) EH Ethylhydrazine Cyc Intermediate: Substituted Hydrazone EH->Cyc + Formamide (De Novo Cyclization) Prod1 1-Ethyl-1H-1,2,4-triazole (Target) Alk->Prod1 Major (N1) Prod4 4-Ethyl-4H-1,2,4-triazole (Byproduct) Alk->Prod4 Minor (N4) Cyc->Prod1 100% Regioselective

Mechanistic divergence between direct N-alkylation and de novo cyclization routes.

Route A: Direct N-Alkylation of 1H-1,2,4-Triazole

Direct N-alkylation is the most ubiquitous approach due to the low cost and commercial availability of 1H-1,2,4-triazole and ethyl halides.

Mechanistic Causality: The choice of base and solvent dictates the regioselectivity. Using a strong, nucleophilic base like Sodium Methoxide (NaOMe) in Methanol requires elevated temperatures (80 °C) and yields ~68% of the target isomer after rigorous distillation[3]. Conversely, utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in Tetrahydrofuran (THF) provides a non-nucleophilic environment that suppresses side reactions, consistently achieving an N1:N4 regioselectivity of approximately 90:10 at room temperature[1].

Experimental Protocol: DBU-Mediated Alkylation

This self-validating system ensures that the base does not compete with the triazolide anion for the electrophile.

  • Deprotonation: Suspend 1H-1,2,4-triazole (1.0 equiv, e.g., 72.4 mmol) in anhydrous THF (50 mL) under an inert argon atmosphere. Cool the system to 0 °C using an ice bath. Dropwise, add DBU (1.0 equiv) over 15 minutes. Rationale: Cooling controls the exothermic deprotonation, preventing localized heating that could degrade the solvent.

  • Electrophilic Attack: Slowly add ethyl iodide or ethyl bromide (1.2 equiv). Rationale: A slight excess of the alkylating agent ensures complete conversion of the triazole.

  • Propagation: Remove the ice bath and allow the cloudy suspension to stir at room temperature for 12–18 hours[4].

  • Workup: Filter the resulting mixture to remove the precipitated DBU-hydrohalide salts. Concentrate the THF filtrate under reduced pressure.

  • Purification: The crude oil contains both the 1-ethyl and 4-ethyl isomers. Perform a Claisen vacuum distillation. 1-ethyl-1H-1,2,4-triazole distills as a colorless liquid at 53–55 °C / 2.9 hPa[3], leaving the higher-boiling 4-ethyl isomer in the distillation flask.

Workflow S1 Step 1: Deprotonation (Triazole + DBU, 0°C) S2 Step 2: Alkylation (Add EtBr, warm to RT) S1->S2 S3 Step 3: Filtration (Remove DBU salts) S2->S3 S4 Step 4: Vacuum Distillation (Isomer Separation) S3->S4

Step-by-step experimental workflow for the DBU-mediated direct alkylation method.

Route B: De Novo Cyclization (Pellizzari-Type Reaction)

When absolute regiochemical fidelity is required—such as in late-stage pharmaceutical synthesis where isomer separation is unfeasible—de novo cyclization is the superior route. By reacting ethylhydrazine with formamide (or Gold's Reagent), the triazole ring is synthesized directly with the ethyl group permanently locked at the N1 position[2][5].

Mechanistic Causality: Formamide acts as both the solvent and the C-N-C synthon. The primary amine of ethylhydrazine attacks the carbonyl carbon of formamide, initiating a cascade of condensation reactions. Because the ethyl group is already covalently bonded to the hydrazine nitrogen prior to ring closure, the formation of the 4-ethyl isomer is mechanistically impossible[6].

Experimental Protocol: Formamide Condensation

This protocol utilizes dynamic distillation to drive the equilibrium forward.

  • Preparation: In a round-bottom flask equipped with a distillation apparatus, pre-heat formamide (4.0 equiv) to 168–172 °C[7]. Rationale: An excess of formamide is required to act as the solvent matrix and prevent the thermal decomposition of the hydrazine precursor.

  • Addition: Subsurface-inject ethylhydrazine (1.0 equiv) slowly into the hot formamide over 2 to 4 hours with vigorous stirring[6].

  • Dynamic Condensation: Maintain the temperature at 170 °C. As the cyclization occurs, water and ammonia are generated as byproducts. The distillation apparatus will continuously remove these volatile byproducts, driving the thermodynamic equilibrium toward the cyclized triazole[7].

  • Isolation: Once the addition is complete and byproduct evolution ceases, apply a vacuum to distill off the unreacted excess formamide. The residue is pure 1-ethyl-1H-1,2,4-triazole, which can be recovered in yields exceeding 92%[5].

Efficacy and Performance Comparison

The table below synthesizes the quantitative and qualitative metrics of both synthetic routes to guide process selection.

MetricRoute A: Direct N-Alkylation (DBU/THF)Route B: De Novo Cyclization (Formamide)
Regioselectivity ~90:10 (N1:N4 mixture)100% (N1 isomer only)
Typical Yield 65% – 85% (Post-distillation)92% – 98%
Reaction Temperature 0 °C to Room Temperature160 °C – 180 °C
Primary Challenge Difficult separation of isomersHandling toxic ethylhydrazine; High heat
Scalability Excellent for discovery/lab scaleExcellent for industrial/process scale
Cost of Reagents Low (1,2,4-triazole, EtBr are cheap)Moderate (Ethylhydrazine is costlier)

Conclusion & Recommendations

For early-stage drug discovery or material science research where rapid access to the compound is needed, Route A (Direct Alkylation) using DBU in THF is highly recommended. The mild conditions and inexpensive reagents outweigh the minor loss in yield during the Claisen distillation required to remove the 4-ethyl byproduct.

However, for process chemists scaling up active pharmaceutical ingredients (APIs), Route B (De Novo Cyclization) is the definitive choice. The 100% regioselectivity eliminates the need for complex chromatographic or fractional distillation steps, and the dynamic removal of water/ammonia creates a highly efficient, self-driving thermodynamic system.

References

  • On the Moisture Absorption Capability of Ionic Liquids. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Substituted triazolo-pyridazine derivatives (US20130317033A1). Google Patents.
  • An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. Available at:[Link]

  • Approaches to the Synthesis of 1-Substituted 1,2,4-Triazoles. CLOCKSS (Heterocycles). Available at: [Link]

  • Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide (US4267347A). Google Patents.
  • Process for producing 1H-1,2,4-triazole (CA1157869A). Google Patents.
  • Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. University of Richmond. Available at:[Link]

Sources

Validation

A Researcher's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Ethyl-Triazole Antifungal Compounds

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust in vitro-in vivo correlation (IVIVC) for ethyl-triazole compounds, a promising class...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust in vitro-in vivo correlation (IVIVC) for ethyl-triazole compounds, a promising class of antifungal agents. The objective is to move beyond simple data collection and to build a predictive model that links early-stage laboratory findings to in vivo efficacy, thereby accelerating the drug development pipeline.

The Imperative of IVIVC in Antifungal Drug Development

In the landscape of antifungal drug discovery, establishing a strong correlation between in vitro activity and in vivo efficacy is paramount. For ethyl-triazole compounds, which primarily act by inhibiting fungal lanosterol 14α-demethylase (CYP51), this correlation serves as the bridge between promising laboratory results and successful clinical outcomes.[1][2][3] A robust IVIVC model allows for the early identification of promising candidates, optimization of dosing regimens, and provides a scientifically grounded rationale for advancing a compound to more complex and costly stages of development.[4][5] In essence, it allows us to predict how a drug will behave in a complex biological system based on its performance in a controlled in vitro environment.

The core principle of IVIVC for antifungal agents revolves around the pharmacokinetic/pharmacodynamic (PK/PD) index. This index links a measure of drug exposure (a PK parameter like the Area Under the Curve, or AUC) to a measure of antifungal effect (a PD parameter like the Minimum Inhibitory Concentration, or MIC). For triazoles, the AUC/MIC ratio has been consistently identified as the key predictor of therapeutic success.[4][6]

Foundational In Vitro Characterization

The journey to a successful IVIVC begins with a thorough and standardized in vitro characterization of the ethyl-triazole compound. The goal is to generate high-quality, reproducible data that will form the basis of the correlation.

The cornerstone of in vitro evaluation is determining the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant fungal pathogens. This should include common species such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, as well as fluconazole-resistant strains to assess the compound's potential to overcome existing resistance mechanisms.[7][8]

Standardized broth microdilution methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the gold standards for this purpose.[9][10][11] Adherence to these protocols is critical to ensure inter-laboratory reproducibility and comparability with existing data.

Table 1: Illustrative In Vitro Antifungal Activity of a Novel Ethyl-Triazole Compound (ETC-1)

Fungal StrainMIC (µg/mL)
Candida albicans SC5314≤0.125
Candida glabrata ATCC 20010.5
Cryptococcus neoformans H990.25
Aspergillus fumigatus ATCC 2043054.0
Fluconazole-Resistant C. albicans 1032.0

Data presented is hypothetical and for illustrative purposes.

Given that ethyl-triazoles are expected to target the fungal CYP51 enzyme, a direct biochemical assay is essential to confirm this mechanism of action and to quantify the compound's potency at the molecular level.[1][2][12] This provides a causal link between the observed antifungal activity and the intended molecular target.

A fluorescence-based assay using recombinant fungal CYP51 is a common and effective method.[13] The assay measures the inhibition of the enzyme's ability to demethylate its substrate, lanosterol.[14][15]

Experimental Protocol: Fungal CYP51 Inhibition Assay

  • Preparation: A reaction mixture is prepared containing recombinant fungal CYP51, cytochrome P450 reductase, and a fluorescent substrate in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4).[13]

  • Compound Addition: The ethyl-triazole compound is added to the wells of a microplate at various concentrations.

  • Incubation: The plate is pre-incubated at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of NADPH.[13]

  • Measurement: Fluorescence is measured over time to determine the rate of reaction.

  • Data Analysis: The percentage of inhibition is plotted against the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[13]

In Vivo Efficacy Assessment: Bridging to a Biological System

While in vitro data is foundational, it cannot replicate the complexity of a living organism.[5] Therefore, progressing to a relevant animal model is a critical step. Murine models of systemic fungal infections are widely used and accepted for this purpose.[16]

A neutropenic mouse model of disseminated candidiasis is a standard and robust choice for evaluating the in vivo efficacy of new antifungal agents.[6][17] Neutropenia is induced in the animals to mimic the immunocompromised state of many patients susceptible to invasive fungal infections.

The study should include several groups: a vehicle control (infected but untreated), a positive control with a known antifungal like fluconazole, and multiple dose groups for the experimental ethyl-triazole compound.[17][18] The primary endpoints are typically animal survival and the fungal burden in target organs, most commonly the kidneys, which can be quantified by determining the number of colony-forming units (CFU) per gram of tissue.[18][19]

Experimental Protocol: Murine Model of Systemic Candidiasis

  • Immunosuppression: Mice are rendered neutropenic through the administration of cyclophosphamide.[17]

  • Infection: Animals are infected intravenously with a standardized inoculum of Candida albicans.

  • Treatment: Treatment with the ethyl-triazole compound, vehicle, or a positive control is initiated at a specified time post-infection and administered for a defined period.

  • Monitoring: Animals are monitored daily for signs of illness and mortality.

  • Endpoint Analysis: At the end of the study, kidneys are harvested, homogenized, and plated to determine the fungal burden (CFU/gram of tissue).

To establish the "PK" side of the PK/PD index, a parallel pharmacokinetic study in infected animals is essential. This involves administering the ethyl-triazole compound and collecting blood samples at multiple time points to determine key parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), and the Area Under the Curve (AUC).[4][6][20]

Table 2: Illustrative Pharmacokinetic Parameters of ETC-1 in Mice

Dose (mg/kg)Cmax (µg/mL)Tmax (h)t1/2 (h)AUC0-24h (µg·h/mL)
10.5143.5
52.814.522
20121595

Data presented is hypothetical and for illustrative purposes.

Forging the Link: Establishing the IVIVC

With robust in vitro and in vivo data in hand, the final step is to correlate the two. This is achieved by plotting the in vivo efficacy (e.g., reduction in kidney fungal burden) against a calculated PK/PD index for each dose group.

For triazoles, the most relevant PK/PD index is the free-drug AUC/MIC ratio.[4][6][21] It's crucial to use the free (unbound) drug concentration, as this is the pharmacologically active portion.[21]

The analysis involves calculating the AUC/MIC ratio for each dose group and plotting it against the corresponding reduction in fungal CFU. This relationship is often described by a sigmoidal Emax model, which allows for the determination of the AUC/MIC target associated with a certain level of efficacy (e.g., stasis or 50% of the maximal effect).[6][21]

Diagram 1: Workflow for Establishing IVIVC

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_analysis Correlation Analysis MIC Antifungal Susceptibility (MIC Determination) PKPD_Index Calculate PK/PD Index (Free AUC/MIC) MIC->PKPD_Index Provides MIC CYP51 Mechanism of Action (CYP51 Inhibition Assay) CYP51->MIC Confirms Mechanism PK Pharmacokinetics (AUC, Cmax, t1/2) PK->PKPD_Index Provides AUC Efficacy Efficacy Study (Fungal Burden Reduction) Modeling PK/PD Modeling (Sigmoidal Emax Model) Efficacy->Modeling Provides Effect Data PKPD_Index->Modeling Provides Exposure Data Target Define Efficacy Target (e.g., Stasis) Modeling->Target

Caption: A streamlined workflow from in vitro testing to in vivo evaluation and final IVIVC modeling.

Diagram 2: The Ergosterol Biosynthesis Pathway and Triazole Action

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis in Fungi cluster_inhibition Mechanism of Action Lanosterol Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol 14α-demethylase (CYP51) ... ... 14-demethyl-lanosterol->... Ergosterol Ergosterol (Essential for Fungal Cell Membrane) ...->Ergosterol Triazole Ethyl-Triazole Compound Lanosterol\n14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Triazole->Lanosterol\n14α-demethylase\n(CYP51) Inhibition

Caption: Ethyl-triazoles inhibit CYP51, disrupting the ergosterol biosynthesis pathway.

Diagram 3: The PK/PD Relationship

PKPD_Relationship cluster_params Dose Dosing Regimen PK Pharmacokinetics (PK) 'What the body does to the drug' Dose->PK Determines PD Pharmacodynamics (PD) 'What the drug does to the fungus' PK->PD Drives Effect Antifungal Effect (e.g., Fungal Killing) PD->Effect Results in AUC AUC AUC->PK MIC MIC MIC->PD

Caption: The interplay between pharmacokinetics (PK) and pharmacodynamics (PD) determines the overall antifungal effect.

Conclusion and Forward Look

By systematically conducting standardized in vitro assays, employing relevant in vivo models, and integrating the data through PK/PD modeling, a predictive IVIVC for novel ethyl-triazole compounds can be successfully established. This data-driven approach not only de-risks the drug development process but also provides a robust scientific foundation for subsequent clinical trials. The insights gained from a strong IVIVC are invaluable for optimizing dosage strategies and ultimately, for delivering effective new therapies to combat invasive fungal infections.

References

  • Hope, W. W. (2009). Antifungal pharmacokinetics and pharmacodynamics: bridging from the bench to bedside. Clinical Microbiology and Infection, 15(7), 602-612. Available at: [Link]

  • Ghannoum, M., & Perfect, J. (Eds.). (2009). Antifungal Therapy. CRC Press. (General reference for in vivo models, specific URL not applicable).
  • Dixon, D. M. (1987). In vivo models: evaluating antifungal agents. Methods and findings in experimental and clinical pharmacology, 9(11), 729–738. Available at: [Link]

  • Kathiravan, M. K., Salake, A. B., Chothe, A. S., Dudhe, P. B., & Watode, R. P. (2012). The biology and chemistry of antifungal agents: A review. Bioorganic & medicinal chemistry, 20(19), 5678–5698. Available at: [Link]

  • Andes, D. R., & Lepak, A. J. (2017). In Vivo Models of Fungal Infections. Microbiology Spectrum, 5(2). (General reference for murine models, specific URL not applicable).
  • Clinical and Laboratory Standards Institute. (2020). M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. CLSI. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST definitive documents. EUCAST. Available at: [Link]

  • Lepak, A. J., & Andes, D. R. (2014). Antifungal pharmacokinetics and pharmacodynamics. Cold Spring Harbor perspectives in medicine, 5(5), a019495. (General reference for PK/PD, specific URL not applicable).
  • Andes, D., et al. (2003). In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model. Antimicrobial agents and chemotherapy, 47(10), 3165–3169. Available at: [Link]

  • Sheehan, D. J., Casiano-Colón, A., & Hitchcock, C. A. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(1), 40-79. Available at: [Link]

  • Lepak, A. J., & Andes, D. R. (2011). Antifungal pharmacokinetics/pharmacodynamics. Infectious Disease Clinics, 25(1), 203-215. (General reference for PK/PD, specific URL not applicable).
  • Strömstedt, M., Waterman, M. R., & Rozman, D. (2001). Lanosterol 14α-demethylase (CYP51), NADPH–cytochrome P450 reductase and squalene synthase in spermatogenesis. Journal of Endocrinology, 170(1), 159-167. Available at: [Link]

Sources

Comparative

Publish Comparison Guide: Cross-Reactivity Profiling of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic Acid

The following guide provides a comprehensive technical analysis of cross-reactivity profiling for 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid . This document is structured for researchers and assay developers requiri...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of cross-reactivity profiling for 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid . This document is structured for researchers and assay developers requiring a rigorous validation framework for this specific analyte.

Executive Summary & Technical Context[1][2][3]

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid (hereafter referred to as ETPA ) represents a specific structural class of 1,2,4-triazole derivatives often encountered as metabolic residues or synthetic intermediates in the development of agrochemicals and pharmaceuticals (e.g., GABA modulators like TPA-023 analogs).

Accurate quantification of ETPA—whether in biological matrices or environmental samples—is frequently compromised by structural analogs. The 1,2,4-triazole core is a "privileged scaffold" in medicinal chemistry, meaning samples often contain closely related metabolites (e.g., de-ethylated forms, chain-shortened acetic acid derivatives) that can generate false positives in immunochemical assays (ELISA) or co-elute in lower-resolution chromatography.

This guide compares the performance of Monoclonal Antibody (mAb) Assays versus LC-MS/MS for ETPA profiling, providing a validated protocol to determine Cross-Reactivity (CR) profiles.

Comparative Analysis: Assay Platforms for ETPA

The choice of detection platform dictates the cross-reactivity risk. The following table contrasts the two primary methodologies used for ETPA profiling.

Table 1: Performance Comparison of ETPA Detection Methods
FeatureMethod A: Competitive ELISA (mAb-based) Method B: LC-MS/MS (MRM Mode)
Primary Recognition Steric/Electronic fit of ETPA to Antibody ParatopeMass-to-Charge (m/z) and Fragmentation Pattern
Cross-Reactivity Risk High. Analogs with the "1-Ethyl-triazole" motif often bind.Low. Isobaric interferences are rare but possible.
Sensitivity (LOD) 0.05 – 0.5 ng/mL (Matrix dependent)0.01 – 0.1 ng/mL (High specificity)
Throughput High (96/384-well plate)Moderate (Serial injection)
Cost per Sample Low (<$5)High (>$50)
Best Use Case Screening large sample sets; Field testing.Confirmatory analysis; Complex metabolic profiling.

Expert Insight: For ETPA, the critical interference usually arises from the N1-ethyl group . Antibodies raised against ETPA often fail to distinguish between the propanoic and acetic acid side chains if the immunogen linker was attached distal to the acid group. Conversely, LC-MS/MS easily resolves these based on mass difference (


m/z = 14 Da).

Structural Cross-Reactivity Logic

To design a robust profile, one must select the correct analogs to test. Random testing is inefficient. Based on the ETPA structure, the following hierarchy of cross-reactants is established:

  • Class I (High Risk): Chain-length variants (e.g., Acetic acid analogs).

  • Class II (Moderate Risk): N1-dealkylated metabolites (Loss of Ethyl group).

  • Class III (Low Risk): Regioisomers (1,2,4-triazol-3-yl vs 5-yl).

Diagram 1: Structural Relationship & Interference Logic

ETPA_CrossReactivity cluster_legend Cross-Reactivity Potential Target TARGET: ETPA 2-(1-Ethyl-1H-1,2,4-triazol-5-yl) propanoic acid Analog1 Analog A (High Risk) 2-(1-Ethyl-1H-1,2,4-triazol-5-yl) acetic acid (Chain Shortening) Target->Analog1 Metabolic Oxidation Analog2 Analog B (Moderate Risk) 2-(1H-1,2,4-triazol-5-yl) propanoic acid (N-Dealkylation) Target->Analog2 N-Dealkylation Analog3 Analog C (Low Risk) 1,2,4-Triazole (Core Heterocycle) Analog2->Analog3 Degradation Legend Red: >40% CR | Yellow: 5-15% CR | Green: <1% CR

Caption: Structural hierarchy of ETPA analogs. Red nodes indicate high probability of antibody binding interference.

Experimental Protocol: Determination of Cross-Reactivity (%CR)

This protocol describes the Competitive Indirect ELISA method, the industry standard for small molecule (hapten) profiling.

Phase 1: Reagent Preparation
  • Stock Solutions: Prepare 10 mM stock solutions of ETPA (Target) and all selected analogs (A, B, C) in 100% DMSO.

  • Assay Buffer: PBS (pH 7.4) + 0.05% Tween-20.

  • Standard Curve Generation: Dilute stocks serially (1:3 or 1:5) in Assay Buffer to create a range from

    
     M to 
    
    
    
    M.
Phase 2: Assay Execution
  • Coating: Coat 96-well microplates with ETPA-BSA conjugate (0.5 µg/mL) overnight at 4°C. Wash 3x.

  • Blocking: Add 200 µL/well of 1% Casein or BSA in PBS. Incubate 1h at RT.

  • Competition Step:

    • Add 50 µL of Standard/Analog dilution.

    • Immediately add 50 µL of Anti-ETPA Monoclonal Antibody (at predetermined titer).

    • Mechanism:[1][2] Free ETPA in solution competes with plate-bound ETPA for antibody binding sites.

  • Incubation: Shake for 1h at RT (25°C).

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody (1:5000). Incubate 45 min.

  • Development: Add TMB substrate. Stop reaction with 1M H2SO4 after 15 min. Read OD450.

Phase 3: Data Analysis & Calculation
  • Normalize Data: Convert OD values to

    
     (Percent Binding).
    
    
    
    
  • Curve Fitting: Fit data to a 4-Parameter Logistic (4-PL) model.

  • Calculate IC50: Determine the concentration required to inhibit binding by 50% for the Target and each Analog.

  • Calculate % Cross-Reactivity (%CR):

    
    
    
Table 2: Representative Validation Data (Hypothetical)
CompoundIC50 (nM)% Cross-ReactivityInterpretation
ETPA (Target) 12.5 100% Reference Standard
Analog A (Acetic Acid)45.027.8%Significant Interference
Analog B (De-ethylated)850.01.47%Negligible Interference
Analog C (Triazole)>10,000<0.1%No Interference

Critical Note: If Analog A shows >20% CR, the assay is not specific for the propanoic acid chain length. Positive results in real samples must be confirmed via LC-MS/MS.

Workflow Visualization: The Validation Loop

This diagram illustrates the decision-making process when profiling reveals high cross-reactivity.

Diagram 2: Cross-Reactivity Mitigation Workflow

Validation_Workflow Start Start: Define Target (ETPA) Select Select Analogs (See Diagram 1) Start->Select RunELISA Run Competitive ELISA Select->RunELISA Calc Calculate %CR RunELISA->Calc Decision Is %CR > 10%? Calc->Decision Pass Assay Validated Proceed to Sample Testing Decision->Pass No Fail Specificity Failure Decision->Fail Yes Mitigation Mitigation Strategy: 1. Switch to LC-MS/MS 2. Re-screen Clones 3. Pre-extraction (SPE) Fail->Mitigation

Caption: Decision matrix for validating assay specificity based on calculated %CR values.

References

  • Smith, M. C., & Jones, A. R. (2023). Immunoassay Development for Small Molecule Haptens: Strategies for 1,2,4-Triazole Derivatives. Journal of Agricultural and Food Chemistry.

  • European Medicines Agency (EMA). (2022). Guideline on Bioanalytical Method Validation. Provides standards for cross-reactivity limits (<20% for metabolites).

  • Wang, Y., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3808. (Provides synthesis and structural context for triazole propanoic acids).

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: 1,2,4-Triazole Derivatives. (General structural data).

Sources

Validation

comparative molecular docking studies of 1,2,4-triazole inhibitors

This guide serves as a technical comparative analysis of 1,2,4-triazole derivatives in molecular docking studies. It is designed for researchers requiring evidence-based insights into binding mechanics, comparative poten...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparative analysis of 1,2,4-triazole derivatives in molecular docking studies. It is designed for researchers requiring evidence-based insights into binding mechanics, comparative potency against standard inhibitors (e.g., Erlotinib, Fluconazole), and validated experimental protocols.

Executive Technical Summary

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry due to its ability to engage in diverse non-covalent interactions (dipole-dipole, H-bonding,


-stacking) within biological pockets. This guide compares the molecular docking performance of novel 1,2,4-triazole derivatives against FDA-approved standards across two primary therapeutic axes: Anticancer (EGFR Inhibition)  and Antifungal (CYP51 Inhibition) .

Key Findings:

  • Binding Efficiency: Novel triazole-hybrid derivatives frequently exhibit binding energies (

    
    ) comparable to or exceeding standard drugs (-9.0 to -10.2 kcal/mol vs. -8.5 kcal/mol for standards).
    
  • Correlation: A Pearson correlation coefficient (

    
    ) is often observed between docking scores and experimental 
    
    
    
    values, validating the predictive power of these in-silico models.
  • Mechanism: The triazole ring acts as a crucial linker, often positioning bulky aromatic substituents into hydrophobic sub-pockets (e.g., the ATP-binding cleft of kinases).

Comparative Analysis: Anticancer Efficacy (Target: EGFR)

Epidermal Growth Factor Receptor (EGFR) remains a primary target for non-small cell lung cancer (NSCLC). Resistance to first-generation inhibitors (Gefitinib, Erlotinib) drives the search for novel triazole-based scaffolds.[1]

Performance Metrics: Triazole Derivatives vs. Erlotinib

The following data synthesizes comparative studies of 1,2,4-triazole-Schiff base hybrids against the standard drug Erlotinib.

Compound IDScaffold TypeBinding Energy (

, kcal/mol)
Experimental

(MCF-7,

)
Key Interaction Residues (EGFR Active Site)
Standard Erlotinib -7.8 to -8.5 4.16 Met793 (H-bond), Thr790
TZ-Hybrid-5k Triazole-Oxime Ether-9.11.22Lys745, Met793, Asp855
Comp-7f Triazole-Acetamide-10.216.78Lys745 (H-bond), Leu718 (

-sigma)
PS9 Pyridyl-Triazole-8.98.70Lys413, Asn496, Arg557

Analytic Insight: Compound Comp-7f demonstrates a superior binding affinity (-10.2 kcal/mol) compared to Erlotinib. However, the


 indicates lower biological potency (16.78 

vs 4.16

), highlighting that while binding is stronger, cellular permeability or metabolic stability (ADMET properties) may limit efficacy in vitro.
Mechanistic Pathway Visualization

The following diagram illustrates the signal transduction pathway inhibited by 1,2,4-triazoles within the EGFR cascade.

EGFR_Pathway EGFR EGFR (Receptor) Phos Autophosphorylation EGFR->Phos Blocked by Inhibitor Triazole 1,2,4-Triazole Inhibitor Triazole->EGFR Competitive Inhibition (binds ATP pocket) Apoptosis Apoptosis (Cell Death) Triazole->Apoptosis Induces ATP ATP ATP->EGFR Normal Activation RAS RAS Activation Phos->RAS RAF RAF/MEK/ERK Cascade RAS->RAF Proliferation Cell Proliferation (Tumor Growth) RAF->Proliferation

Figure 1: Mechanism of Action. 1,2,4-triazole inhibitors competitively bind to the ATP-binding pocket of EGFR, preventing autophosphorylation and downstream RAS/RAF signaling, ultimately inducing apoptosis.

Comparative Analysis: Antifungal Efficacy (Target: CYP51)

Sterol 14


-demethylase (CYP51) is the target of azole antifungals. The 1,2,4-triazole ring coordinates with the heme iron in the active site, blocking ergosterol biosynthesis.
Performance Metrics: Triazole vs. Fluconazole

Comparison of novel 1,2,4-triazole-thioether derivatives against Fluconazole.

Compound IDTarget FungiBinding Score (kcal/mol)MIC (

)
Interaction Mode
Fluconazole C. albicans-7.5 8.0 Heme-Fe coordination (N4)
Comp-2e C. albicans-9.14.0Heme-Fe, Tyr118 (

-

)
Comp-5k F. graminearum-9.81.22Heme-Fe, Tyr132 (H-bond)

Scientific Validation: The superior binding of Comp-5k (-9.8 kcal/mol) correlates directly with its potent MIC (1.22


). The addition of a hydrophobic "tail" (e.g., oxime ether or cyclopropyl moiety) allows the inhibitor to fill the deep hydrophobic access channel of CYP51 more effectively than the compact Fluconazole structure.

Standardized Experimental Protocol: Molecular Docking

To ensure reproducibility and trustworthiness (E-E-A-T), follow this self-validating workflow. This protocol assumes the use of AutoDock Vina or similar force-field-based software.

Phase 1: Preparation
  • Protein Retrieval: Download crystal structure (e.g., EGFR PDB: 1M17 or CYP51 PDB: 5V5Z) from RCSB PDB.

  • Pre-processing:

    • Remove water molecules (unless bridging is critical).

    • Remove co-crystallized ligands.[2]

    • Add polar hydrogens and Kollman charges.

  • Ligand Construction:

    • Draw 1,2,4-triazole derivatives in ChemDraw.

    • Critical Step: Energy minimize using MM2 force field to generate low-energy 3D conformers.

    • Define rotatable bonds (keep the triazole ring rigid).

Phase 2: Grid Generation & Docking
  • Grid Box Definition: Center the grid box on the coordinates of the native co-crystallized ligand.

    • Dimensions: Typically

      
       Å with 0.375 Å spacing.
      
  • Algorithm Settings:

    • Exhaustiveness: Set to 8 (default) or 32 for high precision.

    • Modes: Generate 10 poses per ligand.

Phase 3: Validation (Self-Correcting Step)
  • Redocking: Dock the native co-crystallized ligand back into the active site.

  • Success Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

    • Pass: RMSD < 2.0 Å.

    • Fail: RMSD > 2.0 Å (Re-evaluate grid box placement or protonation states).

Workflow Visualization

Docking_Protocol Start Start: PDB Structure Prep Protein Prep (Remove H2O, Add H+) Start->Prep Grid Grid Generation (Active Site) Prep->Grid Ligand Ligand Prep (MM2 Min, Tautomers) Dock Docking Run (Genetic Algorithm) Ligand->Dock Grid->Dock Valid Validation (Redocking RMSD < 2.0Å) Dock->Valid Analysis Interaction Analysis (H-bonds, Pi-stacking) Valid->Analysis

Figure 2: Validated Molecular Docking Workflow. The process emphasizes the critical "Validation" step using RMSD calculation to ensure protocol accuracy.

References

  • BenchChem. (2025).[2][3] Unlocking the Potential of 1,2,4-Triazole Derivatives: A Comparative Guide to DFT and Molecular Docking Studies.

  • Al-Wahaibi, L. H., et al. (2023).[4] Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. National Institutes of Health (PMC).

  • Zhang, S., et al. (2024). Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether. New Journal of Chemistry.

  • Kakade, A. (2024).[5] Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. International Journal of Management, Technology, and Legal Medicine.

  • Mioc, M., et al. (2025).[6] Docking Study of 3-mercapto-1,2,4-triazole Derivatives as Inhibitors for VEGFR and EGFR. ResearchGate.

Sources

Comparative

Publish Comparison Guides: Validation of Analytical Methods for 1,2,4-Triazole Derivatives

Executive Summary 1,2,4-triazole derivatives—including critical antifungal agents like voriconazole, posaconazole, and itraconazole—are characterized by their narrow therapeutic indices, non-linear pharmacokinetics, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2,4-triazole derivatives—including critical antifungal agents like voriconazole, posaconazole, and itraconazole—are characterized by their narrow therapeutic indices, non-linear pharmacokinetics, and high susceptibility to drug-drug interactions[1]. For researchers and clinical scientists, validating analytical methods for these compounds is not merely a regulatory checkbox; it is a clinical imperative. This guide objectively compares the performance of leading analytical modalities and provides a self-validating, step-by-step LC-MS/MS workflow grounded in FDA and CLSI guidelines[1].

Mechanistic Context: The Analytical Challenge of Triazoles

Triazoles are highly lipophilic and heavily protein-bound in systemic circulation[2]. The fundamental analytical challenge lies in extracting these hydrophobic molecules from complex biological matrices (e.g., serum, plasma) without extracting endogenous phospholipids that cause severe ion suppression during mass spectrometric ionization[1]. Consequently, the choice of analytical method directly dictates the balance between throughput, sensitivity, and matrix interference[3].

Comparative Analysis of Analytical Modalities

To establish a robust Therapeutic Drug Monitoring (TDM) or pharmacokinetic (PK) assay, laboratories typically evaluate three primary modalities.

HPLC-UV/DAD (High-Performance Liquid Chromatography with UV Detection)
  • Mechanism: Relies on the UV absorbance of the triazole ring.

  • Performance: While accessible, it lacks the specificity required for complex matrices. Co-eluting endogenous compounds often mask the analyte, necessitating large sample volumes (>500 µL) and lengthy chromatographic run times (>15 minutes) to achieve baseline resolution[3].

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
  • Mechanism: Utilizes Multiple Reaction Monitoring (MRM) to isolate specific precursor-to-product ion transitions.

  • Performance: The current gold standard. It offers superior selectivity, allowing for the multiplexed quantification of several triazoles simultaneously. Run times are drastically reduced to 5–9 minutes, and required sample volumes drop to as low as 50 µL[1],[2].

Ultrafast Online SPE-MS/MS (e.g., Agilent RapidFire)
  • Mechanism: Bypasses traditional analytical chromatography. Samples are loaded onto a solid-phase extraction (SPE) cartridge, washed, and directly eluted into the mass spectrometer.

  • Performance: Achieves unprecedented throughput with cycle times of ~14 seconds per sample. It significantly reduces solvent consumption but requires high upfront capital investment and meticulous optimization to prevent matrix effects.

Table 1: Performance Matrix of Analytical Modalities for Triazoles
Analytical ModalitySensitivity (LLOQ)Run Time / SampleMatrix Interference RiskSample VolumeBest Use Case
HPLC-UV/DAD ~0.5 - 1.0 mg/L15 - 20 minsHigh>500 µLRoutine QC in pure formulations
LC-MS/MS (MRM) <0.1 mg/L5 - 9 minsLow (if optimized)50 - 100 µLClinical TDM & PK Studies
Online SPE-MS/MS ~0.2 mg/L~14 secondsModerate100 µLHigh-throughput screening

The Causality of Validation Parameters (E-E-A-T)

When validating an LC-MS/MS method for triazoles, every parameter tested serves a specific mechanistic purpose. Do not treat FDA/CLSI guidelines as arbitrary rules; understand the why behind the protocol[1].

  • Matrix Effects (Ion Suppression): The Cause: During Electrospray Ionization (ESI), co-eluting matrix components (like phospholipids) compete with the triazole analyte for charge droplets. The Validation: Evaluated by comparing the peak area of post-extraction spiked samples to neat standards. The Solution: Always use Stable Isotope-Labeled Internal Standards (SIL-IS). Because a SIL-IS (e.g., Voriconazole-d3) co-elutes exactly with the target analyte, it experiences the exact same ion suppression, keeping the Analyte/IS ratio constant and accurate[3].

  • Carryover: The Cause: Triazoles (especially itraconazole) are notoriously hydrophobic and "sticky," frequently adsorbing to the LC autosampler needle, rotor seals, and tubing[1]. The Validation: You must inject a blank sample immediately following the Upper Limit of Quantitation (ULOQ) sample. The blank signal must be <20% of the LLOQ signal.

  • Accuracy & Precision: The Cause: Ensures the method is reliable across the entire non-linear therapeutic range of triazoles. Biases must remain within ±15% (and ±20% at the LLOQ)[4].

Step-by-Step Experimental Workflow: LC-MS/MS Validation

The following protocol outlines a self-validating system for the simultaneous extraction and quantification of triazoles from human serum[1],[2].

Step 1: Protein Precipitation (Sample Prep)
  • Aliquot 50 µL of human serum into a microcentrifuge tube.

  • Add 150 µL of a 1:1 Methanol:Acetonitrile mixture containing the SIL-IS.

    • Causality: Methanol is an excellent solvent for disrupting hydrogen bonds and solubilizing lipophilic triazoles. Acetonitrile is a superior protein denaturant. Together, they ensure maximum extraction recovery while precipitating large proteins into a tight pellet[2].

Step 2: Phase Separation & Dilution
  • Vortex vigorously for 2 minutes, then centrifuge at 13,000 rpm for 10 minutes.

  • Transfer 50 µL of the supernatant to an autosampler vial and dilute with 150 µL of aqueous mobile phase (e.g., 0.1% formic acid in water).

    • Causality: Injecting a highly organic supernatant directly onto a reversed-phase C18 column causes the sample solvent to act as a strong eluent, leading to peak broadening or splitting for early-eluting analytes. Aqueous dilution focuses the analytes at the head of the column.

Step 3: Chromatographic Separation & Detection
  • Inject 5 µL onto a sub-2 µm C18 UHPLC column maintained at 40°C.

  • Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid provides the abundant protons necessary to drive

      
       ion formation in the positive ESI mode, maximizing detector sensitivity[2].
      

G A 1. Sample Aliquot Human Serum (50 µL) B 2. Protein Precipitation Add MeOH:ACN (1:1) + SIL-IS A->B C 3. Phase Separation Centrifuge 13,000 rpm, 10 min B->C D 4. Supernatant Dilution Mix with Aqueous Mobile Phase C->D E 5. UHPLC Separation Reversed-Phase C18 Column D->E F 6. ESI-MS/MS Detection Positive MRM Mode E->F G 7. Data Validation FDA/CLSI Guidelines F->G

Logical workflow for LC-MS/MS sample preparation and validation of 1,2,4-triazoles.

Experimental Data: Method Performance

When the above mechanistic principles are applied, the resulting validation data demonstrates exceptional reliability. Table 2 summarizes the validated performance metrics for key triazole antifungals using the LC-MS/MS methodology, confirming its suitability for clinical application[1],[4].

Table 2: Validated LC-MS/MS Parameters for Triazole Antifungals
AnalyteLinearity Range (mg/L)LLOQ (mg/L)Intra-day Precision (CV%)Accuracy Bias (%)
Voriconazole 0.20 – 5.860.114< 7.7%< 8.9%
Posaconazole 0.12 – 4.960.206< 7.7%< 8.9%
Itraconazole 0.09 – 1.850.118< 7.7%< 8.9%
OH-Itraconazole 0.12 – 2.380.065< 7.7%< 8.9%

Note: Ion suppression and carryover were determined to be negligible across all analytes when utilizing the dual-solvent precipitation and aqueous dilution technique.

References

  • Choi, H., Yim, J., Cha, J. H., et al. "HPLC-MS/MS Method Validation for Antifungal Agents in Human Serum in Clinical Application." Clinical Laboratory, 2023. [Link]

  • Shimadzu Corporation. "A High Sensitivity LC/MS/MS Method for Quantitative Analysis of Eight Antifungal Drugs in Human Serum." ASMS Application Notes, 2017.[Link]

  • Association for Diagnostics & Laboratory Medicine (ADLM). "Antifungal Therapeutic Drug Monitoring by Liquid Chromatography Tandem Mass Spectrometry." CLN Articles, 2017.[Link]

  • Agilent Technologies. "Ultrafast Method for Simultaneous Measurement of Triazole Antifungals in Human Serum Using Online SPE/MS/MS." Agilent Application Notes.[Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.